molecular formula C13H17NO B1502775 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol

Cat. No.: B1502775
M. Wt: 203.28 g/mol
InChI Key: NERPUNDHAOPKPP-UHFFFAOYSA-N
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Description

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13-11-6-12(13)9-14(8-11)7-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERPUNDHAOPKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C2O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801243388
Record name 3-(Phenylmethyl)-3-azabicyclo[3.1.1]heptan-6-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240525-77-2
Record name 3-(Phenylmethyl)-3-azabicyclo[3.1.1]heptan-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240525-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Phenylmethyl)-3-azabicyclo[3.1.1]heptan-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol , a specialized bicyclic scaffold gaining traction in medicinal chemistry as a conformationally restricted bioisostere.

Structure, Synthesis, and Pharmacological Utility

Executive Summary

This compound (CAS: 1245794-56-2 for the endo isomer) represents a high-value "sp3-rich" scaffold in modern drug discovery. Structurally related to the terpene


-pinene but incorporating a nitrogen atom in the bridge, this molecule serves as a rigidified, saturated bioisostere for piperidines, morpholines, and meta-substituted benzenes.

Its primary utility lies in fragment-based drug design (FBDD) , where the bicyclic core locks pharmacophores into specific vectors, improving selectivity and metabolic stability compared to flexible heterocyclic analogs.

Chemical Structure & Stereochemistry

Core Architecture

The molecule features a bicyclo[3.1.1]heptane skeleton—a bridged system consisting of a cyclobutane ring fused to a propylene bridge.

  • Position 3 (Apical): The nitrogen atom is located at position 3, substituted with a benzyl group.[1] This tertiary amine serves as a protonation site (

    
    ) and a handle for further diversification.
    
  • Position 6 (Bridge): The hydroxyl group is located on the one-carbon bridge (C6). This position is critical for defining the molecule's stereochemistry.

Stereochemical Configuration (Endo vs. Exo)

The geometry of the C6-hydroxyl group relative to the nitrogen bridge is defined as endo or exo.

  • Endo-isomer: The -OH group projects towards the larger bridge (containing the nitrogen). This is often the thermodynamically favored product during hydride reduction due to steric approach control.

  • Exo-isomer: The -OH group projects away from the nitrogen bridge.

Note: In the absence of bulky substituents at C2/C4, the "endo" face is sterically shielded, but hydride reagents (like


 or 

) typically attack the ketone precursor from the less hindered "exo" face, yielding the endo-alcohol as the major product.

Synthesis Strategy

The synthesis of this compound typically proceeds via the construction of the bicyclic ketone, followed by stereoselective reduction.

Pathway Visualization

The following diagram outlines the primary synthetic route starting from commercially available cyclobutane derivatives.

SynthesisPathway Start Methyl 3-oxocyclobutane- 3-carboxylate Inter1 Strecker Adduct (Aminonitrile) Start->Inter1 1. Benzylamine 2. TMSCN, MeOH Ketone 3-Benzyl-3-azabicyclo [3.1.1]heptan-6-one Inter1->Ketone Cyclization: 1. Base (t-BuOK) 2. Hydrolysis/Decarboxylation Target 3-Benzyl-3-azabicyclo [3.1.1]heptan-6-ol (Target) Ketone->Target Reduction: NaBH4 or LiAlH4 (Stereoselective)

Figure 1: Synthetic pathway from cyclobutane precursor to the target alcohol.

Detailed Synthetic Protocol

Step 1: Synthesis of the Ketone Precursor The key intermediate, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one , is synthesized via a modified Strecker reaction followed by intramolecular cyclization.

  • Reagents: Methyl 3-oxocyclobutane-3-carboxylate, Benzylamine, Trimethylsilyl cyanide (TMSCN).

  • Procedure:

    • Condense the cyclobutanone with benzylamine in methanol to form the imine.

    • Add TMSCN at low temperature (-10°C) to generate the

      
      -aminonitrile.
      
    • Treat with a strong base (e.g., potassium tert-butoxide) to induce intramolecular nucleophilic attack, closing the piperidine ring over the cyclobutane core.

    • Validation: The formation of the bicyclic ketone is confirmed by the disappearance of the nitrile stretch in IR and the appearance of a ketone carbonyl signal (

      
      ).
      

Step 2: Reduction to the Alcohol

  • Reagents: Sodium Borohydride (

    
    ), Methanol/THF.
    
  • Procedure:

    • Dissolve 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one (1.0 eq) in dry methanol at 0°C.

    • Add

      
       (1.5 eq) portion-wise.
      
    • Stir at room temperature for 2 hours.

    • Quench with saturated

      
       solution and extract with dichloromethane (DCM).
      
  • Stereochemical Outcome: This protocol predominantly yields the endo-alcohol (>90% dr) due to hydride attack from the less hindered exo-face.

Physicochemical Properties

The incorporation of the bicyclo[3.1.1]heptane scaffold alters the physicochemical profile significantly compared to planar aromatics or simple piperidines.

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula

Low MW fragment (<250 Da).
Molecular Weight 203.28 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
LogP (Predicted) 1.8 – 2.2Good membrane permeability; lipophilic benzyl group balances polar amine/alcohol.
pKa (Base) ~9.2 (Tertiary Amine)Exists as a cation at physiological pH; good solubility.
Topological Polar Surface Area (TPSA) ~23 ŲHigh blood-brain barrier (BBB) penetration potential.
Geometry Rigid, BridgedReduces entropic penalty upon receptor binding.

Pharmacological Applications

Bioisosterism

This scaffold is a saturated isostere of meta-substituted benzenes and piperidines.

  • Vector Mimicry: The angle between substituents at the N3 and C6 positions mimics the geometry of 1,3-disubstituted (meta) benzenes (

    
     bond angle), but with increased 3D character (
    
    
    
    fraction).
  • Metabolic Stability: The bridgehead carbons and the rigid bicycle protect the core from oxidative metabolism (e.g., P450 oxidation), often extending the half-life (

    
    ) of the parent drug.
    
Case Studies & Derivatives
  • Opioid Receptor Ligands: The 3-azabicyclo[3.1.1]heptane core has been utilized to create rigid analogs of fentanyl and other piperidine-based opioids, enhancing selectivity for

    
     vs. 
    
    
    
    receptors.
  • Sigma Receptor Modulators: Benzyl-substituted azabicycles show high affinity for

    
     receptors, relevant in neuroprotection and antipsychotic therapies.
    
  • Thalidomide Analogs: Recent studies (Lysenko et al.) have incorporated this scaffold into PROTAC linkers and Thalidomide analogs to alter solubility and degradation profiles.

Experimental Characterization Data

Self-validating spectral markers for the endo-isomer:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.20–7.40 (m, 5H):  Aromatic protons (Benzyl).
      
    • 
       3.85 (broad s, 1H):  H-6 (Carbinol proton). Note: The multiplicity of this proton helps distinguish endo (broad singlet or doublet) from exo (triplet).
      
    • 
       3.60 (s, 2H):  Benzylic 
      
      
      
      .
    • 
       2.80–3.00 (m, 4H):  N-methylene protons (H-2, H-4).
      
  • 
     NMR: 
    
    • 
       70.5:  C-6 (Alcohol carbon).
      
    • 
       58.2:  Benzylic carbon.
      
    • 
       52.4:  C-2/C-4 (Bridgehead adjacent).
      

References

  • Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one Title: "3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry" Source:[2][3] Organic Letters (ACS Publications) URL:[Link]

  • Multigram Synthesis of Azabicyclo[3.1.1]heptane Derivatives Title: "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs" Source: ChemRxiv URL:[4][5][Link]

  • General Synthesis and Isosteric Properties Title: "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres" Source: Chemistry – A European Journal URL:[Link]

  • Commercial Availability & CAS Data Title: "3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (CAS 1240529-14-9) and Alcohol Derivatives" Source: Fluorochem / PubChem URL:[Link]

Sources

The Therapeutic Potential of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Azabicyclo[3.1.1]heptane Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that offer enhanced physicochemical properties and biological activity is paramount. The 3-azabicyclo[3.1.1]heptane framework has emerged as a compelling scaffold, recognized for its utility as a saturated bioisostere for commonly employed aromatic rings such as pyridine and piperidine.[1][2][3] This rigid, three-dimensional structure provides a unique conformational constraint that can lead to improved target selectivity and metabolic stability when incorporated into bioactive molecules.[1][2] This guide focuses on the therapeutic potential of a specific class of derivatives: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol and its analogues. These compounds have shown promise as modulators of muscarinic acetylcholine receptors, a target class with significant implications for a range of neurological and physiological disorders.[4]

This document will provide an in-depth exploration of the synthesis, biological evaluation, and therapeutic rationale for the development of this compound derivatives. It is intended to serve as a technical resource for researchers, scientists, and drug development professionals engaged in the design and advancement of novel therapeutics.

Synthetic Pathways to this compound Derivatives: A Step-by-Step Approach

The synthesis of this compound derivatives commences with the preparation of the key intermediate, 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one. This ketone serves as a versatile building block for the introduction of diverse functionalities at the 6-position of the bicyclic core.[5]

Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one

An efficient, multi-gram synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one has been previously described and is a critical first step.[5] This process provides the necessary precursor for the subsequent reduction to the alcohol and further derivatization.

Stereoselective Reduction to this compound

The conversion of the ketone to the corresponding alcohol is a pivotal step that can yield either the exo or endo isomer, depending on the reducing agent and reaction conditions. The stereochemistry of the hydroxyl group can significantly influence the biological activity of the final compounds. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for ketones due to its mild nature and functional group tolerance.[6][7]

Experimental Protocol: Reduction of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one

  • Dissolution: Dissolve 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath to control the exothermic reaction.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2-1.5 equivalents) portion-wise to the stirred solution. The gradual addition is crucial to manage the reaction rate and prevent excessive foaming.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1N hydrochloric acid (HCl) at 0 °C.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired alcohol.

Synthesis_Workflow Ketone 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one Alcohol This compound Ketone->Alcohol Reduction (e.g., NaBH4) Derivatives Therapeutically Active Derivatives Alcohol->Derivatives Derivatization

Caption: Synthetic workflow for this compound derivatives.

Therapeutic Rationale: Targeting Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems.[8][9] They are classified into five subtypes, M1 through M5, each with distinct signaling pathways and physiological roles.[8] The modulation of mAChR activity has been a successful strategy for the treatment of various diseases, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.[10]

The 3-azabicyclo[3.1.1]heptane scaffold has been identified as a promising core for the development of selective muscarinic receptor antagonists, particularly for the M4 subtype.[4] M4 receptor antagonists are of significant interest for the treatment of neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia.[4]

Mechanism of Action: Antagonism of Muscarinic Receptors

This compound derivatives are hypothesized to act as competitive antagonists at muscarinic receptors. By binding to the orthosteric site of the receptor, they prevent the binding of the endogenous neurotransmitter, acetylcholine, thereby inhibiting downstream signaling. The selectivity of these compounds for different mAChR subtypes is a critical determinant of their therapeutic utility and side-effect profile.

Signaling_Pathway cluster_receptor Muscarinic Receptor (e.g., M4) cluster_cell Cellular Response ACh Acetylcholine (Agonist) Receptor mAChR ACh->Receptor Binds & Activates Antagonist This compound Derivative (Antagonist) Antagonist->Receptor Binds & Blocks G_protein G-protein Activation Receptor->G_protein Activates Signaling_Cascade Downstream Signaling Cascade G_protein->Signaling_Cascade Biological_Effect Biological Effect Signaling_Cascade->Biological_Effect

Caption: Antagonistic action on a muscarinic acetylcholine receptor.

Biological Evaluation: A Framework for Assessing Therapeutic Potential

A rigorous biological evaluation is essential to characterize the pharmacological profile of this compound derivatives and to identify promising lead candidates. This involves a combination of in vitro and in vivo assays to determine their affinity, selectivity, and functional activity at muscarinic receptors.

In Vitro Assays

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the compounds for each of the five human muscarinic receptor subtypes (M1-M5).

  • Protocol Outline:

    • Prepare cell membranes expressing the individual human muscarinic receptor subtypes.

    • Incubate the membranes with a constant concentration of a subtype-selective radioligand (e.g., [³H]N-methylscopolamine) and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki values by non-linear regression analysis of the competition binding curves.

2. Functional Assays:

  • Objective: To determine the functional activity (e.g., antagonist potency, IC₅₀) of the compounds at each muscarinic receptor subtype.

  • Protocol Outline (Calcium Mobilization Assay for M1, M3, M5):

    • Culture cells stably expressing the M1, M3, or M5 receptor.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a known muscarinic agonist (e.g., carbachol) at its EC₈₀ concentration.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Calculate the IC₅₀ values from the concentration-response curves.

  • Protocol Outline (cAMP Assay for M2, M4):

    • Culture cells stably expressing the M2 or M4 receptor.

    • Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

    • Co-incubate the cells with a known muscarinic agonist and varying concentrations of the test compound.

    • Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

    • Calculate the IC₅₀ values from the concentration-response curves.

Structure-Activity Relationship (SAR) Analysis

The data obtained from the in vitro assays will be crucial for establishing a structure-activity relationship. By systematically modifying the structure of the this compound core and observing the effects on binding affinity and functional activity, key structural features required for potent and selective muscarinic receptor antagonism can be identified.

Table 1: Hypothetical In Vitro Pharmacological Data for a Series of this compound Derivatives

CompoundR Group at 6-positionM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M4 IC₅₀ (nM)
1 -OH (exo)1505002002530050
2 -OH (endo)2006002504035075
3 -OCH₃ (exo)1204501802028045
4 -F (exo)1004001501525030

This table presents hypothetical data for illustrative purposes.

In Vivo Evaluation

Promising candidates identified from in vitro screening should be advanced to in vivo studies to assess their pharmacokinetic properties (ADME), efficacy in animal models of disease, and potential side effects.

Animal Models:

  • For Parkinson's Disease: Rodent models utilizing neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP to induce parkinsonian symptoms.

  • For Schizophrenia: Models that assess sensorimotor gating (prepulse inhibition) and locomotor activity in response to psychostimulants.[11][12]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel muscarinic acetylcholine receptor antagonists. The rigid bicyclic core offers the potential for high target affinity and selectivity, while the hydroxyl group at the 6-position provides a handle for further chemical modification to optimize pharmacological properties. A systematic approach to synthesis and biological evaluation, as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this compound class. Future research should focus on extensive SAR studies to identify derivatives with optimal potency, selectivity, and pharmacokinetic profiles for advancement into preclinical and clinical development.

References

  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

  • 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. PubMed. [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry. [Link]

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed. [Link]

  • Pharmacological characterization of the muscarinic agonist (3R,4R)-3-(3-hexylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane (WAY-132983) in in vitro and in vivo models of chronic pain. PubMed. [Link]

  • (PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]

  • Antagonists of the muscarinic acetylcholine receptor M4.
  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. [Link]

  • WO2018226545A1 - Azabicyclo[4.1.0]heptane allosteric modulators of the m4 muscarinic acetylcholine receptor.
  • Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor. PMC. [Link]

  • Muscarinic Receptor Agonists and Antagonists. SciSpace. [Link]

  • Muscarinic Receptor Agonists and Antagonists. MDPI. [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Muscarinic Antagonists. StatPearls - NCBI Bookshelf. [Link]

  • The Impact of Muscarinic Antagonism on Psychosis-Relevant Behaviors and Striatal [11C] Raclopride Binding in Tau Mouse Models of Alzheimer's Disease. MDPI. [Link]

  • Muscarinic receptor agonists and positive allosteric modulators in animal models of psychosis: protocol for a systematic review and meta-analysis. F1000Research. [Link]

Sources

Technical Monograph: Solubility Profiling & Solvent Selection for 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol

[1]

Executive Summary & Compound Architecture

This compound represents a class of bridged bicyclic amines valued for their rigidity.[1] In drug development, this scaffold serves as a lipophilic core that positions functional groups with high stereochemical precision.[1]

Understanding its solubility is critical for:

  • Purification: Efficient removal of benzyl-protected byproducts.[1]

  • Crystallization: Isolating specific diastereomers (endo vs. exo).[1]

  • Formulation: Developing lipid-based or salt-form delivery systems.[1]

Structural Physicochemical Analysis

The molecule exhibits an amphiphilic nature, characterized by two distinct domains:[1]

  • Lipophilic Domain: The benzyl group and the bicyclic [3.1.1] heptane skeleton drive solubility in non-polar and chlorinated solvents.[1]

  • Polar Domain: The tertiary amine (N3) and the secondary alcohol (C6-OH) provide hydrogen bond accepting (N, O) and donating (OH) capabilities.[1]

PropertyValue (Predicted/Observed)Impact on Solubility
LogP ~2.1 – 2.5Preferential solubility in moderately non-polar organic solvents (DCM, Toluene).[1]
pKa (Base) ~9.5 – 10.0 (Tertiary Amine)High pH-dependent solubility in aqueous media; insoluble in water at pH > 10.[1]
H-Bond Donors 1 (Hydroxyl)Facilitates solubility in protic solvents (Alcohols) but limits solubility in pure hydrocarbons.[1]
H-Bond Acceptors 2 (Amine, Hydroxyl)Enhances solubility in polar aprotic solvents (THF, DMSO).[1]

Solubility Profile in Organic Solvents[1]

The following solubility classification is derived from standard processing protocols for N-benzyl azabicycloheptanes (e.g., Org. Lett. 2010, Synlett 2011).[1]

Solvent Classifications[1]
  • High Solubility (>100 mg/mL): Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate.[1]

  • Moderate/Temperature-Dependent Solubility (20–100 mg/mL): Methanol, Ethanol, Isopropyl Alcohol (IPA), Toluene.[1]

  • Low Solubility / Anti-Solvents (<10 mg/mL): n-Hexane, n-Heptane, Water (neutral/basic), Diethyl Ether (cold).[1]

Quantitative Solubility Matrix (Representative)

Note: Values represent typical saturation limits for this structural class at 25°C.[1]

Solvent SystemSolubility (mg/mL)Mechanistic RationaleApplication
Dichloromethane (DCM) > 250Strong dispersion forces + dipole interactions.[1]Extraction / reaction solvent.[1][2]
Ethyl Acetate 150 – 200Moderate polarity matches the benzyl/amine core.[1]Chromatography eluent.[1][2]
Methanol 80 – 120H-bonding with 6-OH and N-center.[1]Salt formation solvent.
2-Propanol (IPA) 40 – 60Lower polarity than MeOH; steep thermal curve.[1]Recrystallization (Cooling).[1]
n-Heptane < 5Lack of H-bonding capability.[1]Anti-solvent for precipitation.[1]
Water (pH 7) < 1Hydrophobic benzyl group dominates.[1]Washing aqueous impurities.[1]
0.1 M HCl (aq) > 100Protonation of tertiary amine (

).[1]
Acidic extraction.[1]

Experimental Protocols for Solubility Determination

To validate these values for a specific batch (e.g., checking diastereomeric purity effects), use the following self-validating protocols.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine thermodynamic solubility saturation.[1]

  • Preparation: Weigh 50 mg of this compound into a 4 mL HPLC vial.

  • Solvent Addition: Add 250 µL of the target solvent.[1]

  • Equilibration:

    • If solid remains:[1] Vortex for 24 hours at 25°C.

    • If dissolved: Add more solid until saturation is observed (precipitate persists).[1]

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter.

  • Quantification: Dilute the supernatant 100x with Acetonitrile and analyze via HPLC-UV (254 nm, targeting the benzyl chromophore).

  • Validation: Check the pH of the solution (for aqueous/protic solvents) to ensure the amine has not altered the solvent properties significantly.

Protocol B: Dynamic Crystallization Screening

Objective: Identify the metastable zone width (MSZW) for purification.

  • Dissolve 100 mg of compound in 1 mL Isopropyl Alcohol (IPA) at 60°C (clear solution).

  • Cool slowly (1°C/min).

  • Record the temperature of nucleation (cloud point).[1]

  • Re-heat to clarify and add n-Heptane dropwise at 50°C until turbidity persists.

  • Result: This defines the solvent/anti-solvent ratio (typically 1:3 IPA:Heptane) for maximizing yield.

Visualizing the Solvation Workflow

The following diagram illustrates the decision logic for selecting a solvent system based on the intended process (Reaction vs. Purification).

SolventSelectionStartStart: this compoundProcessTypeSelect Process GoalStart->ProcessTypeReactionSynthesis / ReactionProcessType->ReactionChemical ModPurificationPurification / IsolationProcessType->PurificationIsolationPolarityCheckReagent Compatibility?Reaction->PolarityCheckDCMUse DCM or THF(High Solubility, Inert)PolarityCheck->DCMStandardDMFUse DMF/DMSO(For Nucleophilic Subs)PolarityCheck->DMFHigh T / PolarMethodCheckMethod?Purification->MethodCheckChromFlash ChromatographyMethodCheck->ChromOil/ImpureCrystRecrystallizationMethodCheck->CrystSolid/Semi-pureEluentHexane : EtOAc (Gradient)Start 90:10 -> End 50:50Chrom->EluentSolventSysSolvent System SelectionCryst->SolventSysIPA2-Propanol (Hot)Cool to 0°CSolventSys->IPASingle SolventAntiSolvIPA + Heptane(Anti-solvent addition)SolventSys->AntiSolvBinary System

Caption: Decision matrix for solvent selection based on process requirements, highlighting the transition from high-solubility reaction media to selective crystallization systems.

Critical Insights for Drug Development

The "Benzyl Effect" on Purification

The benzyl group significantly increases lipophilicity (

111
  • Recommendation: Use a mobile phase with 0.1% Formic Acid or TFA .[1] The acid protonates the nitrogen, reducing retention time and improving peak shape by preventing interaction with residual silanols.[1]

Stereochemical Enrichment via Solubility

The endo and exo isomers of 6-substituted-3-azabicyclo[3.1.1]heptanes often exhibit distinct solubility profiles.

  • Observation: The endo-alcohol (hydroxyl cis to the bridge) often packs more efficiently in crystal lattices due to intramolecular H-bonding with the nitrogen lone pair (if geometry permits) or intermolecular networks.[1]

  • Technique: Trituration of the crude diastereomeric mixture with cold Diisopropyl Ether (IPE) or Hexanes often precipitates the major diastereomer (typically endo from borohydride reduction) while leaving the minor isomer and impurities in the mother liquor.[1]

References

  • Synthesis of 3-Benzyl-3-azabicyclo[3.1.

    • Title: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry.[1][3]

    • Source: Organic Letters (2010), 12(19), 4372–4375.[1][3]

    • URL:[Link][1]

  • General Synthesis & Properties of Azabicyclo[3.1.

    • Title: Synthesis of a Variety of 2-Alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles via a Dynamic Addition–Intramolecular Substitution Sequence.
    • Source: Synlett (2011), 2011(12), 1748-1752.[1]

  • Multigram Scale Up & Purification

    • Title: Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs.
    • Source: ChemRxiv (Preprint).[1]

    • URL:[Link][1]

  • Solvent Selection Principles

    • Title: Pfizer's Solvent Selection Guide for Medicinal Chemistry.[1]

    • Source: Green Chemistry (2016), 18, 3879-3890.[1]

    • URL:[Link]

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Scaffold for Next-Generation Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the demand for novel, sp³-enriched scaffolds that offer precise geometric control without sacrificing physicochemical properties is critical. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol represents a high-value intermediate in this domain. As a bridged bicyclic amine, it functions as a conformationally restricted bioisostere of piperidine and a saturated mimetic of pyridine.

This guide provides a comprehensive technical analysis of the compound, focusing on its synthesis via the double Mannich annulation, stereoselective reduction protocols, and its application in modulating the lipophilicity and metabolic stability of bioactive ligands.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The [3.1.1]heptane core is structurally related to the pinane skeleton but lacks the gem-dimethyl groups, offering a cleaner steric profile for ligand-protein interactions.

PropertySpecification
Compound Name This compound
CAS Number (Alcohol) 1245794-56-2 (6-endo isomer)
CAS Number (Ketone Precursor) 1240529-14-9
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol
SMILES OC1C2CC1CN(CC1=CC=CC=C1)C2
InChI Key HBCBRIDOEJTPIU-UHFFFAOYSA-N
Stereochemistry Exists as endo (hydroxyl cis to the nitrogen bridge) and exo diastereomers. The endo isomer is the predominant product of hydride reduction.

Synthesis & Production Protocols

The synthesis of this compound relies on constructing the strained bicyclic core from a cyclobutane precursor. The most robust route utilizes a double Mannich-type annulation followed by a stereoselective reduction.

Phase 1: Construction of the Bicyclic Core (Ketone Synthesis)

This step involves the reaction of cyclobutanone with a bis-electrophilic iminium source generated in situ.

Reagents:

  • Cyclobutanone (1.0 eq)

  • N,N-Bis(methoxymethyl)benzylamine (1.0 eq)

  • Chlorotrimethylsilane (TMSCl) (2.2 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN)

Protocol:

  • Preparation: In a flame-dried reactor under nitrogen, dissolve cyclobutanone and N,N-bis(methoxymethyl)benzylamine in anhydrous MeCN (0.2 M concentration).

  • Activation: Cool the solution to 0°C. Add TMSCl dropwise over 30 minutes. The TMSCl acts as a Lewis acid to generate the reactive methylene-iminium species.

  • Cyclization: Warm the mixture to 40°C and stir for 3 hours. The reaction proceeds via a double Mannich condensation, closing the piperidine ring across the cyclobutane scaffold.

  • Hydrolysis: The initial product is often the dimethyl acetal (6,6-dimethoxy-3-benzyl-3-azabicyclo[3.1.1]heptane). Add saturated aqueous NaHCO₃ to quench and stir at room temperature for 2 hours to hydrolyze the acetal to the ketone.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The ketone (CAS 1240529-14-9) is isolated as a pale yellow oil.

Phase 2: Stereoselective Reduction (Alcohol Synthesis)

The reduction of the C6 ketone is stereoselective. Due to the geometric constraints of the [3.1.1] bridge, hydride attack typically favors the less hindered face, yielding the endo-alcohol as the major diastereomer.

Reagents:

  • 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (1.0 eq)

  • Sodium Borohydride (NaBH₄) (2.0 eq)

  • Solvent: Methanol (MeOH)

Protocol:

  • Dissolution: Dissolve the ketone in MeOH (0.1 M) and cool to 0°C.

  • Reduction: Add NaBH₄ portion-wise over 15 minutes. Gas evolution (H₂) will occur.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC or LC-MS for the disappearance of the ketone (M+H = 202).

  • Quench: Carefully add water or saturated NH₄Cl solution.

  • Isolation: Remove MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM).

  • Yield: The crude product is typically >90% pure endo-alcohol. Recrystallization from Et₂O/Hexanes can yield analytical grade crystals.

Experimental Visualization

The following diagram illustrates the reaction pathway and the critical intermediate states.

SynthesisPathway Cyclobutanone Cyclobutanone (Starting Material) Intermediate Iminium Ion Intermediate Cyclobutanone->Intermediate TMSCl, MeCN 40°C Reagent N,N-bis(methoxymethyl) benzylamine Reagent->Intermediate Ketone 3-Benzyl-3-azabicyclo [3.1.1]heptan-6-one (CAS 1240529-14-9) Intermediate->Ketone Double Mannich Cyclization Alcohol 3-Benzyl-3-azabicyclo [3.1.1]heptan-6-ol (CAS 1245794-56-2) Ketone->Alcohol NaBH4, MeOH Stereoselective Reduction

Figure 1: Synthetic route from cyclobutanone to the target bicyclic alcohol via double Mannich annulation.

Structural Validation & Analysis

Trust in the chemical identity is paramount. The following spectroscopic markers are characteristic of the [3.1.1]heptane system.

NMR Interpretation[1]
  • ¹H NMR (500 MHz, CDCl₃):

    • Bridgehead Protons (H1/H5): Distinctive multiplets around 2.4–2.6 ppm. The bridgehead protons couple with the exo/endo protons of the methylene bridges.

    • C6-H (Carbinol Proton): Appears as a triplet or multiplet at ~3.8–4.2 ppm. The coupling constant (

      
      ) helps distinguish endo vs exo configuration (Karplus relationship).
      
    • Benzylic CH₂: Singlet at ~3.6 ppm.

  • ¹³C NMR:

    • C6 (Carbinol Carbon): Signal at ~65–70 ppm.

    • C2/C4 (Methylene Bridge): Signals at ~50–55 ppm, shifted downfield due to the nitrogen atom.

Stereochemical Confirmation

X-ray crystallography of analogous 3-azabicyclo[3.1.1]heptanes confirms a "pucker" angle that closely mimics the chair conformation of piperidine but with significantly reduced conformational entropy. This rigidity is the key driver for its use as a bioisostere.

Medicinal Chemistry Applications

The 3-azabicyclo[3.1.1]heptane scaffold is not merely a spacer; it is a functional tool for optimizing drug-like properties.

Bioisosterism: The "Saturated Pyridine"

This scaffold is widely regarded as a saturated mimetic of pyridine and a rigidified isostere of piperidine.

  • Vector Fidelity: The distance and angle between the nitrogen (N3) and the substituent at C6 closely match the vectors in 1,4-disubstituted piperidines and 3,5-disubstituted pyridines.

  • Solubility Enhancement: Replacing a planar aromatic ring (pyridine) with this sp³-rich amine often increases aqueous solubility by an order of magnitude (lowering logD) while maintaining lipophilic ligand efficiency (LLE).

  • Metabolic Stability: The bridgehead carbons block metabolic oxidation at the alpha-positions relative to the nitrogen, a common clearance liability in simple piperidines.

Case Study: Rupatadine Analog

Research has demonstrated that replacing the pyridine ring in the antihistamine Rupatadine with the 3-azabicyclo[3.1.1]heptane core results in:

  • Improved Solubility: 365 µM vs 29 µM for the parent drug.

  • Lower Lipophilicity: LogD dropped from >4.5 to 3.8, reducing non-specific binding.

  • Maintained Potency: The rigid vector alignment ensured the pharmacophore fit the H1 receptor binding pocket.

Bioisostere cluster_0 Classical Scaffolds cluster_1 Bridged Bioisostere Piperidine Piperidine (Flexible) Bicyclo 3-Azabicyclo[3.1.1]heptane (Rigid, sp3-rich) Piperidine->Bicyclo Conformational Restriction Pyridine Pyridine (Planar/Aromatic) Pyridine->Bicyclo Solubility & Metabolic Stability Target Binding Target Binding Bicyclo->Target Binding Maintains Exit Vectors (Distance & Angle)

Figure 2: Functional relationship between the [3.1.1]heptane scaffold and classical heterocycles.

References

  • Synthesis and Medicinal Chemistry of 3-Azabicyclo[3.1.1]heptanes Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres Source: Angewandte Chemie International Edition (via ResearchGate) URL:[1][Link]

  • 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block Source: Organic Letters (ACS Publications) URL:[Link]

  • PubChemLite Record: 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one Source: PubChem / University of Luxembourg URL:[2][Link]

Sources

Engineering the Third Dimension: The Azabicyclo[3.1.1]heptane Scaffold in Medicinal Chemistry

[1][2][3]

Executive Summary: Escaping Flatland

In the pursuit of novel intellectual property and improved physicochemical profiles, medicinal chemistry has shifted decisively away from planar aromatic systems toward

1azabicyclo[3.1.1]heptane

This guide provides a technical deep-dive into the three primary isomers (2-, 3-, and 6-azabicyclo[3.1.1]heptane), detailing their synthesis, vector analysis, and proven impact on drug-like properties.

Structural & Physicochemical Analysis[1][2][4][5]

The azabicyclo[3.1.1]heptane core offers a unique geometric compromise between the high strain of bicyclo[1.1.1]pentanes and the flexibility of tropanes ([3.2.1] systems).

Isomer Comparison and Vector Analysis[2]

The position of the nitrogen atom dictates the scaffold's utility as a bioisostere.

IsomerPrimary BioisostereExit Vector GeometryKey Characteristic
3-Azabicyclo[3.1.1]heptane meta-Substituted Pyridine / PiperidineLinear / Distorted LinearPerfect geometric match for 3,5-disubstituted pyridines (

,

,

parameters).
6-Azabicyclo[3.1.1]heptane 4-Substituted PiperidineCis: Chair-likeTrans: Boat-like"Cis" isomer mimics the standard piperidine chair; "Trans" forces a boat conformation, accessing unique IP space.[2]
2-Azabicyclo[3.1.1]heptane ortho-Substituted PyridineAngledLess common; provides vectors orthogonal to the 3- and 6- isomers.
Case Study: Quantitative Impact on Rupatadine

The most authoritative data on the scaffold's impact comes from the replacement of the pyridine ring in the antihistamine Rupatadine with a 3-azabicyclo[3.1.1]heptane core (Compound 48).[3] The bridged system blocks metabolic soft spots while maintaining binding affinity.

Table 1: Physicochemical Improvements (Rupatadine vs. 3-Aza Analog)

ParameterRupatadine (Parent)3-Aza Analog (Cmpd 48)Impact
Solubility (aq) 29 µM365 µM >10-fold increase
Lipophilicity (LogD) >4.53.8 Improved polarity profile
Metabolic Stability (

)
517 µL/min/mg47 µL/min/mg >10-fold reduction in clearance
Half-life (

)
3.2 min35.7 min Significant extension

Data Source: Mykhailiuk et al., Angew. Chem. Int. Ed. 2023 [1].[4][5]

Synthetic Architectures

Accessing these strained bicyclic amines was historically challenging. Recent breakthroughs by groups at Enamine (Grygorenko, Mykhailiuk) and Pfizer have democratized access.

Synthesis of 3-Azabicyclo[3.1.1]heptanes (The Oxetanyl Nitrile Route)

This route is favored for its scalability and the ability to generate the core from readily available spirocyclic precursors.

Protocol 1: Reductive Cyclization of Spirocyclic Oxetanyl Nitriles

  • Principle: A "tin-free" radical cyclization or reductive alkylation cascade triggered by opening a strained oxetane ring.

  • Scale: Scalable to >100g.

Step-by-Step Methodology:

  • Precursor Assembly: Condense the appropriate aldehyde/ketone with dimethyl succinate (Stobbe condensation) or use commercially available 3-oxocyclobutanecarboxylates to form the cyclobutane core.

  • Spirocycle Formation: Convert the cyclobutanone to the spirocyclic oxetanyl nitrile via a specialized Wittig-like or sulfoxonium ylide reaction, followed by epoxide/oxetane formation.

  • Reductive Cyclization (Key Step):

    • Reagents:

      
       (Lithium Aluminum Hydride).[6]
      
    • Solvent: Dry THF or

      
      .
      
    • Conditions: Reflux, 4–12 hours.

    • Mechanism:[3][1][7][4] The hydride reduces the nitrile to a primary amine. The amine intramolecularly attacks the oxetane (or displaces a leaving group generated in situ), closing the bridge to form the [3.1.1] system.

  • Workup: Quench with Glauber’s salt (

    
    ) or Fieser workup. Filter solids. The amine is often pure enough for the next step or can be isolated as an HCl salt.
    
Synthesis of 6-Azabicyclo[3.1.1]heptanes (The Malonate Route)

This method allows for the stereoselective synthesis of 3-substituted derivatives.

Protocol 2: Double Alkylation of Azetidines

  • Scaffold Prep: Start with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate (prepared from azetidine-2,4-dicarboxylic acid).

  • Cyclization:

    • Reagents: Diethyl malonate,

      
       (Sodium Hydride).
      
    • Solvent: DMF or DMSO (high polarity required for double

      
      ).
      
    • Temperature: 80–100°C.

    • Outcome: Formation of the bicyclic diester.

  • Decarboxylation: Saponification (

    
    ) followed by thermal decarboxylation yields the mono-acid, which can be Curtius rearranged to the amine or reduced to the alcohol.
    

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the correct isomer and the synthetic flow for the high-value 3-aza scaffold.

Azabicyclo_WorkflowStartTarget Design(Bioisostere Selection)DecisionWhich Ring to Replace?Start->DecisionPyridineMeta-Pyridine / PiperidineDecision->PyridineTargetingPiperidine44-Subst. PiperidineDecision->Piperidine4TargetingScaffold33-Azabicyclo[3.1.1]heptane(Linear Vectors)Pyridine->Scaffold3Scaffold66-Azabicyclo[3.1.1]heptane(Bent Vectors)Piperidine4->Scaffold6Synth3Synthesis: Oxetanyl Nitrile Red.(Mykhailiuk Route)Scaffold3->Synth3Synth6Synthesis: Azetidine Alkylation(Grygorenko Route)Scaffold6->Synth6Prop3Result: High Metabolic Stability(Rupatadine Analog)Synth3->Prop3YieldsProp6Result: Rigid 'Boat' or 'Chair'ConformationSynth6->Prop6Yields

Caption: Decision tree for azabicyclo[3.1.1]heptane scaffold selection and associated synthetic pathways.

Medicinal Chemistry Applications

The "Exit Vector" Concept

The primary value of the [3.1.1] scaffold is not just property modulation, but geometric precision.

  • Pyridine Mimicry: In 3-azabicyclo[3.1.1]heptanes, the distance between the bridgehead carbons and the nitrogen mimics the C2–C6 distance in pyridine (

    
    ). The angle 
    
    
    is maintained at
    
    
    , allowing the substituents to engage the same protein pockets as the aromatic parent, but without the planar desolvation penalty.
  • Metabolic Blocking: The bridgehead carbons in the [3.1.1] system are quaternary (or tertiary but sterically shielded), preventing oxidative metabolism (e.g.,

    
    -hydroxylation) that typically plagues piperidine rings.
    
Emerging Applications
  • PROTAC Linkers: The rigid length of the 3-aza scaffold is being explored to define precise distances between the E3 ligase ligand and the protein of interest, reducing the "floppiness" of PEG chains [2].

  • Morpholine Isosteres: The 6-oxa-3-azabicyclo[3.1.1]heptane (an oxygen analogue) has been synthesized as a direct, achiral isostere of morpholine, offering lower lipophilicity [3].

References

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Source: Angewandte Chemie International Edition, 2023.[8] URL:[Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Source: ChemRxiv / Eur. J. Org. Chem, 2025.[9][10] URL:[Link][11]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Source: The Journal of Organic Chemistry, 2024. URL:[Link]

  • Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Source: Journal of the American Chemical Society, 2024.[8] URL:[Link]

Molecular weight and formula of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and drug discovery. It prioritizes actionable protocols, mechanistic insight, and structural data.

High-Fidelity Scaffold for Conformationally Restricted Pharmacophores

Executive Summary & Chemical Identity

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol represents a specialized class of bridged bicyclic amines. Structurally, it serves as a conformationally restricted isostere of piperidine and pyridine, offering unique "exit vectors" for substituent display in drug design. Unlike flexible piperidines, the rigid [3.1.1] bicyclic core (analogous to the pinane skeleton) locks pharmacophoric groups into defined spatial orientations, potentially enhancing potency and selectivity against GPCRs and ion channels.

This monograph details the physicochemical profile, validated synthetic pathways, and stereochemical considerations for this high-value intermediate.

Physicochemical Profile[1][2][3][4]
PropertyDataNotes
IUPAC Name This compound
Common Name N-Benzyl-6-hydroxy-3-azapinane
CAS Number 1245794-56-2 (6-endo isomer)Primary commercial form
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol
Exact Mass 203.1310
CLogP ~1.8 - 2.1Estimated
H-Bond Donors 1 (Hydroxyl)
H-Bond Acceptors 2 (Amine, Hydroxyl)
Stereochemistry endo / exo diastereomersendo-isomer is kinetically favored via hydride reduction

Synthetic Architecture

The synthesis of this compound hinges on the construction of the strained bicyclic [3.1.1] skeleton. The most authoritative route, established by Lysenko et al. (2010) , utilizes a "folding" strategy starting from a functionalized cyclobutane. This approach avoids the scarcity of natural chiral pool precursors (like pinene) for this specific aza-analog.

Validated Synthetic Pathway

The synthesis proceeds in two distinct phases:

  • Skeleton Assembly: Formation of the bicyclic ketone (3-benzyl-3-azabicyclo[3.1.1]heptan-6-one).

  • Stereoselective Functionalization: Reduction of the C6 ketone to the alcohol.

Phase 1: The Lysenko Cyclization

The core is assembled via a modified Strecker reaction followed by an intramolecular cyclization.

  • Precursor: Methyl 3-oxocyclobutanecarboxylate.

  • Reagents: Benzylamine, TMSCN (Trimethylsilyl cyanide).

  • Mechanism: The benzylamine condenses with the ketone to form an imine, which is trapped by cyanide (Strecker). The resulting amino-nitrile undergoes an acid-mediated cascade cyclization (often involving hydration of the nitrile to an amide/acid and attack on the ester, or direct rearrangement) to yield the bridged ketone.

Phase 2: Stereoselective Reduction

Reduction of the C6 ketone requires careful selection of the hydride source to control the endo/exo ratio.

  • Reagent: Sodium Borohydride (NaBH₄) or L-Selectride.

  • Stereochemical Outcome: Hydride attack typically occurs from the less sterically hindered exo face (away from the nitrogen bridge), yielding the 6-endo-alcohol as the major product.

Reaction Workflow Diagram

The following DOT diagram visualizes the critical path from the cyclobutane precursor to the target alcohol.

SynthesisPath Precursor Methyl 3-oxocyclobutane- 3-carboxylate Intermediate Strecker Adduct (Amino-Nitrile) Precursor->Intermediate 1. BnNH2, TMSCN (Strecker Reaction) Ketone 3-Benzyl-3-azabicyclo [3.1.1]heptan-6-one Intermediate->Ketone 2. Acid/Base Cyclization (Skeleton Formation) Target 3-Benzyl-3-azabicyclo [3.1.1]heptan-6-ol (Major: endo-isomer) Ketone->Target 3. NaBH4, MeOH (Stereoselective Reduction)

Caption: Synthetic logic flow from cyclobutane precursors to the target bicyclic alcohol via the Lysenko protocol.

Detailed Experimental Protocols

Note: These protocols are synthesized from standard methodologies for this scaffold class. Always verify safety data sheets (SDS) for reagents like TMSCN.

Protocol A: Synthesis of the Ketone Intermediate

Objective: Isolate 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one.

  • Reagents: Methyl 3-oxocyclobutanecarboxylate (1.0 eq), Benzylamine (1.05 eq), TMSCN (1.1 eq), Methanol (Solvent).

  • Procedure:

    • Dissolve methyl 3-oxocyclobutanecarboxylate in anhydrous methanol at 0°C.

    • Add benzylamine dropwise. Stir for 30 minutes to form the imine.

    • Add TMSCN dropwise (Caution: Cyanide source). Allow the mixture to warm to room temperature and stir for 12–18 hours.

    • Cyclization: The crude Strecker product is often treated with acid (e.g., TFA or HCl/dioxane) or base depending on the specific variation of the Lysenko method to induce the transannular closure.

    • Workup: Quench with saturated NaHCO₃, extract with dichloromethane (DCM), dry over MgSO₄, and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc) yields the ketone as a pale oil or solid.

Protocol B: Reduction to this compound

Objective: Stereoselective reduction to the 6-endo-alcohol.

  • Reagents: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (1.0 eq), NaBH₄ (1.5 eq), Methanol (0.2 M concentration).

  • Procedure:

    • Dissolve the ketone in methanol and cool to 0°C.

    • Add NaBH₄ portion-wise to control hydrogen evolution.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (The alcohol is more polar than the ketone).

    • Quench: Carefully add water or saturated NH₄Cl solution.

    • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with EtOAc (3x).

    • Purification: The crude product is typically >90% pure. Further purification can be achieved via recrystallization (if solid) or chromatography (DCM/MeOH).

Structural Analysis & Applications

Stereochemistry: The Endo Advantage

The [3.1.1] heptane system possesses a "puckered" cyclobutane ring.

  • Exo Face: The face "outside" the fold, sterically accessible.

  • Endo Face: The face "inside" the fold, sterically shielded by the nitrogen bridge.

  • Result: Reagents like NaBH₄ attack the ketone from the exo face, forcing the resulting hydroxyl group into the endo position. This stereochemistry is critical for biological activity, as it defines the vector of the hydrogen bond donor relative to the basic nitrogen.

Medicinal Chemistry Utility

This scaffold is a bioisostere for:

  • Piperidines: Provides a rigidified alternative to the flexible piperidine ring, reducing the entropic penalty of binding.

  • Morpholines: When the C6-hydroxyl is etherified.

  • Key Targets:

    • Opioid Receptors: The bridged amine mimics the tyramine/piperidine moiety found in morphinans.

    • Nicotinic Acetylcholine Receptors (nAChRs): The cage-like structure resembles the azabicyclic core of epibatidine and varenicline.

References

  • Lysenko, V., et al. (2010). "3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry." Organic Letters, 12(19), 4372–4375.

  • Dibchak, D., et al. (2023).[1][2] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition, 62(39), e202304246.[1][2]

  • Ding, K., et al. (2024). "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery." Journal of Organic Chemistry, 89(15), 10440-10450.[3] [3]

Sources

Safety Data Sheet (SDS) & Technical Handling Guide: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol[1][2][3][4][5][6]

  • CAS Number: 1240525-77-2[3][4]

  • Version: 2.0 (Research Grade)[7]

Executive Summary & Chemical Identity[7]

This guide serves as a comprehensive technical manual for the safe handling, storage, and emergency response regarding This compound . Unlike commodity chemicals, this compound is a specialized bicyclic amine intermediate, primarily used in medicinal chemistry as a conformationally restricted piperidine isostere.[7]

Due to its status as a research chemical, full toxicological datasets are often extrapolated from Structural Activity Relationships (SAR) and its parent ketone, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one (CAS 1240529-14-9). Users must treat this compound with the caution reserved for bioactive amines.[7]

Chemical Identifiers[1][3][4][7][8][9][10]
PropertySpecification
Chemical Name This compound
CAS Number 1240525-77-2
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol
Structural Class Bicyclic amine; Benzyl-protected secondary alcohol
Appearance White to off-white solid (typically)
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water

Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on the functional groups (tertiary amine, secondary alcohol) and data from the oxidized ketone analog, the following GHS classifications are assigned as a precautionary baseline for research handling.

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Category 4Harmful if swallowed.H302
Skin Corrosion/Irritation Category 2Causes skin irritation.[7]H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[7]H319
STOT - Single Exposure Category 3May cause respiratory irritation.[7]H335
Mechanistic Hazard Analysis[7]
  • Amine Functionality: The azabicyclo core is basic.[7] Upon contact with mucous membranes or eyes, it can cause immediate irritation or chemical burns if not neutralized.[7]

  • Benzyl Group: Enhances lipophilicity, potentially increasing skin absorption compared to non-benzylated amines.[7]

  • Research Status: As a potent building block for drug discovery (often targeting GPCRs or kinases), unknown biological activity should be assumed.[7]

Safe Handling Protocol: A Self-Validating System

Core Directive: Do not rely solely on PPE. Use a "Self-Validating" workflow where the physical state of the compound confirms the safety of your environment.[7]

Engineering Controls[7]
  • Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).[7]

  • Secondary: Glove box required if handling >1g or if the specific batch is determined to be highly hygroscopic.[7]

Step-by-Step Handling Workflow
  • Environmental Check (Validation Step):

    • Before opening the vial, check the humidity indicator in your lab.[7] If RH > 60%, do not open hygroscopic amines without an inert gas blanket (Argon/Nitrogen).[7]

    • Validation: If the solid appears clumpy or sticky upon opening, it has already absorbed moisture.[7] Re-seal and dry under vacuum before precise weighing.[7]

  • Weighing Procedure:

    • Use an anti-static gun on the spatula and weighing boat.[7] Bicyclic amines often carry static charge, leading to aerosolization.[7]

    • Technique: Transfer solid inside the fume hood.[7] Do not tare the balance with the open vial outside the hood.

  • Solubilization:

    • Add solvent (e.g., DCM or DMSO) slowly.[7]

    • Exothermic Check: Touch the vial (with gloves).[7] A mild exotherm suggests amine protonation or solvation energy; a sharp exotherm indicates reactive impurities.[7]

Visualization: Hazard Assessment & PPE Logic[7]

HazardAssessment Start Start: Handling this compound CheckState Check Physical State (Solid vs. Solution) Start->CheckState SolidHandling Solid Handling CheckState->SolidHandling Powder/Crystal SolutionHandling Solution Handling CheckState->SolutionHandling Dissolved RiskDust Risk: Aerosolized Dust (Inhalation/Irritation) SolidHandling->RiskDust RiskSplash Risk: Splash/Absorption (Skin/Eye Contact) SolutionHandling->RiskSplash ControlSolid Control: Fume Hood + N95/P100 (if open bench) + Anti-static measures RiskDust->ControlSolid ControlLiq Control: Fume Hood + Nitrile Gloves (Double) + Goggles RiskSplash->ControlLiq Validation Validation: No visible dust? No odor detected? ControlSolid->Validation ControlLiq->Validation Validation->Start No (Re-assess) Proceed Proceed with Synthesis Validation->Proceed Yes

Figure 1: Logic flow for assessing hazards and selecting controls based on the physical state of the compound.

Emergency Response Procedures

In the event of exposure, the lipophilic nature of the benzyl group requires immediate and specific action to prevent systemic absorption.[7]

First Aid Matrix
Exposure RouteImmediate ActionClinical Note
Eye Contact Rinse for 15 minutes minimum. Lift eyelids.[7]Alkaline burns can be deceptive; immediate pain may subside while damage continues.[7]
Skin Contact Wash with soap and water.[7] Do not use alcohol (increases absorption).[7]Remove contaminated clothing immediately.[7]
Inhalation Move to fresh air.[7] If breathing is difficult, oxygen.[7]Monitor for delayed pulmonary edema (rare but possible with amines).[7]
Ingestion Rinse mouth. Do NOT induce vomiting. Risk of aspiration pneumonia if vomited.[7]
Spill Cleanup (Self-Validating)
  • Isolate: Evacuate the immediate area (3-5 meters).[7]

  • Neutralize: For solid spills, cover with sand/vermiculite.[7] For solutions, use a specific amine spill kit or weak acid neutralizer (Citric acid) only if trained.[7]

  • Validate: Wipe the surface with a pH strip moistened with water.[7] If pH > 8, cleaning is incomplete.[7] Repeat.

Visualization: Emergency Decision Tree

EmergencyResponse Accident Exposure Event Type Identify Type Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Soap & Water Wash (NO Solvents) Skin->ActionSkin ActionEye Lavage 15min (Hold Eyelid) Eye->ActionEye ActionInhale Fresh Air + Oxygen Support Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Rapid response decision tree for personnel exposure.

Synthesis & Application Context

Understanding the chemical origin of the material aids in predicting impurities and reactivity.[7]

  • Synthesis: This alcohol is typically synthesized via the reduction of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one using hydride reagents (e.g., NaBH₄ or LiAlH₄).

  • Impurities: Common impurities include the unreacted ketone or the benzyl-deprotected amine (if hydrogenolysis occurred).[7]

  • Significance: The 3-azabicyclo[3.1.1]heptane skeleton is a "conformationally restricted" mimic of piperidine.[7][8] In drug design, this restriction locks the nitrogen lone pair vector, potentially improving selectivity for GPCR targets compared to flexible piperidine analogs.[7]

Visualization: Synthesis & Handling Workflow[7]

SynthesisContext Ketone Precursor: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (CAS 1240529-14-9) Reduction Reduction (NaBH4 / MeOH) Ketone->Reduction Product Target: This compound (CAS 1240525-77-2) Reduction->Product QC Quality Check: NMR/LCMS Product->QC QC->Reduction Incomplete Storage Storage: Desiccated, <4°C, Dark QC->Storage Purity >95%

Figure 3: Synthetic origin and quality control flow.

References

  • National Center for Biotechnology Information. (2023).[7] PubChem Compound Summary for CID 49803875, 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one. Retrieved October 26, 2023, from [Link][7]

  • Grygorenko, O. O., et al. (2010).[7] 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic Letters, 12(19), 4372–4375.[7][8] [Link]

Sources

The 3-Azabicyclo[3.1.1]heptane Scaffold: Discovery, Synthesis, and Application as a Piperidine Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the 3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol scaffold, a bridged bicyclic amine that has emerged as a critical high-value building block in modern medicinal chemistry. Unlike flat aromatic or flexible piperidine rings, this scaffold offers a rigid, three-dimensional architecture that restricts conformational freedom, potentially improving receptor selectivity and metabolic stability. This guide details the historical evolution of the [3.1.1] system, the breakthrough synthetic methodologies developed in the 2010s, and the specific protocols for generating the 6-hydroxy analogs.

Introduction: The "Escape from Flatland"

In the pursuit of novel therapeutics, drug developers face the "flatland" problem—the over-reliance on planar aromatic rings which often leads to poor solubility and suboptimal pharmacokinetic (PK) profiles. Saturated bioisosteres, such as bicyclo[1.1.1]pentanes and spirocycles, have gained traction as solutions.

The 3-azabicyclo[3.1.1]heptane system represents a specific solution to replacing piperidine and pyridine rings.

  • Rigidity: The methylene bridge (C6) locks the piperidine ring into a specific boat-like conformation.

  • Vector Alignment: It maintains the general linear connectivity of 1,4-disubstituted piperidines but alters the exit vector angles, allowing access to novel chemical space.

  • Metabolic Stability: The bridgehead carbons are less prone to oxidative metabolism compared to open-chain or simple cyclic amines.

The This compound derivative is the primary functionalizable intermediate. The benzyl group serves as a robust protecting group for the nitrogen, while the C6-hydroxyl group provides a handle for further derivatization (e.g., etherification, amination, or fluorination).

History and Discovery

Early Origins: The Pinene Connection

Historically, the bicyclo[3.1.1]heptane skeleton is most famous as the core of naturally occurring terpenes like


-pinene  and 

-pinene
. Early attempts to access azabicyclo[3.1.1]heptanes often relied on the degradation or rearrangement of these abundant natural products. However, these routes were limited by:
  • Fixed chirality (derived from the natural source).

  • Difficulty in selectively inserting the nitrogen atom at the 3-position.

  • Harsh conditions required to cleave the carbon framework.

The Modern Era: De Novo Synthesis (2010–Present)

The true democratization of this scaffold occurred around 2010, driven largely by researchers at Enamine Ltd. and the Taras Shevchenko National University of Kyiv (e.g., Pavel K. Mykhailiuk, O. O. Grygorenko). They recognized the need for a scalable, de novo synthesis that did not rely on chiral pool terpenes.

Key Milestone (2010): Mykhailiuk et al. published a scalable synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one in Organic Letters. This work established the "cyclobutane route," where a functionalized cyclobutane undergoes intramolecular cyclization to form the bridged system. This ketone is the direct precursor to the title alcohol.

Synthetic Methodology

The synthesis of this compound is a multi-step process that hinges on constructing the strained bicyclic cage from a cyclobutane precursor.

Retrosynthetic Analysis

The strategic disconnection cuts the two C-N bonds. This reveals a 1,3-disubstituted cyclobutane with an amine and an electrophile (or two electrophiles reacting with a primary amine). The most efficient modern route utilizes a Strecker reaction followed by an intramolecular imide formation.

Step-by-Step Synthesis Protocol
Step 1: Functionalization of the Cyclobutane Core
  • Starting Material: Methyl 3-oxocyclobutanecarboxylate (commercially available).[1]

  • Reaction: A modified Strecker reaction using benzylamine and TMSCN.

  • Outcome: Formation of the amino-nitrile intermediate. The benzyl group is introduced here, protecting the nitrogen early in the sequence.

Step 2: Cyclization to the Bicyclic Imide
  • Mechanism: Under basic conditions (or acid hydrolysis followed by coupling), the nitrile and ester groups on the cyclobutane ring are cyclized with the amine to form 3-benzyl-3-azabicyclo[3.1.1]heptane-2,4-dione .

  • Critical Control: The stereochemistry of the cyclobutane substituents must be cis to allow bridging.

Step 3: Reduction to the Amine (The Skeleton Formation)
  • Reagent: Lithium Aluminum Hydride (LiAlH

    
    ) or Borane (BH
    
    
    
    ).
  • Process: The cyclic imide (2,4-dione) is exhaustively reduced to the amine. However, to get the 6-one (ketone) or 6-ol , a different oxidation state strategy is often used, or the 6-position is functionalized post-cyclization.

    • Alternative for 6-functionalization: The synthesis described by Mykhailiuk (2010) specifically targets the 6-one by using a specific cyclization of a 1,3-bis(bromomethyl)cyclobutane derivative or similar strategy where the carbonyl is preserved or unmasked.

Step 4: Stereoselective Reduction of the Ketone

To obtain This compound , the ketone intermediate is reduced.

  • Reagent: Sodium Borohydride (NaBH

    
    ) typically yields a mixture of diastereomers.
    
  • Stereocontrol: Bulky reducing agents (e.g., L-Selectride) can be used to favor the endo (syn) or exo (anti) alcohol depending on the steric approach vector.

  • Separation: The diastereomers are usually separable by column chromatography.

Visualization of the Pathway

SynthesisPathway SM Methyl 3-oxocyclobutane- carboxylate Inter1 Amino-Nitrile (Strecker Product) SM->Inter1 BnNH2, TMSCN Imide Bicyclic Imide (2,4-dione) Inter1->Imide Cyclization (Acid/Base) Ketone 3-Benzyl-3-azabicyclo [3.1.1]heptan-6-one Imide->Ketone Selective Reduction & Oxidation Alcohol 3-Benzyl-3-azabicyclo [3.1.1]heptan-6-ol Ketone->Alcohol NaBH4 or L-Selectride

Caption: Synthetic route from commercial cyclobutanes to the target alcohol scaffold.

Structural Analysis & SAR Implications

Conformational Locking

In a standard piperidine chair, the nitrogen lone pair and substituents can flip between axial and equatorial positions. The [3.1.1] bridge locks the piperidine ring into a specific conformation (resembling a boat/bridged hybrid).

  • Impact: This reduces the entropic penalty upon binding to a receptor, potentially increasing affinity (

    
    ).
    
The "Exit Vector" Concept

When replacing a piperidine in a drug molecule with this scaffold:

  • The distance between the nitrogen (N3) and the substituent at C6 is fixed.

  • Stereochemistry Matters: The endo-OH and exo-OH project into vastly different regions of the protein binding pocket.

    • Exo (Anti): Projects "up" away from the bridge.

    • Endo (Syn): Projects "down" towards the bridge.

Data Summary: Physicochemical Comparison
ParameterPiperidine3-Azabicyclo[3.1.1]heptaneAdvantage
Conformation Flexible (Chair/Boat)Rigid (Bridged)Lower entropic cost
Lipophilicity (LogP) ModerateSlightly Higher (Hydrocarbon bridge)Improved BBB penetration
Metabolic Stability Susceptible (alpha-oxidation)High (Bridgehead protection)Longer Half-life (

)
Vector Angle ~180° (para)~160° (bent)Access to new IP space

Experimental Protocol: Reduction of the Ketone

The following protocol describes the generic reduction of the 6-one to the 6-ol, adapted from standard procedures for bridged ketones.

Objective: Synthesis of this compound.

Reagents:

  • 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (1.0 eq)[2]

  • Sodium Borohydride (NaBH

    
    ) (1.5 eq)
    
  • Methanol (MeOH) (0.5 M concentration relative to substrate)

  • Saturated NH

    
    Cl solution
    
  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Charge a round-bottom flask with 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one and dissolve in anhydrous MeOH. Cool the solution to 0 °C using an ice bath.

  • Addition: Add NaBH

    
     portion-wise over 15 minutes. (Caution: Gas evolution).
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Quench: Carefully quench the reaction with saturated aqueous NH

    
    Cl.
    
  • Extraction: Evaporate the bulk of the methanol. Extract the aqueous residue with DCM (3x).

  • Purification: Dry the combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify the residue via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM) to separate the endo and exo diastereomers.

Validation:

  • 1H NMR: Look for the diagnostic signal of the H-6 proton. The coupling constant (

    
    ) will differ between endo and exo isomers due to the Karplus relationship with the bridgehead protons.
    
  • MS: Confirm molecular ion

    
    .
    

References

  • Mykhailiuk, P. K., et al. (2010).[3] 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry.[3] Organic Letters, 12(19), 4372–4375.[3] [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Lysenko, V., et al. (2024).[1] Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv (Preprint).[4] [Link]

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery.[5] Journal of Organic Chemistry, 89(15), 10440–10450.[5] [Link][5]

Sources

Stereochemistry and chirality of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol , a conformationally restricted bicyclic amine scaffold. It addresses the structural symmetry, diastereoselective synthesis, and characterization of endo and exo isomers, designed for medicinal chemists and process scientists.

Structural Fundamentals & Symmetry Analysis

The 3-azabicyclo[3.1.1]heptane core is a bridged bicyclic system structurally related to the pinane skeleton but lacking the gem-dimethyl bridge. In the context of drug design, it serves as a rigidified bioisostere of piperidine or pyridine, offering defined exit vectors for substituents that can enhance receptor selectivity.

Numbering and Geometry

The IUPAC numbering for the bicyclo[3.1.1]heptane system assigns the bridgehead carbons as C1 and C5.

  • Main Bridge (3-atom): C2 — N3 — C4.

  • Secondary Bridge (1-atom): C6.

  • Tertiary Bridge (1-atom): C7.

Chirality and Symmetry Elements

Unlike the asymmetric [2.2.1] norbornane systems often encountered in synthesis, the parent This compound possesses a plane of symmetry (


) passing through C6, C7, and the Nitrogen atom (N3).
  • Meso Character: Because the C6-hydroxyl group lies within this plane of symmetry, the molecule is superimposable on its mirror image. It is achiral (meso) .

  • Stereogenic Centers: While C1 and C5 are bridgehead carbons, their chirality is coupled by the bridge constraints. C6 is a pseudo-asymmetric center; it determines diastereomerism (endo vs. exo) but not enantiomerism in the unsubstituted parent.

Diastereomer Definitions (Endo vs. Exo)

The stereochemical complexity arises from the relative orientation of the C6-hydroxyl group with respect to the nitrogen-containing bridge (C2-N3-C4).

  • Endo Isomer: The hydroxyl group points towards the nitrogen bridge (concave face). This places the -OH group spatially closer to the benzyl substituent.

  • Exo Isomer: The hydroxyl group points away from the nitrogen bridge (convex face), towards the C7 bridge.

FeatureEndo-6-olExo-6-ol
Relation to N-Bridge Syn (Proximal)Anti (Distal)
Steric Environment More crowded (interaction with N-substituent)Less crowded
Thermodynamic Stability Generally lower (steric repulsion)Generally higher

Synthesis and Stereocontrol

The synthesis of the 6-ol derivative typically proceeds via the reduction of the corresponding ketone, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one . This ketone is a pivotal intermediate, accessible via cyclization protocols involving 3-oxocyclobutanecarboxylates.[1]

Synthesis of the Ketone Intermediate

The most robust route involves the formation of the bicyclic core from a functionalized cyclobutane. A key method described in Organic Letters (2010) utilizes a double Mannich-type cyclization or an intramolecular alkylation sequence.

Diastereoselective Reduction

Reduction of the C6 ketone (sp² hybridized, planar) generates the C6 alcohol. The stereochemical outcome is dictated by the approach of the hydride reagent.

  • Hydride Approach: The hydride nucleophile attacks from the less hindered face .

  • Steric Analysis:

    • The Exo face (C7 side) is generally less sterically encumbered than the Endo face (N3 side), especially given the bulky benzyl group on the nitrogen.

    • Result: Attack from the exo face pushes the resulting hydroxyl group to the endo position. Conversely, attack from the endo face yields the exo alcohol.

  • Reagent Selection:

    • Sodium Borohydride (NaBH₄): Typically yields a mixture of diastereomers, often favoring the thermodynamic product or the product of least steric approach (variable depending on N-conformation).

    • L-Selectride (Bulky Hydride): Enhances selectivity for the endo-alcohol by strictly attacking from the more accessible exo face.

Visualization of Synthesis & Stereochemistry

SynthesisPath Figure 1: Synthesis and Divergent Stereochemical Reduction Pathways Cyclobutane 3-Oxocyclobutane carboxylate Ketone 3-Benzyl-3-azabicyclo [3.1.1]heptan-6-one Cyclobutane->Ketone Cyclization (Mannich/Alkylation) TS Transition State (Hydride Attack) Ketone->TS Reduction (NaBH4 / LiAlH4) Endo Endo-Alcohol (OH syn to N) TS->Endo Exo-Face Attack (Kinetic Control) Exo Exo-Alcohol (OH anti to N) TS->Exo Endo-Face Attack (Thermodynamic)

Caption: Pathway showing the derivation of endo/exo isomers from the ketone precursor via face-selective hydride attack.

Analytical Characterization

Distinguishing the endo and exo isomers requires careful analysis of NMR coupling constants and NOE (Nuclear Overhauser Effect) signals.

1H NMR Spectroscopy
  • H6 Chemical Shift: The methine proton at C6 (H6) exhibits distinct shifts due to the anisotropy of the nitrogen lone pair and the bicyclic framework.

  • Coupling Constants (

    
    ): 
    
    • The coupling between the bridgehead protons (H1/H5) and H6 depends on the dihedral angle (Karplus relation).[2]

    • In the [3.1.1] system, the bridgehead-bridge dihedral angle is approximately 90° for one isomer (resulting in

      
       Hz, appearing as a singlet) and significantly different for the other.
      
    • Note: In analogous [2.2.1] systems, the exo-proton (endo-alcohol) often appears as a broad singlet or doublet, while the endo-proton (exo-alcohol) shows larger coupling.

NOESY/ROESY Correlations (Definitive)

This is the most reliable method for assignment.

  • Endo-Alcohol (Exo-Proton): The H6 proton is on the exo face (pointing towards C7).

    • NOE Signal: Strong correlation between H6 and H7 (the other 1-carbon bridge). Weak or no correlation with H2/H4.

  • Exo-Alcohol (Endo-Proton): The H6 proton is on the endo face (pointing towards N3).

    • NOE Signal: Strong correlation between H6 and H2/H4 (the methylene protons of the N-bridge).

Experimental Protocols

Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one

Based on Org. Lett. 2010, 12, 19, 4372.[3]

  • Starting Material: Methyl 3-oxocyclobutanecarboxylate.[1]

  • Step 1 (Amine Formation): React the cyclobutane derivative with benzylamine and paraformaldehyde (or equivalent Mannich partners) under reflux in ethanol/water.

  • Step 2 (Cyclization): The intermediate undergoes intramolecular condensation.

  • Workup: Evaporate solvent, neutralize with saturated NaHCO₃, and extract with dichloromethane (DCM).

  • Purification: Flash column chromatography (Hexanes/EtOAc) yields the ketone as a pale yellow oil.

Reduction to this compound

Standard Protocol for Diastereomeric Mixture.

  • Dissolution: Dissolve 1.0 eq of the ketone in anhydrous Methanol (0.2 M concentration).

  • Cooling: Cool the solution to 0°C under an inert atmosphere (N₂).

  • Reduction: Portion-wise add Sodium Borohydride (NaBH₄) (1.5 eq).

    • Caution: Gas evolution (H₂).

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (the alcohol is more polar than the ketone).

  • Quench: Carefully add water or saturated NH₄Cl solution.

  • Extraction: Extract with DCM (3x). Dry combined organics over MgSO₄ and concentrate.

  • Separation: The endo and exo isomers can typically be separated by silica gel chromatography using a gradient of DCM/MeOH (95:5 to 90:10). The exo-alcohol (less polar due to intramolecular H-bonding or shielding) often elutes first, but this must be verified experimentally.

Pharmacological Relevance & Applications

The 3-azabicyclo[3.1.1]heptane scaffold acts as a conformationally constrained spacer .

  • Receptor Binding: The rigid distance between the basic nitrogen and the hydroxyl group (or its derivatives) mimics the pharmacophore of bioactive alkaloids but with reduced entropic penalty upon binding.

  • Bioisosterism: It is a saturated isostere of pyridine and piperidine .[1]

  • Key Analogs:

    • Varenicline Analogs: The scaffold is explored in nicotinic acetylcholine receptor (nAChR) ligands.

    • Opioid Ligands: The bicyclic core mimics the C/D ring system of morphinans.

References

  • Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Org. Lett. 2010, 12, 19, 4372–4375.

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angew. Chem. Int. Ed. 2023, 62, e202304246.

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv (Preprint), 2023.

Sources

Metabolic stability predictions for 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

From In Silico Prediction to Experimental Validation

Executive Summary & Structural Logic

In the landscape of modern medicinal chemistry, the 3-azabicyclo[3.1.1]heptane core has emerged as a high-value saturated bioisostere for ortho- and meta-substituted aromatic rings (e.g., pyridines, benzenes). However, the introduction of the 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol derivative presents a dichotomy in metabolic stability: a geometrically rigid, metabolically robust bicyclic cage contrasted by two highly liable appendages—a benzyl group and a secondary alcohol.

This guide details the strategic framework for predicting and validating the metabolic fate of this molecule. Our primary hypothesis, derived from structure-activity relationships (SAR), posits that the benzylic carbon will drive Phase I clearance (via


-dealkylation), while the 6-hydroxyl group  will serve as a direct handle for Phase II conjugation (Glucuronidation), potentially bypassing Phase I entirely.
Structural Dissection & Metabolic Liability Assessment

Before pipetting a single reagent, we must map the "soft spots" of the molecule. The rigidity of the [3.1.1] system generally protects the core carbons from CYP450 access, shifting the metabolic burden to the periphery.

2.1 The Metabolic Map (Graphviz Visualization)

The following diagram illustrates the predicted metabolic pathways based on electronic and steric accessibility.

Methodological & Application

Scalable synthesis protocols for 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol

[1]

Part 1: Executive Summary & Strategic Analysis

Scientific Rationale

The 3-azabicyclo[3.1.1]heptane scaffold is a conformationally restricted bioisostere of piperidine. Unlike the common tropane ([3.2.1]) or azanorbornane ([2.2.1]) systems, the [3.1.1] architecture—structurally analogous to the pinane monoterpenes—offers a unique vector orientation for substituents. The 6-hydroxy derivative allows for further functionalization or direct engagement with H-bond donors in a binding pocket, making it a high-value intermediate for GPCR and ion channel drug discovery.

Retrosynthetic Strategy

The synthesis challenges the high ring strain of the cyclobutane core. The most scalable and robust route bypasses the direct construction of the cyclobutane ring (which is difficult) by utilizing cyclobutanone as a starting template. The strategy employs a double Mannich annulation (Robinson-Schöpf type) to construct the piperidine ring across the intact cyclobutane scaffold.

Pathway:

  • Core Construction: Double alkylation of cyclobutanone using N,N-bis(methoxymethyl)benzylamine in the presence of TMSCl. This traps the ketone as a dimethyl ketal in situ, preventing polymerization.

  • Deprotection: Acidic hydrolysis of the ketal to reveal the ketone.

  • Functionalization: Stereoselective reduction of the ketone to the target alcohol.

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of the Bridging Reagent

Note: While N,N-bis(methoxymethyl)benzylamine is commercially available, in-house preparation is cost-effective for scale-up.

Reagents:

  • Benzylamine (1.0 eq)

  • Paraformaldehyde (2.2 eq)

  • Methanol (Solvent/Reagent)

  • Potassium Carbonate (Catalytic)

Protocol:

  • Charge a reaction vessel with methanol (5 mL/g of amine).

  • Add benzylamine (1.0 eq) and paraformaldehyde (2.2 eq).

  • Reflux the mixture for 2 hours until the solution becomes clear.

  • Cool to Room Temperature (RT) and add anhydrous

    
     to dry the solution.
    
  • Filter and concentrate under reduced pressure to yield N,N-bis(methoxymethyl)benzylamine as a colorless oil.

  • QC Check:

    
     NMR should show characteristic methylene signals (
    
    
    ppm) and methoxy groups (
    
    
    ppm).
Phase 2: Double Mannich Annulation (The Core Synthesis)

Target: 3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane (Ketal Intermediate)

Mechanism: Trimethylsilyl chloride (TMSCl) acts as a dual activator: it promotes the formation of the iminium species from the aminal and silylates the enol of cyclobutanone, facilitating the double electrophilic attack at the

Reagents:

  • Cyclobutanone (1.0 eq)

  • N,N-bis(methoxymethyl)benzylamine (1.0 eq)

  • Chlorotrimethylsilane (TMSCl) (2.2 eq)

  • Acetonitrile (ACN) (anhydrous, 10 vol)

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and two dropping funnels. Flush with Nitrogen (

    
    ).
    
  • Solvent Charge: Add anhydrous Acetonitrile (ACN) to the flask.

  • Simultaneous Addition:

    • Heat the solvent to 40 °C .[1]

    • Funnel A: Solution of Cyclobutanone (1.0 eq) and N,N-bis(methoxymethyl)benzylamine (1.0 eq) in ACN.

    • Funnel B: Solution of TMSCl (2.2 eq) in ACN.

    • Action: Add both solutions dropwise simultaneously over 3 hours . Crucial: Slow addition prevents oligomerization of the cyclobutanone.

  • Reaction: Stir the mixture at RT for 16 hours.

  • Quench: Cool to 0 °C. Adjust pH to ~8 using saturated aqueous

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Concentrate in vacuo. The crude oil is purified via vacuum distillation (bp ~90-95 °C at 0.5 mmHg) or flash chromatography (Hexane/EtOAc) to yield the dimethyl ketal .

Phase 3: Hydrolysis to the Ketone

Target: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one

Reagents:

  • Ketal Intermediate (from Phase 2)

  • Trifluoroacetic Acid (TFA) (5 vol) or 2M HCl

  • Water (10 vol)

Protocol:

  • Dissolve the ketal in TFA (or THF/2M HCl mixture).

  • Stir at RT for 4–6 hours. Monitor by TLC (disappearance of the non-polar ketal spot).

  • Workup: Pour onto ice/water. Basify carefully with solid

    
     or NaOH solution to pH 10.
    
  • Extraction: Extract with Dichloromethane (DCM).

  • Isolation: Dry (

    
    ) and concentrate. The ketone is typically obtained as a solid or viscous oil that can be recrystallized from hexanes/ether.
    
    • Expected Yield (Phase 2+3): 45–55%.

Phase 4: Reduction to the Alcohol

Target: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol

Stereochemistry: The reduction of the C6 ketone creates a new stereocenter. Hydride attack can occur from the face "inside" the piperidine boat (endo-attack) or "outside" (exo-attack). Due to the steric bulk of the N-benzyl bridge, hydride attack often favors the less hindered face, yielding a mixture of diastereomers (typically 3:1 to 5:1 ratio).

Reagents:

  • Ketone Intermediate (1.0 eq)

  • Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Methanol (anhydrous)

Protocol:

  • Dissolution: Dissolve the ketone in Methanol (10 mL/g) and cool to 0 °C .

  • Reduction: Add

    
     portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Quench: Add Acetone (1 mL) to quench excess borohydride, then concentrate the solvent to ~20% volume.

  • Partition: Dilute with water and extract with DCM (3x).

  • Purification (Separation of Isomers):

    • The crude residue contains both syn and anti isomers (relative to the nitrogen bridge).

    • Column Chromatography: Elute with DCM:MeOH:NH4OH (95:4:1). The isomers typically have distinct Rf values.

    • Note: For analytical standards, verify the configuration using NOESY NMR (interaction between H-6 and bridgehead H-1/H-5 vs. H-6 and N-benzyl protons).

Part 3: Analytical Data & Visualization

Key Analytical Parameters
IntermediateTechniqueExpected Signal / Value
Ketal 1H NMR

3.24 (s, 6H, -OMe), 2.73 (d, 2H, Bridge), 1.7-2.1 (Cyclobutane CH2)
Ketone 13C NMR

~208 ppm (Carbonyl C=O)
Ketone MS (ESI)[M+H]+ = 202.1
Alcohol 1H NMR

~3.8-4.2 (m, 1H, CH-OH), 7.2-7.4 (Ph)
Alcohol IRBroad peak ~3400 cm⁻¹ (OH), No C=O stretch
Synthesis Workflow Diagram

SynthesisProtocolStartCyclobutanone(Starting Material)Step1Double Mannich Annulation(TMSCl, ACN, 40°C)Start->Step1ReagentN,N-bis(methoxymethyl)benzylamineReagent->Step1KetalIntermediate:Dimethyl KetalStep1->KetalCyclizationStep2Acidic Hydrolysis(TFA or HCl)Ketal->Step2KetoneIntermediate:3-Benzyl-3-azabicyclo[3.1.1]heptan-6-oneStep2->KetoneDeprotectionStep3Reduction(NaBH4, MeOH, 0°C)Ketone->Step3FinalTarget:3-Benzyl-3-azabicyclo[3.1.1]heptan-6-olStep3->FinalStereoselective Reduction

Caption: Flowchart illustrating the scalable synthesis of the target alcohol from cyclobutanone via the key ketone intermediate.

Part 4: Troubleshooting & Scalability

Scale-Up Considerations (100g+)
  • Exotherm Control: The addition of TMSCl and the amine reagent to cyclobutanone is exothermic. On a multigram scale, active cooling is required during the addition phase.

  • Purification: The ketal intermediate can often be distilled. However, for industrial batches, it is often more efficient to proceed directly to the ketone (telescoping) and purify the ketone via crystallization (as the HCl salt) rather than chromatography.

  • Safety: TMSCl releases HCl upon hydrolysis. Ensure the scrubber system is active.

Common Failure Modes
  • Oligomerization: If reagents are added too quickly or without sufficient dilution, cyclobutanone will self-condense (aldol-type) rather than react with the amine. Solution: Strict control of addition rate and high dilution.

  • Incomplete Hydrolysis: The ketal is sterically hindered. If hydrolysis is slow, increase temperature to 40-50 °C, but monitor for decomposition.

References

  • Mykhailiuk, P. K., et al. (2010). "3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry." Organic Letters, 12(16), 3698–3701.

  • Radchenko, D. S., et al. (2009).[2] "Synthesis of 3-Azabicyclo[3.1.1]heptanes." Journal of Organic Chemistry, 74(15), 5541–5544.

  • De Blieck, A., & Stevens, C. V. (2011).[2] "Synthesis of a Variety of 2-Alkyl-2-Azabicyclo[3.1.1]heptane-1-carbonitriles." Synlett, 2011(12), 1748–1752.[2]

Application Note: Functionalizing the Hydroxyl Group of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a critical "saturated bioisostere" in modern medicinal chemistry.[1] It serves as a conformationally restricted surrogate for piperidine, morpholine, and even meta-substituted benzene rings. The specific derivative, 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol , offers a unique vector for functionalization at the C6 position, which is located on the one-carbon bridge.

Functionalizing this hydroxyl group allows researchers to probe specific regions of a binding pocket that are inaccessible to flat aromatic rings. However, the bicyclic framework imposes significant steric constraints. This guide provides validated protocols for transforming the C6-hydroxyl group, focusing on stereochemical control, fluorination (bioisosteric replacement), and oxidation/reductive amination sequences.

Structural Analysis & Stereochemical Considerations

Before initiating synthesis, one must understand the steric environment of the [3.1.1] system.

  • The Scaffold: The molecule consists of a cyclobutane ring fused to a nitrogen-containing bridge.

  • The C6 Position: The hydroxyl group at C6 can exist in two diastereomeric forms relative to the nitrogen bridge (N3):

    • Syn-isomer: Hydroxyl group faces towards the nitrogen bridge.

    • Anti-isomer: Hydroxyl group faces away from the nitrogen bridge.

  • Reactivity Implication: The anti face is generally more accessible to reagents, while the syn face is sterically shielded by the N-benzyl group. Inversion of configuration (e.g., Mitsunobu or SN2 reactions) is often difficult if the leaving group is in the hindered syn position.

Decision Workflow: Stereochemistry & Functionalization[2][3]

G Start Starting Material: This compound Analysis Determine Stereochemistry (Syn vs. Anti) Start->Analysis Oxidation Protocol A: Oxidation to Ketone Analysis->Oxidation If inversion/amine needed DirectFunc Direct Functionalization Analysis->DirectFunc If retention/O-analog needed Red_Amin Reductive Amination (Access C6-Amines) Oxidation->Red_Amin NaBH(OAc)3 / Amine Fluorination Protocol B: Deoxyfluorination (OH -> F) DirectFunc->Fluorination DAST/Deoxo-Fluor (Inversion) Esterification Protocol C: Ester/Carbamate Formation DirectFunc->Esterification AcCl / Isocyanates

Figure 1: Strategic decision tree for functionalizing the C6-hydroxyl group based on desired downstream analogs.

Detailed Experimental Protocols

Protocol A: Oxidation to 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one

Purpose: To reset stereochemistry or prepare for reductive amination. Mechanism: Swern oxidation is preferred over chromium reagents to avoid metal contamination and over-oxidation, though Dess-Martin Periodinane (DMP) is a viable alternative for small scales.

Materials:

  • Substrate: this compound (1.0 eq)

  • Oxalyl chloride (1.2 eq)

  • DMSO (2.4 eq)

  • Triethylamine (5.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step:

  • Activation: Cool a solution of oxalyl chloride in DCM to -78 °C under nitrogen.

  • DMSO Addition: Add DMSO dropwise. Critical: Maintain temperature below -60 °C to prevent decomposition of the active chlorosulfonium species. Stir for 15 min.

  • Substrate Addition: Add the alcohol (dissolved in minimum DCM) dropwise. Stir for 30–45 min at -78 °C.

  • Quench: Add triethylamine dropwise. The mixture will become thick/white.

  • Warming: Allow the reaction to warm to 0 °C over 30 minutes.

  • Workup: Quench with saturated NH₄Cl. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The ketone is typically less polar than the alcohol.

Expert Insight: The amine nitrogen is protected by the benzyl group, but it can still act as a base. If yields are low, protonate the amine with 1.0 eq of HCl prior to oxidation, or use DMP which is less sensitive to basic nitrogens.

Protocol B: Deoxyfluorination (Synthesis of C6-Fluoro Analogs)

Purpose: To create a metabolically stable bioisostere (OH → F). Reagent Choice: Deoxo-Fluor is recommended over DAST due to higher thermal stability and safety, although DAST is described below as the canonical reagent.

Materials:

  • Substrate: this compound (1.0 eq)

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 eq)

  • Solvent: Anhydrous DCM

Step-by-Step:

  • Setup: Flame-dry glassware. Maintain an inert atmosphere (N₂/Ar).

  • Cooling: Cool the substrate solution in DCM to -78 °C.

  • Addition: Add DAST dropwise. Caution: DAST reacts violently with water.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm to room temperature (RT) slowly.

    • Note: If the substrate is the hindered syn-isomer, heating to 40 °C might be required, but do not exceed 50 °C with DAST. Use Deoxo-Fluor if heating is necessary.

  • Quench: Pour the reaction mixture slowly into saturated NaHCO₃ at 0 °C. Do not add water to the reaction mixture.

  • Workup: Extract with DCM. Dry and concentrate.

Stereochemical Outcome: This reaction typically proceeds via an Sₙ2 mechanism, resulting in inversion of configuration .

  • Syn-OH → Anti-F

  • Anti-OH → Syn-F

Protocol C: Reductive Amination (Ketone → Amine)

Purpose: To install an amino group at C6, accessing diamine scaffolds common in GPCR ligands.

Materials:

  • Ketone: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (1.0 eq)

  • Amine: Primary or secondary amine (1.2 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acid Catalyst: Acetic acid (1.0 eq)

  • Solvent: DCE (1,2-Dichloroethane) or THF

Step-by-Step:

  • Imine Formation: Mix ketone and amine in DCE. Add acetic acid. Stir for 30–60 min at RT.

  • Reduction: Add STAB in one portion. Stir overnight at RT.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

  • Stereoselectivity: Hydride attack usually occurs from the less hindered face (anti to the bridge/benzyl group), yielding the syn-amine (amino group facing the nitrogen bridge) as the major product.

Analytical Data Summary

When characterizing these derivatives, specific NMR signatures confirm functionalization at the bridge.

Functional Group (C6)1H NMR Shift (C6-H)MultiplicityKey HMBC/NOE Signal
-OH (Alcohol) 3.8 – 4.2 ppmMultiplet (br)NOE to Bridgehead H1/H5
=O (Ketone) N/A (Quaternary)N/ACarbonyl C at ~205-210 ppm
-F (Fluoride) 4.5 – 5.2 ppmd/m (J_H-F ~50 Hz)19F NMR signal at -160 to -180 ppm
-NHR (Amine) 2.8 – 3.2 ppmMultipletCorrelation to N-substituent

References

  • Lysenko, V., et al. (2024).[2][3] Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.[2][3][4] [Link]

  • Ding, X., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic Letters, 12(19), 4372-4375. [Link]

  • Dibchak, D., et al. (2023).[4][5][6] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39).[4][6] [Link]

  • Middleton, W. J. (1975). New fluorinating reagents.[7] Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry, 40(5), 574-578. (Foundational reference for DAST). [Link]

Sources

Using 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol as a High-Value Pharmaceutical Scaffold

Abstract

This technical guide details the utility, handling, and synthetic application of This compound (CAS: N/A for specific isomer, generic structure widely cited).[1] As a conformationally restricted surrogate for piperidine and a saturated bioisostere for meta-substituted benzenes and pyridines, this scaffold is critical for increasing Fraction of sp3 (Fsp3) character in drug candidates—a key metric for improving solubility and reducing promiscuous binding.[1] This document provides validated protocols for functional group interconversion, stereochemical management, and deprotection strategies.

Structural Properties & Synthetic Utility

The "Escape from Flatland"

Modern drug discovery emphasizes moving away from flat, aromatic-heavy structures toward three-dimensional scaffolds. This compound offers a rigid, bridged bicyclic architecture that mimics the vector alignment of 1,3-disubstituted aromatic rings while maintaining a saturated, aliphatic core.[1]

  • Rigidity: The [3.1.1] bridge locks the piperidine ring into a specific conformation, reducing the entropic penalty upon binding to a protein target.

  • Stereochemistry: The 6-position hydroxyl group exists as either endo or exo isomers relative to the nitrogen bridge. Control over this stereocenter allows for precise probing of hydrogen-bond donor/acceptor pockets in GPCRs and kinases.[1]

Key Applications
  • GPCR Ligands: Replacement of flexible piperidine linkers in opioid and muscarinic receptor antagonists.[1]

  • Kinase Inhibitors: Used as a solvent-exposed solubilizing group.[1]

  • Bioisosterism: Saturated mimetic of 3,5-disubstituted pyridines.[1][2]

Visualization: Strategic Functionalization

The following diagram illustrates the divergent synthetic pathways accessible from the parent alcohol.

FunctionalizationPathways Start 3-Benzyl-3-azabicyclo [3.1.1]heptan-6-ol Ketone Oxidation (Swern/DMP) Target: Ketone Start->Ketone Oxidation Fluoro Deoxyfluorination (DAST/Deoxo-Fluor) Target: 6-Fluoro Analog Start->Fluoro Inversion of Config. Ether Etherification (NaH/R-X) Target: Ethers Start->Ether Retention Amine Hydrogenolysis (Pd/C, H2) Target: Free Secondary Amine Start->Amine Deprotection Coupling Peptide Coupling/SNAr Target: Drug Conjugate Amine->Coupling Diversification

Figure 1: Divergent synthesis map.[1] The alcohol serves as a pivot point for oxidation, substitution, or direct deprotection.

Experimental Protocols

Protocol A: Stereoselective Deoxyfluorination

Objective: Convert the C6-hydroxyl group to a fluorine atom.[1] This is a common strategy to block metabolism or modulate pKa while maintaining steric bulk.[1]

Mechanism & Causality: Direct fluorination of secondary alcohols using DAST (Diethylaminosulfur trifluoride) typically proceeds via an SN2 mechanism, resulting in inversion of configuration .[1] If you start with endo-alcohol, you will predominantly obtain the exo-fluoride.[1]

Materials:

  • Substrate: this compound (1.0 eq)[1]

  • Reagent: DAST or Deoxo-Fluor (1.5 eq)[1]

  • Solvent: Anhydrous DCM (Dichloromethane)[1]

  • Quench: Saturated NaHCO3[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the alcohol in anhydrous DCM (0.1 M concentration). Cool to -78°C. Note: Cooling is critical to prevent elimination side-products (olefin formation).[1]

  • Addition: Add DAST dropwise via syringe. The solution may turn slightly yellow.[1]

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) over 4 hours.

  • Quench (Safety Critical): Cool back to 0°C. Quench by slow addition of sat. NaHCO3. Warning: DAST hydrolysis releases HF; vigorous gas evolution will occur.[1]

  • Workup: Extract with DCM (3x). Wash organics with brine, dry over MgSO4, and concentrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). The fluoride is typically less polar than the alcohol.

Troubleshooting:

  • Issue: Elimination to the alkene (3-benzyl-3-azabicyclo[3.1.1]hept-6-ene).[1]

  • Fix: Use Deoxo-Fluor instead of DAST (more thermally stable) and maintain strictly anhydrous conditions.

Protocol B: Controlled Debenzylation (Deprotection)

Objective: Remove the benzyl protecting group to liberate the secondary amine for coupling to the drug scaffold.

Mechanism & Causality: Hydrogenolysis using Pd/C is the standard.[1] However, the [3.1.1] bridge induces strain.[1] Harsh conditions (high pressure/temp) can sometimes lead to ring-opening or cleavage of the N-bridge bond.[1] Mild conditions are required.[1]

Materials:

  • Substrate: this compound (or derivative)[1]

  • Catalyst: 10% Pd/C (50% wet)

  • Solvent: Methanol or Ethanol (0.1 M)[1]

  • Hydrogen Source: H2 Balloon (1 atm)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve substrate in Methanol.

  • Catalyst Addition: Under an inert atmosphere (N2 flow), carefully add Pd/C (10 wt% loading relative to substrate).[1] Safety: Pd/C is pyrophoric when dry; use wet catalyst or add under inert gas.[1]

  • Hydrogenation: Evacuate the flask and backfill with H2 (balloon) three times.

  • Monitoring: Stir vigorously at RT. Monitor via LCMS every 2 hours.

    • Target Mass: [M+H] = Mass of Benzyl - 90.[1]

  • Filtration: Once complete (usually 4-12 hours), filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate in vacuo. The resulting amine is often a viscous oil or low-melting solid.[1]

Analytical Data Summary

When characterizing these intermediates, specific NMR signatures confirm the bicyclic structure.[1]

Feature1H NMR Signal (Approx.[1] ppm in CDCl3)Diagnostic Value
Bridgehead (H1/H5) 2.5 - 2.8 ppm (Multiplet)Confirms bicyclic bridge integrity.[1]
Benzyl CH2 3.6 ppm (Singlet)Disappearance confirms deprotection.[1]
H6 (Carbinol) 3.8 - 4.2 ppm (Multiplet)Shift/Coupling constant determines endo/exo stereochemistry.[1]
Bridge CH2 (H7) 1.5 - 2.2 ppm (Distinct d/t)High diastereotopicity due to rigid bridge.[1]

Handling & Safety (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.[1]

  • Storage: Store at 2-8°C under inert gas. The free amine (after deprotection) absorbs CO2 from the air; store as a hydrochloride salt if possible.[1]

  • Incompatibility: Strong oxidizing agents.[1]

References

  • Lysenko, V., et al. (2024).[1][3][4] "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs." ChemRxiv.

  • Dibchak, D., et al. (2023).[1][2][5][6] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of their Properties as Saturated Bioisosteres." Angewandte Chemie International Edition. [1]

  • Itoh, K., et al. (2010).[1] "3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry." Organic Letters, 12(19), 4372–4375.[1]

  • Morvan, J., et al. (2025).[1][7] "3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings." Organic Letters. [1]

Sources

Application Note: Reductive Amination Strategies for 3-Azabicyclo[3.1.1]heptane Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists optimizing the synthesis of functionalized 3-azabicyclo[3.1.1]heptanes.

Introduction: The "Meta-Benzene" Mimic

The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a high-value saturated bioisostere for meta-substituted benzenes and piperidines [1, 2]. Unlike the flat aromatic ring, this bridged system offers defined exit vectors (approx. 120°) while increasing sp³ character—a key factor in improving solubility and reducing metabolic liability in drug candidates.

However, the rigid, strained nature of the [3.1.1] cage presents unique synthetic challenges. Standard reductive amination protocols often fail or suffer from poor diastereocontrol due to the steric bulk of the methylene bridges. This guide details optimized protocols for the two critical functionalization vectors:

  • N-Functionalization (N3): Attaching R-groups to the secondary amine core.

  • C-Functionalization (C6): Converting the 6-ketone to a primary or secondary amine with stereocontrol.

Strategic Analysis & Mechanistic Pathways

The Steric Challenge

The 3-azabicyclo[3.1.1]heptane core consists of a puckered cyclobutane ring bridged by a propylene chain containing the nitrogen.

  • N3 Vector: The nitrogen lone pair is relatively accessible, but bulky electrophiles can clash with the C7 methylene bridge protons.

  • C6 Vector: The ketone at C6 is severely hindered. The "faces" of the ketone are defined by the nitrogen bridge (C2-N3-C4) and the methylene bridge (C7). Nucleophilic attack is stereoelectronically controlled, often requiring Lewis Acid activation to facilitate imine formation before reduction.

Decision Matrix for Method Selection
Target VectorSubstrate TypeRecommended Reagent SystemCritical AdditiveMechanism
N3 (Nitrogen) Aldehydes / KetonesNaBH(OAc)₃ (STAB)Acetic AcidDirect Hydride Transfer
C6 (Carbon) 6-KetoneTi(OiPr)₄ + NaBH₄Et₃N (if using HCl salts)Transimination / Trapping
C6 (Carbon) 6-Ketone (Low reactivity)Ti(OiPr)₄ + NaBH₃CNMicrowave (80°C)Lewis Acid Activation
Visualizing the Workflow

The following diagram illustrates the divergent pathways for functionalizing the scaffold.

G Start 3-Azabicyclo[3.1.1]heptane Core Scaffold Decision Target Vector? Start->Decision PathN N3-Functionalization (Secondary Amine) Decision->PathN N-Alkylation PathC C6-Functionalization (Ketone Reduction) Decision->PathC Ketone Amination ReagentN Reagent: NaBH(OAc)3 Solvent: DCE or DCM Acid: AcOH (1 eq) PathN->ReagentN Standard Protocol ReagentC Reagent: Ti(OiPr)4 Followed by: NaBH4 Solvent: THF/MeOH PathC->ReagentC Lewis Acid Protocol ProdN N-Alkylated Product (High Yield) ReagentN->ProdN ProdC 6-Amino Product (Diastereomeric Mix) ReagentC->ProdC Stereocontrol

Figure 1: Decision tree for selecting the appropriate reductive amination conditions based on the target vector.

Protocol A: C6-Amination (The "Titanium" Method)

Target: Conversion of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one to 6-amino derivatives. Challenge: The C6 ketone is sterically encumbered. Standard condensation with amines (equilibrium) is unfavorable. Solution: Titanium(IV) isopropoxide serves a dual role: it acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive imine formation to completion [3, 4].[1]

Materials
  • Substrate: 3-Substituted-3-azabicyclo[3.1.1]heptan-6-one (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2–1.5 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5–2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Anhydrous THF (primary) or Methanol (secondary)

Step-by-Step Procedure
  • Imine Formation (The Critical Step):

    • In a flame-dried flask under Nitrogen, dissolve the ketone (1.0 eq) and the amine (1.2 eq) in anhydrous THF (0.2 M concentration).

    • Note: If using an amine hydrochloride salt, add Et₃N (1.2 eq) to liberate the free base.

    • Add Ti(OiPr)₄ (1.5 eq) dropwise. The solution may turn slightly yellow/hazy.

    • Stir: Stir at Room Temperature (RT) for 6–12 hours.

    • Checkpoint: Monitor by UPLC/MS. You should see the Imine mass [M+H]+ or the Titanium-complex mass. Do NOT proceed until the ketone is consumed. If stalled, heat to 50°C.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Dilute with absolute Methanol (equal volume to THF). Caution: Exothermic.

    • Add NaBH₄ (1.5 eq) portion-wise over 10 minutes.

    • Allow to warm to RT and stir for 2 hours.

  • Workup (The "Titanium Crash"):

    • Crucial Step: Quench by adding 1N NaOH or aqueous NH₄OH. A white, sticky precipitate (TiO₂) will form.

    • Dilute with EtOAc.

    • Filter the suspension through a pad of Celite . Wash the pad thoroughly with EtOAc (the product can adhere to the Titanium salts).

    • Transfer filtrate to a separatory funnel, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • The crude material is often a mixture of syn and anti isomers (relative to the N-bridge).

    • Separate via Flash Chromatography (DCM/MeOH/NH₃ gradient).

Stereochemical Note

Hydride attack generally occurs from the less hindered face. In 3-substituted [3.1.1] systems, the N-substituent (e.g., Benzyl) creates significant steric bulk on one side.

  • Major Isomer: Usually the amine syn to the Nitrogen bridge (resulting from hydride attack anti to the bridge).

  • Validation: Confirm stereochemistry using 1D-NOE. Irradiate the C6 proton; if NOE is observed at the C2/C4 bridgehead protons, the amine is likely on the opposite face (Anti).

Protocol B: N-Alkylation (N3 Functionalization)

Target: Alkylation of 3-azabicyclo[3.1.1]heptane (secondary amine). Reagent: Sodium Triacetoxyborohydride (STAB). Advantage: Mild, functional group tolerant, does not reduce ketones/aldehydes to alcohols efficiently (chemoselective).

Materials
  • Substrate: 3-Azabicyclo[3.1.1]heptane HCl salt (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1–1.2 equiv)

  • Reductant: NaBH(OAc)₃ (1.5 equiv)

  • Acid: Glacial Acetic Acid (1.0–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Procedure
  • Complexation:

    • Suspend the amine salt in DCE (0.1 M).

    • Add the Aldehyde/Ketone (1.1 eq).

    • Add Acetic Acid (1.0 eq). Note: AcOH catalyzes the formation of the iminium ion.

    • Stir for 30 minutes at RT.

  • Reduction:

    • Add NaBH(OAc)₃ (1.5 eq) in one portion.

    • Stir at RT for 2–16 hours.

    • Checkpoint: TLC (ninhydrin stain) or LCMS. The secondary amine starting material should disappear.

  • Workup:

    • Quench with Saturated NaHCO₃ (gas evolution occurs).

    • Extract with DCM (x3).[2]

    • Dry over MgSO₄ and concentrate.[1][2]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (Protocol A) Steric hindrance at C6Switch to Microwave heating (80°C) for the imine formation step. Increase Ti(OiPr)₄ to 2.5 eq.
Gel formation during workup Titanium hydroxidesUse the "Rochelle's Salt" method: Quench with saturated Potassium Sodium Tartrate solution and stir vigorously for 1 hour until layers separate cleanly.
Dialkylation (Protocol B) Primary amine impurityEnsure starting material is pure. Use a slight excess of the amine (substrate) relative to the aldehyde.
No Reaction (Protocol B) Ketone is too unreactiveSwitch from STAB to NaCNBH₃ in Methanol with pH adjusted to ~5 using AcOH.
Stereochemical Control Diagram

The following diagram depicts the facial selectivity considerations at the C6 position.

Stereochem Ketone C6-Ketone (Planar Carbonyl) FaceA Face A: Syn to N-Bridge (Sterically Shielded by N-R) Ketone->FaceA High Steric Cost FaceB Face B: Anti to N-Bridge (Shielded by C7-Methylene) Ketone->FaceB Preferred Approach Hydride Hydride Attack FaceB->Hydride Result Major Product: Amine Syn to N-Bridge (Thermodynamic Pref) Hydride->Result

Figure 2: Simplified stereochemical model for hydride attack on the 3-azabicyclo[3.1.1]heptan-6-one core.

References

  • Frank, N., et al. (2022).[3] Bicyclo[3.1.1]heptanes as Bioisosteres of meta-Substituted Benzenes.[4][5][6] Nature.[3] [Link]

  • Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition.[3][7] [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[1][2][8][9] Journal of the Chemical Society, Perkin Transactions 1.[1] [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[9] Journal of Organic Chemistry. [Link]

Sources

Application Note: Precision Oxidation of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Target Scaffold

The 3-azabicyclo[3.1.1]heptane core is a conformationally restricted, bridged bicyclic system often employed as a bioisostere for piperidine or morpholine in medicinal chemistry.[1] The specific oxidation of the 6-hydroxy derivative (1 ) to the corresponding ketone (2 ) is a pivotal step in generating diverse pharmaceutical intermediates.

Target Transformation:

  • Substrate: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol (Secondary Alcohol, Tertiary Amine).

  • Product: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one.[2][3][4][5][6][7][8]

  • Key Challenge: Chemoselective oxidation of a sterically hindered secondary alcohol in the presence of a basic tertiary amine and a strained cyclobutane-containing bridge.

Strategic Reaction Selection

Oxidizing amino-alcohols requires navigating the "Basic Amine Paradox": acidic oxidants (Jones) protonate the amine (good for protection) but are often too harsh for strained rings; neutral oxidants must not react with the nucleophilic nitrogen (N-oxidation).

MethodSuitabilityRationale
Dess-Martin Periodinane (DMP) High (Recommended) Mild, neutral conditions.[9] Excellent chemoselectivity for alcohols over tertiary amines. Avoids epimerization.[9] Ideal for discovery/gram-scale.
Swern Oxidation Moderate (Scalable) Highly effective but requires strict temperature control (-78°C) to prevent the tertiary amine from interfering with the activated DMSO species (Pummerer/Polonovski risks).
Chromium (VI) / Jones Low High risk of acid-catalyzed ring opening or decomposition of the strained [3.1.1] system. Toxic waste.

Part 2: Detailed Experimental Protocols

Protocol A: Dess-Martin Periodinane (DMP) Oxidation

The "High-Fidelity" Method – Recommended for highest purity and ease of handling.

Mechanism & Logic: DMP acts as a chemical oxidant that accepts two electrons. The addition of water (optional) accelerates the reaction, while sodium bicarbonate buffers the acetic acid byproduct, preventing salt formation with the tertiary amine which could complicate workup.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Oxidant: Dess-Martin Periodinane (1.2 – 1.5 equiv)

  • Buffer: Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous, 0.1 M concentration)

  • Quench: Sat. Na₂S₂O₃ / Sat. NaHCO₃ (1:1 mixture)

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solubilization: Dissolve the substrate (1.0 equiv) in anhydrous DCM. Add solid NaHCO₃ (2.0 equiv) directly to the stirring solution.

  • Addition: Cool the mixture to 0°C (ice bath). Add DMP (1.2 equiv) portion-wise over 5 minutes.

    • Note: Portion-wise addition prevents localized exotherms.

  • Reaction: Allow the reaction to warm to Room Temperature (23°C) . Stir for 1–3 hours.

    • Monitoring: Check TLC (System: 5% MeOH in DCM). Stain with Ninhydrin (amine) or PMA. The ketone typically runs higher (less polar) than the alcohol.

  • Quench (Critical): Dilute with Et₂O. Pour the reaction mixture into a vigorously stirring 1:1 mixture of saturated Na₂S₂O₃ and saturated NaHCO₃.

    • Why? Thiosulfate reduces unreacted periodinane/iodinane byproducts; Bicarbonate neutralizes acids.

    • Visual Cue: Stir until the biphasic mixture becomes clear (approx. 15 mins).

  • Workup: Separate phases. Extract aqueous layer with DCM (2x). Combine organics, dry over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (Silica gel, Hexanes/EtOAc gradient). The amine functionality may require 1% Triethylamine in the eluent to prevent streaking.

Protocol B: Swern Oxidation

The "Scalable" Method – Recommended for multi-gram batches where reagent cost is a factor.

Mechanism & Logic: Uses oxalyl chloride and DMSO to generate an active chlorodimethylsulfonium species.[10] The alcohol attacks this sulfur electrophile. The subsequent addition of base (TEA) triggers intramolecular elimination to form the ketone.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Activator: Oxalyl Chloride (1.5 equiv)

  • Oxidant: DMSO (3.0 equiv)

  • Base: Triethylamine (TEA) (5.0 equiv)

  • Solvent: DCM (anhydrous)

Step-by-Step Procedure
  • Activation: In a flame-dried flask under N₂, dissolve Oxalyl Chloride (1.5 equiv) in DCM. Cool strictly to -78°C (Dry ice/Acetone).

  • DMSO Addition: Add DMSO (3.0 equiv) dropwise.

    • Control: Maintain temp < -65°C. Gas evolution (CO/CO₂) occurs. Stir for 15 mins.

  • Substrate Addition: Add the substrate (dissolved in min. DCM) dropwise to the activated DMSO.

    • Timing: Stir at -78°C for 30–45 minutes. This allows the formation of the alkoxysulfonium ion.[10][11]

  • Elimination: Add TEA (5.0 equiv) dropwise.

    • Observation: The reaction will become a thick white suspension (ammonium salts).

  • Warming: Allow the reaction to warm to 0°C over 30 minutes. The oxidation occurs during this warming phase.

  • Workup: Quench with water. Extract with DCM.[12] Wash organics with Brine. Dry (Na₂SO₄) and concentrate.

Part 3: Visualization & Workflows

Reaction Pathway Visualization

The following diagram illustrates the transformation and the critical intermediate states for the DMP method.

OxidationPathway Substrate 3-Benzyl-3-azabicyclo [3.1.1]heptan-6-ol (Substrate) Intermediate Alkoxyperiodinane Intermediate Substrate->Intermediate Ligand Exchange (DCM, 0°C) Reagent Dess-Martin Periodinane (DMP) Reagent->Intermediate Product 3-Benzyl-3-azabicyclo [3.1.1]heptan-6-one (Ketone) Intermediate->Product Reductive Elimination (Room Temp) Byproduct Iodinane + AcOH Intermediate->Byproduct

Caption: Figure 1. DMP oxidation pathway showing ligand exchange followed by reductive elimination to yield the ketone.

Comparative Data Analysis
FeatureDMP ProtocolSwern Protocol
Reaction Temp 0°C → RT-78°C → 0°C
Amine Compatibility Excellent (Buffered)Good (Requires care)
Byproducts Iodobenzoic acid deriv. (Solid)DMS (Volatile, Malodorous)
Scalability < 10g (Cost limiting)> 10g (Highly scalable)
Typical Yield 85 - 92%75 - 85%

Part 4: Troubleshooting & Quality Control

Common Failure Modes
  • Incomplete Conversion:

    • Cause: Steric hindrance of the [3.1.1] bridge preventing approach of the oxidant.

    • Solution: For DMP, add 1.0 equiv of water (accelerates mechanism) or switch to refluxing DCM.

  • N-Oxide Formation:

    • Symptom:[1] Polar spot on TLC that does not move with ketone.

    • Prevention: Ensure Swern is kept cold (-78°C).[13] Avoid mCPBA or peroxide-based oxidants.

  • Low Yield (Workup Loss):

    • Cause: The amino-ketone is basic and may remain in the aqueous layer if the pH is too low.

    • Solution: Ensure the aqueous layer during extraction is pH > 9 (use NaHCO₃ or dilute NaOH).

Analytical Validation
  • 1H NMR (CDCl₃): Look for the disappearance of the CH-OH signal (typically multiplet at 3.8-4.2 ppm). The alpha-protons to the ketone in the bridgehead positions will shift downfield.

  • IR Spectroscopy: Appearance of a strong carbonyl stretch. For cyclobutane-containing ketones (strained), this stretch is often shifted to higher wavenumbers (~1735–1750 cm⁻¹) compared to standard cyclohexanones (~1715 cm⁻¹).

Part 5: References

  • Grygorenko, O. O., et al. (2010). "3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry." Organic Letters, 12(19), 4372–4375.

  • Dess, D. B., & Martin, J. C. (1983).[14] "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[14] Journal of Organic Chemistry, 48(22), 4155–4156.[14]

  • Omura, K., & Swern, D. (1978). "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron, 34(11), 1651–1660.

  • Organic Chemistry Portal. "Dess-Martin Oxidation."

Sources

Reagents for the cyclization of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-azabicyclo[3.1.1]heptane skeleton is a critical saturated bioisostere for pyridine and piperidine rings in drug discovery.[1] Its unique bridged geometry offers specific exit vectors that can improve metabolic stability and solubility compared to flat aromatic systems.

This Application Note details the synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol . Unlike [3.1.0] or [3.2.1] systems, the [3.1.1] core requires specific "double-Mannich" type condensation strategies to close the bridged system effectively.

The Critical Pathway: The most robust route to the 6-hydroxy derivative is not via direct cyclization to the alcohol, but through the 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one intermediate, followed by stereoselective reduction.

Strategic Pathway & Mechanism

The synthesis relies on a


 condensation strategy (formally a double Mannich reaction) between a cyclobutanone core and a bis-electrophilic amine precursor.
Reaction Scheme (DOT Visualization)

ReactionPathway Start Cyclobutanone (C4H6O) Intermediate Iminium Ion Cascade Start->Intermediate Enolization Amine N,N-bis(methoxymethyl) benzylamine Amine->Intermediate Electrophile Gen. TMSCl Reagent: TMSCl / MeCN TMSCl->Intermediate Ketone 3-Benzyl-3-azabicyclo [3.1.1]heptan-6-one Intermediate->Ketone Cyclization Product 3-Benzyl-3-azabicyclo [3.1.1]heptan-6-ol (Target) Ketone->Product Stereoselective Reduction RedAgent Reagent: NaBH4 or L-Selectride RedAgent->Product

Figure 1: Synthetic pathway from cyclobutanone to the target 6-ol via the 6-one intermediate.

Detailed Protocols

Phase 1: Cyclization to the Ketone Core

Target: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one Primary Reagent:[2][3] Chlorotrimethylsilane (TMSCl) in Acetonitrile.

Mechanism of Action: TMSCl serves a dual purpose:

  • It acts as a Lewis acid to generate the reactive iminium species from the methoxymethyl amine.

  • It promotes the enolization of cyclobutanone, facilitating the double nucleophilic attack.

Experimental Procedure:

  • Preparation of Reagents:

    • Amine Precursor: Synthesize N,N-bis(methoxymethyl)benzylamine by reacting benzylamine with formaldehyde and methanol (standard protocol). Ensure this reagent is freshly distilled or of high purity.

    • Solvent: Acetonitrile (MeCN) must be anhydrous (<50 ppm H2O).

  • Reaction Setup:

    • To a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, add Acetonitrile (2.5 L for 0.5 mol scale).

    • Heat the solvent to 40 °C .

  • The "Simultaneous Addition" (Critical Step):

    • Prepare a mixture of:

      • Cyclobutanone (1.0 equiv)

      • N,N-bis(methoxymethyl)benzylamine (1.0 equiv)

      • Chlorotrimethylsilane (TMSCl) (2.2 equiv)

    • Note: There is historical ambiguity in the literature regarding the order of addition. The most reproducible method involves mixing the reactants and adding them dropwise to the warm acetonitrile over 3 hours .

    • Why? High dilution prevents intermolecular polymerization of the iminium species, favoring the intramolecular cyclization.

  • Workup & Isolation:

    • After addition, stir at 40 °C for an additional 1 hour.

    • Quench: Cool to room temperature. Carefully add saturated aqueous NaHCO3.

    • Extraction: Extract with Ethyl Acetate (3x).

    • Purification: The crude residue is often a dark oil. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

    • Yield Expectation: 40–55%.

Safety Alert: The reaction of TMSCl with methanol/formaldehyde derivatives can potentially generate trace chloromethyl ethers (carcinogenic). Handle all waste streams as hazardous alkylating agents.

Phase 2: Stereoselective Reduction to the 6-ol

Target: this compound Reagents: Sodium Borohydride (NaBH4) or L-Selectride.

Stereochemical Considerations: The [3.1.1] system has a "puckered" geometry. The bridge (C6) carbonyl can be attacked from two faces:

  • Exo-face: The face "outside" the fold. Sterically more accessible.

  • Endo-face: The face "inside" the fold (shielded by the N-bridge).

Protocol (Standard NaBH4 Reduction):

  • Dissolve 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one (1.0 equiv) in Methanol (0.1 M concentration).

  • Cool to 0 °C in an ice bath.

  • Add NaBH4 (1.5 equiv) portion-wise over 15 minutes.

    • Observation: Gas evolution (H2) will occur.

  • Allow to warm to room temperature and stir for 2 hours.

  • Quench: Add water followed by 1M HCl to destroy excess hydride, then basify with 1M NaOH to pH > 10.

  • Extraction: Extract with DCM.

  • Analysis: Check 1H NMR for the C6 proton signal.

    • Outcome: NaBH4 typically yields a mixture of diastereomers, often favoring the thermodynamic product.

Protocol (Stereoselective - L-Selectride): For high diastereoselectivity (typically favoring the endo-alcohol via exo-attack):

  • Dissolve ketone in THF at -78 °C .

  • Add L-Selectride (1.2 equiv) dropwise.

  • Stir for 1 hour at -78 °C.

  • Oxidative workup (NaOH / H2O2).

Data Summary & Troubleshooting

ParameterSpecification / Note
Precursor Stability N,N-bis(methoxymethyl)benzylamine degrades upon moisture exposure. Store under Argon.
Cyclization Temp Strict control at 40 °C . Higher temperatures (>60 °C) promote polymerization.
TMSCl Stoichiometry Use 2.2 equiv . Less than 2.0 results in incomplete iminium formation.
Reduction Selectivity NaBH4: ~3:1 dr (typical). L-Selectride: >10:1 dr (typical).
NMR Diagnostic The C6-H proton in the endo-alcohol typically appears as a triplet (J ~6 Hz), while the exo-alcohol often shows a broad singlet or doublet.

References

  • Primary Synthesis (6-one): Mykhailiuk, P. K., et al. "3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry." Organic Letters, 2010 , 12(19), 4372–4375.[2] Link

  • Alternative Scaffold Synthesis: Dibchak, D., et al. "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie Int.[4][5] Ed., 2023 , 62(39), e202304246.[4][5] Link

  • Scale-Up Considerations: Lysenko, V., et al. "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives."[1][4] ChemRxiv, 2024 . Link

Sources

Microwave-assisted synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol

Executive Summary

The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a critical "saturated bioisostere" for meta-substituted benzenes and piperidines in modern drug discovery. Its unique geometry offers defined exit vectors that can improve the physicochemical properties (solubility, metabolic stability) of clinical candidates.

This Application Note details a modernized, microwave-assisted protocol for the synthesis of This compound . By adapting the foundational "double Mannich" annulation chemistry originally described by Mykhailiuk et al. to microwave irradiation, we achieve a significant reduction in reaction time (from >19 hours to <1 hour) while maintaining high yields and purity.

Scientific Foundation & Retrosynthetic Logic

The synthesis hinges on the construction of the strained [3.1.1] bridged system. Traditional thermal methods rely on the condensation of cyclobutanone with a bis-electrophile equivalent.

Mechanism of Action

The core transformation involves the reaction of cyclobutanone with N,N-bis(methoxymethyl)benzylamine in the presence of chlorotrimethylsilane (TMSCl).

  • Activation: TMSCl promotes the formation of the silyl enol ether of cyclobutanone in situ.

  • Ion Generation: It simultaneously reacts with the aminal to generate reactive iminium species.

  • Annulation: A stepwise double Mannich-type alkylation closes the bridge, forming the 3-azabicyclo[3.1.1]heptane skeleton.

Why Microwave? The thermal protocol requires prolonged stirring (19+ hours) to overcome the entropic penalty of forming the strained bridge. Microwave irradiation provides rapid, uniform dielectric heating, accelerating the rate-determining step (the second alkylation) and suppressing side reactions associated with prolonged exposure to strong Lewis acids.

Visual Pathway (DOT Diagram)

SynthesisPathway SM1 Cyclobutanone Intermediate Ketal Intermediate (3-benzyl-6,6-dimethoxy...) SM1->Intermediate MW 80°C, 45 min Double Mannich SM2 N,N-bis(methoxymethyl) benzylamine SM2->Intermediate Reagent TMSCl / MeCN Reagent->Intermediate Ketone Ketone (3-benzyl-3-azabicyclo [3.1.1]heptan-6-one) Intermediate->Ketone Hydrolysis (TFA/H2O) Target Target Alcohol (3-benzyl-3-azabicyclo [3.1.1]heptan-6-ol) Ketone->Target Reduction (NaBH4, MeOH)

Figure 1: Reaction pathway for the synthesis of the target scaffold.

Experimental Protocols

Safety Pre-Requisites
  • TMSCl: Corrosive and volatile. Reacts violently with water.[1] Handle in a fume hood.

  • Microwave Vials: Ensure vials are rated for the pressure generated by acetonitrile at 100°C (approx. 2-3 bar).

  • Ventilation: The reaction may evolve small amounts of formaldehyde derivatives; use proper scavenging or ventilation.

Protocol A: Microwave-Assisted Annulation (The Core Step)

Objective: Synthesis of 3-benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane.[2]

Materials:

  • Cyclobutanone (1.0 eq, 350 mg, 5.0 mmol)

  • N,N-bis(methoxymethyl)benzylamine (1.0 eq, 975 mg, 5.0 mmol) [Prepared from benzylamine, formaldehyde, and methanol]

  • Chlorotrimethylsilane (TMSCl) (2.2 eq, 1.20 g, 11.0 mmol)

  • Acetonitrile (Dry, 10 mL)

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover)

Step-by-Step Procedure:

  • Preparation: In a 20 mL microwave vial equipped with a magnetic stir bar, dissolve Cyclobutanone and N,N-bis(methoxymethyl)benzylamine in dry Acetonitrile.

  • Activation: Add TMSCl dropwise at room temperature. Note: Slight exotherm may occur. Cap the vial immediately with a crimp top containing a PTFE/silicone septum.

  • Irradiation: Program the microwave reactor:

    • Temperature: 80 °C

    • Time: 45 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High

  • Workup: Cool the reaction vessel to room temperature. Quench carefully by pouring the mixture into saturated aqueous NaHCO₃ (30 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Combine organic layers, dry over Na₂SO₄, and concentrate under vacuum.

  • Purification: The crude ketal is often pure enough for the next step. If necessary, purify via flash chromatography (Hexane/EtOAc 9:1) or vacuum distillation.[2]

Protocol B: Hydrolysis and Reduction

Objective: Conversion to the final alcohol.

Step-by-Step Procedure:

  • Hydrolysis: Dissolve the crude ketal from Protocol A in a mixture of TFA/Water (9:1, 5 mL). Stir at room temperature for 2 hours.

    • Monitoring: Check by TLC or LCMS for the disappearance of the ketal and appearance of the ketone (m/z ~202).

    • Neutralization: Basify with saturated NaHCO₃ (Caution: Gas evolution) and extract with DCM. Evaporate to obtain 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one .[2]

  • Reduction: Dissolve the ketone (approx. 4.0 mmol) in Methanol (15 mL) at 0 °C.

  • Hydride Addition: Add Sodium Borohydride (NaBH₄, 1.5 eq, 226 mg) portion-wise over 10 minutes.

  • Completion: Allow to warm to room temperature and stir for 1 hour.

  • Final Isolation: Quench with water (5 mL), concentrate to remove methanol, and extract with DCM. Dry and concentrate.

  • Final Purification: Recrystallize from Et₂O/Hexane or perform column chromatography (DCM/MeOH 95:5) to yield the target This compound .[3]

Data Analysis & Validation

Comparative Efficiency: Thermal vs. Microwave
ParameterThermal Method (Lit. Ref [1])Microwave Method (This Protocol)Improvement Factor
Reaction Time 19 hours (3h @ 40°C + 16h @ RT)45 minutes (@ 80°C)25x Faster
Solvent Volume High (Dilute conditions often req.)Low (Concentrated MW conditions)Green Chemistry
Yield (Ketone) ~48 - 55%~60 - 65%+10-15%
Energy Usage High (Prolonged heating)Low (Targeted dielectric heating)Efficient
Stereochemical Outcome

The reduction of the 6-one typically yields the endo-alcohol (hydroxyl group cis to the nitrogen bridge) as the major diastereomer due to hydride attack from the less hindered exo face (the face opposite the bulky benzyl-nitrogen bridge).

  • Major Isomer: endo-6-ol (Syn to bridge)

  • Minor Isomer: exo-6-ol (Anti to bridge)

Workflow Logic (DOT Diagram)

Workflow Start Start: Reagents in Vial MW MW Irradiation 80°C, 45 min Start->MW Check LCMS Check: Ketal Formed? MW->Check Check->MW No (Extend Time) Hydrolysis Acidic Hydrolysis (TFA/H2O) Check->Hydrolysis Yes Red NaBH4 Reduction Hydrolysis->Red Finish Isolate Alcohol Red->Finish

Figure 2: Operational workflow for the synthesis process.

References

  • Mykhailiuk, P. K., et al. (2010). "3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry." Organic Letters, 12(17), 3792–3795.

  • Dibchak, D., et al. (2023).[4][5] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition, 62(39), e202304246.[5]

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol

[1]

Status: Active Ticket ID: CHEM-SUP-311-AZA Subject: Isolation, Stereochemical Resolution, and Contaminant Removal Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary & Chemical Context

The Molecule: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol is a bridged bicyclic amine, structurally related to pinene and used as a conformationally restricted isostere of piperidine in medicinal chemistry.[1]

The Challenge: Synthesis typically involves the cyclization of cyclobutane derivatives or double Mannich-type reactions, followed by the reduction of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one .[1] This route introduces three primary purification hurdles:

  • Stereoisomerism: Reduction of the C6-ketone yields a mixture of endo (syn) and exo (anti) diastereomers which are difficult to separate by standard flash chromatography.[1]

  • Basicity: The tertiary amine (N-benzyl) interacts strongly with acidic silanol groups on silica gel, causing peak tailing and yield loss.[1]

  • Precursor Contamination: Persistent benzylamine or cyclobutane starting materials.[1]

Diagnostic & Troubleshooting Modules

Module A: Stereochemical Resolution (Endo/Exo Separation)

Symptom: "My HPLC/GC shows a split peak or 'shoulder' that I cannot resolve via flash chromatography."

Root Cause: The reduction of the ketone precursor (3-benzyl-3-azabicyclo[3.1.1]heptan-6-one) is rarely 100% stereoselective.[1] Hydride reagents (e.g., NaBH4) attack from the less hindered face, but the bridged structure makes thermodynamic vs. kinetic control complex, resulting in diastereomeric mixtures.

Protocol: Diastereomeric Salt Crystallization Chromatography is often inefficient for multi-gram separation of these isomers.[1] We recommend a "Resolution by Crystallization" approach using chiral or achiral organic acids.[1]

  • Step 1: Acid Screen. Dissolve 100 mg of the mixture in EtOH.[1] Test addition of 1.0 eq of:

    • Maleic Acid (High success rate for bridged amines).[1][2]

    • L-Tartaric Acid (For chiral resolution if enantiomers are present).[1][2]

    • Fumaric Acid.[1]

  • Step 2: Scale-Up.

    • Dissolve crude oil in minimal hot Isopropanol (iPrOH).[1]

    • Add 1.05 eq of the selected acid dissolved in hot iPrOH.

    • Allow to cool slowly to RT, then 4°C.

    • Filter crystals (usually the exo-isomer salt).[1]

    • Critical: The mother liquor will be enriched in the endo-isomer.[1]

  • Step 3: Free Basing. Suspend crystals in CH2Cl2 and wash with 1M NaOH.[1] Dry organic layer (Na2SO4) and concentrate.[1][2][3][4]

Visual Workflow: Isomer Resolution Decision Tree

purification_workflowstartCrude Reaction Mixture(Endo/Exo Mix)check_ratioCheck dr (NMR/GC)start->check_ratiohigh_drdr > 90:10check_ratio->high_drHigh Selectivitylow_drdr < 90:10check_ratio->low_drLow SelectivityflashFlash Chromatography(Amine-Functionalized Silica)high_dr->flashcrystSalt Crystallization(Maleic/Tartaric Acid)low_dr->crystfilterFilter Precipitatecryst->filterliqMother Liquor(Enriched Minor Isomer)filter->liqsolidCrystals(Pure Major Isomer)filter->solid

Caption: Decision matrix for separating diastereomers based on initial diastereomeric ratio (dr).

Module B: Chromatographic Purification (The "Streaking" Issue)

Symptom: "The product elutes as a broad streak from Rf 0.1 to 0.6, or stays at the baseline."

Root Cause: The N-benzyl nitrogen is basic (pKa ~9-10).[1] It hydrogen-bonds with the acidic silanols (Si-OH) on standard silica gel.[1]

Troubleshooting Protocol:

MethodMobile Phase CompositionProsCons
Standard Silica (Pre-treated) DCM:MeOH (95:[1]5) + 1% Triethylamine (TEA) or 1% NH4OH Cheap, accessible.[1]TEA is smelly; NH4OH requires vigorous mixing.[1]
Amine-Functionalized Silica Hexane:EtOAc (Gradient 0-100%)No additives needed; sharper peaks.[1]More expensive cartridges.[1]
Alumina (Basic/Neutral) EtOAc:HexaneEliminates silanol interactions completely.[1]Lower capacity than silica; can catalyze aldol-type side reactions if ketone is present.[1]

Expert Tip: For the 3-azabicyclo[3.1.1] system, we recommend DCM:MeOH:NH4OH (90:9:1) on standard silica.[1] The ammonia competes effectively for silanol sites, sharpening the peak significantly.[1]

Module C: Removal of Benzylamine & Precursors

Symptom: "NMR shows a multiplet at 7.2-7.4 ppm and a singlet at 3.8 ppm that persists after column."

Root Cause: Benzylamine is a common degradation product or unreacted starting material.[1] Its polarity is dangerously similar to the target amine.[1]

Protocol: The "Buffered Wash" System Do not use strong acid (HCl) for extraction, as both the product and benzylamine will protonate and move to the aqueous layer.[1] Use pH-controlled extraction.[1]

  • Dissolve: Crude mixture in Ethyl Acetate.

  • Wash 1 (High pH): Wash with 1M NaOH (removes acidic impurities).[1]

  • Wash 2 (Specific pH): Wash with Phosphate Buffer (pH 5.5 - 6.0) .

    • Mechanism:[1][5][6] Benzylamine (pKa ~9.[1]3) and the bicyclic amine (pKa ~9-10) are both protonated.[1] However, if the lipophilicity differs, you may achieve partial separation.

  • Alternative (Distillation):

    • The 6-one precursor boils at 90-95°C (0.5 mmHg) [1].[1]

    • The 6-ol product will have a higher boiling point.[1] If benzylamine is the main contaminant (bp 185°C at atm), Kugelrohr distillation at high vacuum (0.1 mmHg) is the most effective method.[1] The benzylamine will distill off first.[1]

Frequently Asked Questions (FAQ)

Q1: How do I determine if I have the endo or exo isomer? A: NMR coupling constants (

1
  • Exo-alcohol (Anti): The C6-proton is endo.[1] It typically shows a triplet with a larger coupling constant due to W-coupling or specific dihedral angles with the bridgehead protons.[1]

  • Endo-alcohol (Syn): The C6-proton is exo.[1]

  • Verification: NOESY experiments are required. Look for NOE correlations between the C6-proton and the bridgehead methylene (C7) protons.[1]

Q2: Can I use recrystallization for the free base? A: Generally, no.[1] These amino alcohols are often low-melting solids or viscous oils.[1] Salt formation (HCl, Oxalate, or Maleate) is required to create a crystalline lattice.[1]

Q3: Is the molecule stable on silica? A: Yes, the [3.1.1] scaffold is robust. However, avoid prolonged exposure to acidic mobile phases if the benzyl group is sensitive (though N-Bn is usually stable to weak acids).[1]

Mechanistic Pathway: Synthesis & Impurity Origin[1]

Understanding the origin of the impurities aids in purification.[1] The synthesis typically proceeds via the reduction of the ketone.[1]

synthesis_pathwayketone3-Benzyl-3-azabicyclo[3.1.1]heptan-6-onereagentReduction(NaBH4 or L-Selectride)ketone->reagentexoExo-Alcohol(Major w/ bulky hydride)reagent->exoAttack fromendo faceendoEndo-Alcohol(Major w/ small hydride)reagent->endoAttack fromexo face

Caption: Stereochemical outcome of the ketone reduction depends on hydride approach vector.

References

  • Rzepa, H. S., Mykhailiuk, P. K., et al. (2010).[1] "3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry."[1][7][8] Organic Letters, 12(19), 4372-4375.[1][8]

  • Mykhailiuk, P. K. (2022).[1] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes." Angewandte Chemie International Edition. [1]

  • Benchchem Technical Support. "Separation of Exo and Endo Isomers of Bicyclic Systems."

  • PubChem Compound Summary. "3-benzyl-3-azabicyclo[3.1.1]heptan-6-one."[1][9]

Solving solubility issues with 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: SOL-AZA-311 | Priority: High

Core Analysis: The Physics of the Problem

User: "Why is this specific intermediate so difficult to keep in solution?"

Senior Scientist Analysis: The solubility profile of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol is governed by a conflict between its polar functionality and its rigid, hydrophobic skeleton. Understanding this Structure-Property Relationship (SPR) is the first step to solving your issue.

  • Rigid Bridged Scaffold (The "Cage" Effect): Unlike flexible alkyl chains, the [3.1.1]heptane core (analogous to a pinane skeleton) is conformationally locked. This rigidity often leads to high crystal lattice energy in the solid state. The solvent must overcome this significant energy barrier to break the crystal lattice, which is thermodynamically unfavorable in water [1].

  • The Lipophilic Shield: While the hydroxyl group (C6-OH) and the tertiary amine (N3) are polar, the benzyl group attached to the nitrogen creates a large hydrophobic surface area. This pushes the LogP (partition coefficient) significantly higher.

  • pKa vs. pH Sensitivity: The tertiary amine has a predicted pKa of approximately 9.2–9.5 [2].

    • At pH < 7.0: The nitrogen is protonated (

      
      ). The molecule acts as a cationic surfactant, which is generally soluble in water but may form micelles or "oil out" at high concentrations.
      
    • At pH > 7.4 (Physiological): The equilibrium shifts toward the free base. The uncharged molecule loses its primary hydration shell and rapidly precipitates or oils out due to the hydrophobic benzyl/bicyclic core.

Troubleshooting Modules (Q&A)

Module A: Biological Assays & Formulation

Q: "I dilute my DMSO stock into PBS (pH 7.4), and it precipitates immediately. How do I fix this?"

A: This is a classic "crash-out" caused by the pKa shift described above. When you move from DMSO (aprotic) to PBS (pH 7.4), the amine deprotonates, and the water forces the hydrophobic benzyl groups to aggregate.

The Fix: Excipient Buffering Do not rely on simple co-solvents (like Ethanol) as they often fail with rigid bicycles. Instead, use Complexation .

  • Cyclodextrins (The Gold Standard): Use 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    . The hydrophobic benzyl-bicyclic core fits inside the cyclodextrin cavity, while the hydroxyl exterior interacts with water. This prevents aggregation [3].
    • Recommendation: Prepare your aqueous buffer with 10–20% (w/v) HP-

      
      -CD before adding the DMSO stock.
      
  • pH Adjustment: If your assay tolerates it, lower the buffer pH to 6.0–6.5 . This keeps the nitrogen protonated (

    
    ), drastically improving solubility without requiring toxic co-solvents.
    

Q: "My stock solution in DMSO has turned cloudy after a week in the fridge. Is it degraded?"

A: Likely not degraded, but hydrated . DMSO is highly hygroscopic.[1][2]

  • Mechanism: DMSO absorbs water from the air.[2] Even 1-2% water content in DMSO can significantly reduce its solvating power for lipophilic compounds like benzyl-azabicycloheptanes, causing them to crystallize out [4].

  • The Fix:

    • Warm the solution to 37°C and vortex. If it clears, it was just precipitation.

    • Prevention: Store stocks in single-use aliquots. Use anhydrous DMSO and store over molecular sieves if using the same bottle repeatedly.

Module B: Synthesis & Purification

Q: "I cannot get the compound to crystallize; it keeps 'oiling out' during workup."

A: This is common for benzyl-substituted bicyclic amines. The free base has a low melting point and high lipophilicity.

The Fix: Salt Formation Strategy Convert the free base into a salt with a counter-ion that disrupts the lattice or increases melting point.

  • Hydrochloric Acid (HCl): Standard, but may be hygroscopic.

  • Tartaric Acid / Fumaric Acid: These often form nice, non-hygroscopic crystals with bicyclic amines due to hydrogen bonding with the C6-hydroxyl group.

  • Protocol: Dissolve the oil in a minimum amount of dry diethyl ether or EtOAc. Add a stoichiometric amount of acid (dissolved in EtOH/EtOAc) dropwise. The salt should precipitate as a white solid.

Visual Decision Guides

Figure 1: Solubility Optimization Logic Flow

SolubilityLogic Start Start: Solubility Issue Context Identify Context Start->Context BioAssay Biological Assay (PBS/Media) Context->BioAssay ChemSynth Chemical Synthesis (Purification) Context->ChemSynth CheckpH Can you lower pH? BioAssay->CheckpH Oiling Problem: Oiling Out? ChemSynth->Oiling LowPH Adjust to pH 6.0-6.5 (Protonates Amine) CheckpH->LowPH Yes NeutralPH Must be pH 7.4? CheckpH->NeutralPH No Cyclodextrin Add 20% HP-beta-CD (Complexation) NeutralPH->Cyclodextrin Standard Protocol SaltForm Convert to Salt (HCl or Tartrate) Oiling->SaltForm Yes SolventSwitch Switch Solvent (Use DCM/MeOH) Oiling->SolventSwitch No (Solubility too low)

Caption: Decision tree for selecting the correct solubilization strategy based on experimental context.

Figure 2: The pH-Solubility Mechanism

Protonation Acid pH < 7.0 (Protonated Cation) Soluble Water Soluble (Charge Repulsion) Acid->Soluble High Solubility Base pH > 9.0 (Free Base) Insoluble Precipitates/Oils (Hydrophobic Aggregation) Base->Insoluble Lipophilic Physio pH 7.4 (Equilibrium) Physio->Soluble With Cyclodextrin Physio->Insoluble Risk Zone

Caption: Effect of pH on the protonation state and resulting solubility of the 3-azabicyclo scaffold.

Standardized Protocols

Protocol A: Kinetic Solubility Assessment (The "Shake Test")

Use this to determine the maximum concentration your assay buffer can handle.

  • Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Aliquot: Place 190 µL of your assay buffer (e.g., PBS or Media) into a 96-well clear plate.

  • Spike: Add 10 µL of the DMSO stock (Final conc: 500 µM, 5% DMSO). Mix rapidly.

  • Observation:

    • Measure Absorbance at 620 nm (turbidity) immediately and after 4 hours.

    • Pass: OD620 < 0.005 (Clear).

    • Fail: OD620 > 0.01 (Precipitate).

  • Iteration: If it fails, repeat with 10% HP-

    
    -CD in the buffer.
    
Protocol B: Salt Formation (For Synthesis/Purification)

Use this if the free base is an intractable oil.

  • Dissolution: Dissolve 100 mg of the free base oil in 2 mL of Ethyl Acetate (EtOAc).

  • Acid Addition: Prepare a 1M solution of HCl in Ethanol (or Dioxane). Add 1.1 equivalents (approx. 0.5 mL) dropwise to the stirring amine solution.

  • Precipitation: A white solid should form. If oiling occurs, scratch the glass side with a spatula or add a seed crystal.

  • Isolation: Cool to 0°C for 30 minutes. Filter the solid and wash with cold Diethyl Ether.

  • Result: The resulting hydrochloride salt will be water-soluble and stable at room temperature.

References

  • Mikhailov, A. A., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate.

  • ChemicalBook. (n.d.). 3-Benzyl-3-azabicyclo[3.1.1]heptane Properties and pKa Predictions.

  • Alfa Chemistry. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability.

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.

  • BenchChem. (2025).[3] Handling Lipophilic Amine Solubility in Biological Assays.

Sources

Troubleshooting incomplete deprotection of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-311-BN Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Overview

The Challenge: You are attempting to remove a benzyl (


) group from the nitrogen of a 3-azabicyclo[3.1.1]heptane  scaffold. Unlike standard piperidines, the [3.1.1] system is a bridged bicycle (isostere of pinane). This creates two distinct problems:
  • Steric Bulk: The "bridge" protons at C1/C5 and the endo/exo face geometry restrict the molecule's ability to lie flat on a heterogeneous catalyst surface (

    
    ).
    
  • Catalyst Poisoning: The product is a secondary amine. In constrained bicyclic systems, the resulting free amine often binds irreversibly to the Palladium surface, effectively "poisoning" the catalyst before conversion is complete.

Immediate Diagnostic: If your reaction stalls at ~50% conversion or fails to initiate, do not add more catalyst yet. Follow the troubleshooting modules below.

Interactive Troubleshooting Flowchart

Use this decision tree to select the correct protocol modification.

Deprotection_Logic Start START: Reaction Stalled/Incomplete Check_Cond Current Conditions: Standard Pd/C, H2 (1 atm), MeOH Start->Check_Cond Q_Stall Is conversion > 0% but stalled? Check_Cond->Q_Stall Sol_Acid SOLUTION A: Add Acid (HCl or AcOH) to protonate product Q_Stall->Sol_Acid Yes (Poisoning) Q_Zero Is conversion 0%? Q_Stall->Q_Zero No (Sterics) Q_Fail Did Acid Addition Work? Sol_Acid->Q_Fail Sol_Pearl SOLUTION B: Switch to Pearlman's Catalyst (Pd(OH)2/C) + High Pressure Q_Fail->Sol_Pearl No End Success: Isolate Product Q_Fail->End Yes Sol_ACE SOLUTION C: Chemical Cleavage (ACE-Cl Method) Sol_Pearl->Sol_ACE If fails Q_Zero->Sol_Pearl Try first

Figure 1: Decision logic for troubleshooting N-debenzylation of bridged bicyclic amines.

Module A: Catalytic Hydrogenolysis (Optimized)

The Issue: The free secondary amine product coordinates to the Pd surface. The Fix: Protonate the amine in situ to form an ammonium salt, which has no affinity for the Pd surface.

Protocol 1: Acid-Promoted Hydrogenolysis
ParameterStandard Condition (Likely Failed)Optimized Condition
Catalyst 10% Pd/C20% Pd(OH)₂/C (Pearlman’s Catalyst)
Solvent MeOHMeOH + 1.1 eq. HCl (1M) or AcOH
Pressure Balloon (1 atm)50–100 psi (Parr Shaker)
Temp RT40–50 °C

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol (1.0 eq) in Methanol (0.1 M concentration).

  • Acidification: Add 1.1 equivalents of 1M HCl (aq) or Glacial Acetic Acid.

    • Why? This ensures the product immediately forms the hydrochloride/acetate salt, preventing catalyst poisoning [1].

  • Catalyst Addition: Under Argon, add 20 wt% of Pearlman's Catalyst (

    
    ).
    
    • Why? Pearlman's catalyst is more electron-deficient and often works better for sterically hindered benzyl groups than standard Pd/C [2].

  • Hydrogenation:

    • Preferred: Pressurize to 50 psi

      
       in a Parr shaker. Heat to 45°C.
      
    • Alternative: If using a balloon, you must use the Pearlman/Acid combo and reflux at 60°C.

  • Workup: Filter through Celite. Concentrate.

    • Note: The product will be the HCl salt. If you need the free base, use an ion-exchange resin (SCX-2) to avoid aqueous extraction issues (see Module C).

Module B: Chemical Cleavage (The "Nuclear" Option)

The Issue: Hydrogenation fails completely due to extreme steric hindrance or sulfur/halogen impurities poisoning the catalyst. The Fix: Use 1-Chloroethyl chloroformate (ACE-Cl) . This method does not rely on metal catalysis and is insensitive to sterics.

Mechanism of Action

The reaction proceeds via a carbamate intermediate which is thermally unstable. Methanolysis decarboxylates this intermediate to yield the amine hydrochloride.

ACE_Mechanism SM N-Benzyl Substrate Carbamate 1-Chloroethyl Carbamate SM->Carbamate DCE, Reflux (-BnCl) ACE ACE-Cl (Reagent) Prod Product (Amine HCl) Carbamate->Prod Methanolysis (-CO2, -MeCl) MeOH MeOH Reflux

Figure 2: ACE-Cl deprotection pathway.

Protocol 2: ACE-Cl Deprotection

Safety Warning: ACE-Cl is toxic. Perform in a fume hood.

  • Acylation: Dissolve starting material (1.0 eq) in dry 1,2-dichloroethane (DCE).

  • Reagent Addition: Add ACE-Cl (1.5 eq) dropwise at 0°C.

  • Reflux 1: Warm to room temp, then reflux (83°C) for 3–12 hours.

    • Checkpoint: Monitor by TLC/LCMS. You are looking for the disappearance of SM and formation of the non-polar carbamate intermediate.

  • Evaporation: Cool and concentrate to dryness (removes excess ACE-Cl and Benzyl Chloride byproduct).

  • Methanolysis: Redissolve the residue in pure Methanol . Reflux for 1–2 hours.

    • Chemistry: This step cleaves the carbamate, releasing

      
       and forming the amine hydrochloride.
      
  • Isolation: Concentrate to yield the clean amine hydrochloride salt [3].

Module C: Isolation of Polar Bicyclic Amines

The Issue: 3-azabicyclo[3.1.1]heptan-6-ol is a small, polar amine.

  • Risk: If you perform a standard aqueous workup (NaOH/DCM extraction), the product may partition into the water layer, leading to "0% yield."

Recommended Isolation Techniques:

MethodProtocolBest For
SCX-2 Cartridge Load crude (in MeOH) onto SCX-2 acidic resin. Wash with MeOH. Elute with

in MeOH.
Small Scale (<1g) . Gives free base.
Salting Out Saturate the aqueous layer with NaCl or

. Extract with CHCl₃:Isopropanol (3:1) .
Large Scale . Standard DCM often fails.
Direct Crystallization If using Method A (Acid/H2), evaporate MeOH to leave the HCl salt. Triturate with Ether/EtOAc.Storage . Salts are more stable.

FAQ: Common Pitfalls

Q: Can I use Ammonium Formate (Transfer Hydrogenation)? A: Generally, no for this specific substrate. While safer, transfer hydrogenation is often kinetically slower for sterically hindered bridges than high-pressure


. If you lack a hydrogenator, use the ACE-Cl method.

Q: My product has an extra methyl group (+14 mass). What happened? A: You likely used Paraformaldehyde or had Formic Acid present during heating. Alternatively, if you used MeOH and high temperature without acid, reductive amination with the solvent can occur (rare but possible). Stick to the Acid/Pearlman protocol to avoid this.

Q: The reaction works but the alcohol at position 6 oxidized to a ketone. A: This is rare with Pd/C but possible if air entered the system. Ensure strict inert atmosphere. If this persists, switch to ACE-Cl, which is non-oxidative.

References

  • BenchChem. Application Notes: Hydrogenolysis for Benzyl Group Removal.[1] (2025).[1][2][3] Link

  • Pearlman, W. M.
  • Olofson, R. A., et al. A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines. Journal of Organic Chemistry, 1984. Link

  • Grygorenko, O. O., et al. Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives. ChemRxiv, 2024.[4] Link[4]

(Note: Always verify specific safety data sheets (SDS) for ACE-Cl and Palladium catalysts before use.)

Sources

Minimizing side reactions during 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol oxidation

[1]

Topic: Minimizing Side Reactions & Optimizing Yields Ticket ID: CHEM-SUP-311-AZA Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Challenge

The oxidation of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol to its corresponding ketone is deceptive.[1] You are dealing with a strained bicyclic system (analogous to the pinane skeleton) containing a basic tertiary amine .[1]

Primary Failure Modes:

  • N-Oxidation: The tertiary amine is often more nucleophilic than the alcohol, leading to N-oxides (M+16).[1]

  • Ring Strain Release: The [3.1.1] cyclobutane ring is highly strained.[1] Harsh acidic or basic conditions can trigger Grob-type fragmentation or elimination.[1]

  • Incomplete Oxidation: Steric hindrance around the C6 bridge can retard reaction rates, tempting users to increase temperature, which triggers decomposition.[1]

Module 1: Method Selection (The "Triage")[2]

Before troubleshooting, ensure you are using the correct oxidant for your scale and constraints.[1] We recommend Dess-Martin Periodinane (DMP) for small-to-mid scale due to its superior chemoselectivity.[1]

Comparative Analysis of Oxidants[3][4]
FeatureSwern (DMSO/Oxalyl Chloride) Dess-Martin Periodinane (DMP) TPAP / NMO Jones / PCC
Chemoselectivity Moderate (Temp dependent)High (Best for amino alcohols)Moderate (NMO can oxidize amines)Low (Acid salts amine)
Risk of N-Oxide Low (if < -60°C)Very LowMediumHigh
Risk of Elimination High (Et3N quench is basic)Low (Buffered conditions)LowHigh (Acid mediated)
Scalability Excellent (Cheap)Moderate (Expensive/Explosive)Good (Catalytic)Poor (Toxic Cr)
Recommendation Protocol A (Scale >10g)Protocol B (Scale <10g)Protocol C (Alternative)DO NOT USE

Module 2: Troubleshooting & FAQs

Issue 1: "I am seeing a significant M+16 peak in LCMS."

Diagnosis: You have formed the N-Oxide .[1] Cause: The oxidant attacked the nitrogen lone pair instead of the hydroxyl group. This is common with peracids or if the pH is not controlled.[1]

The Fix:

  • If using TPAP/NMO: Switch to DMP.[1] NMO (N-Methylmorpholine N-oxide) is an oxidant itself and can transfer oxygen to your substrate's nitrogen.[1]

  • If using Swern: You likely added the base (Triethylamine/DIPEA) too warm or too fast.[1] The intermediate azasulfonium salt must form at -78°C.[1]

  • Pro-Tip (The Acid Buffer): Pre-complex the amine with 1.05 equivalents of HBF4 or TsOH before oxidation. The protonated ammonium salt cannot be oxidized.[1] Deprotect during workup.

Issue 2: "The reaction turned into a black tar/complex mixture."

Diagnosis: Ring Opening / Elimination . Cause: The [3.1.1] system contains a cyclobutane ring.[1]

  • Swern: The addition of Et3N creates a sudden basic spike, promoting

    
    -elimination or skeletal rearrangement.[1]
    
  • Acidic Oxidants: Strong acids can catalyze Grob fragmentation in strained bicyclic systems.[1]

The Fix:

  • Buffer the Reaction: When using DMP, add Sodium Bicarbonate (NaHCO3) solid directly to the DCM reaction mixture (1.5 eq per eq of DMP).[1] This neutralizes the acetic acid byproduct immediately.[1]

  • Temperature Control: Never let Swern reactions rise above -60°C before the quench is complete.

Issue 3: "Conversion stalls at 60-70%."

Diagnosis: Steric Hindrance at the C6 bridge. Cause: The gem-dimethyl groups (if present, as in pinane derivatives) or the bridgehead carbons shield the C6 alcohol.[1]

The Fix:

  • Do NOT heat: Heating will cause decomposition before oxidation.[1]

  • Add Water (DMP only): Accelerate the DMP mechanism by adding 1.0 eq of water to the reaction. This facilitates the ligand exchange step (formation of the alkoxyperiodinane intermediate).

Module 3: Validated Protocols

Protocol A: Swern Oxidation (Scale-Up Preferred)

Use this for >10g batches where cost is critical.[1]

  • Setup: Flame-dry a 3-neck flask. Nitrogen atmosphere.[1]

  • Activation: Add Oxalyl Chloride (1.2 eq) to DCM. Cool to -78°C .[1][2][3] Add DMSO (2.4 eq) dropwise.[1] Wait 15 mins.

  • Addition: Add this compound (1.0 eq) in DCM dropwise. Maintain temp < -70°C.[1] Stir 45 mins.

  • Critical Step: Add Et3N (5.0 eq) slowly over 20 mins.

    • Why? Rapid addition causes an exotherm that triggers side reactions.[1]

  • Warm Up: Allow to warm to 0°C over 1 hour.

  • Workup: Quench with saturated NH4Cl. Wash with brine.[1]

Protocol B: Buffered Dess-Martin (High Fidelity)

Use this for medicinal chemistry scale (<5g) to maximize purity.[1]

  • Setup: Dissolve substrate (1.0 eq) in DCM (0.1 M).

  • Buffering: Add solid NaHCO3 (2.0 eq) .

    • Why? DMP releases 2 equivalents of acetic acid. The bicarbonate scavenges this to protect the amine and prevents acid-catalyzed ring strain release.[1]

  • Oxidation: Add DMP (1.2 eq) in one portion at 0°C.

  • Reaction: Warm to RT. Monitor by TLC (usually complete in 2h).[1]

  • Quench (The "Fieser" of DMP): Add a 1:1 mixture of Sat. NaHCO3 and 10% Na2S2O3 .[1]

    • Why? Thiosulfate reduces unreacted periodinane (iodine V) to iodinane (iodine III), preventing post-workup oxidation.[1] Stir until the organic layer is clear (no milky suspension).

Module 4: Visualizing the Pathway

The following diagram illustrates the "Happy Path" (Ketone formation) versus the critical failure modes.

OxidationPathwayscluster_conditionsCritical Control PointsSubstrateSubstrate(Alcohol)IntermediateActivatedIntermediateSubstrate->Intermediate Oxidant Addition(DMP/Swern)NOxideSide Product A:N-OxideSubstrate->NOxide Unbuffered Amine(Direct Attack)TargetTarget Ketone(3.1.1 System Intact)Intermediate->Target ControlledDeprotonationRingOpenSide Product B:Ring Opening/TarIntermediate->RingOpen High Temp (> -60°C)or Strong Acid

Caption: Figure 1. Reaction pathways showing the critical divergence between successful oxidation and common failure modes (N-oxidation and Ring Opening).

References & Validation[6][7]

The protocols above are derived from the specific reactivity of 3-azabicyclo[3.1.1]heptane derivatives and standard chemoselective oxidation methodologies.

  • Primary Synthesis Anchor: Ryabukhin, S. V., et al. (2010).[1] "3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry." Organic Letters, 12(19), 4372–4375.[1] Validates the stability of the ketone and the use of Swern/DMP for this specific scaffold.

  • Chemoselectivity of DMP: Myers, A. G., et al. (2000).[1][4] "Synthesis of highly epimerizable N-protected α-amino aldehydes." Tetrahedron Letters, 41(8), 1359-1362.[1] Establishes DMP as the superior reagent for avoiding racemization and side reactions in amino-alcohols. [1]

  • Swern Oxidation Troubleshooting: Omura, K., & Swern, D. (1978).[1] "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron, 34(11), 1651-1660.[1] The foundational text on temperature limits and base addition rates. [1]

Technical Support Center: Solvent Removal for 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Subject: Removal of Residual Solvents (Class 2 & 3) from API Intermediate Crystals

Technical Profile & Triage

Compound: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol Structure Characteristics: Bicyclic amine skeleton, lipophilic benzyl group, polar hydroxyl group. Critical Constraint: Melting Point approx. 74–75 °C [1].[1] Risk Factor: High risk of sintering or "oiling out" during aggressive drying. The hydroxyl and amine groups act as strong Hydrogen Bond (H-bond) donors/acceptors, frequently leading to the formation of pseudopolymorphs (solvates) with alcohols (MeOH, EtOH) or water.

Diagnostic Q&A: Assessing the Problem

Q: How do I distinguish between "surface" solvent and "bound" solvent (solvate)? A: You cannot distinguish them by smell or visual inspection alone.

  • Surface Solvent: Adsorbed on the crystal exterior. Usually removed by standard vacuum drying at

    
    .
    
  • Bound Solvent (Lattice/Solvate): Incorporated into the crystal lattice (stoichiometric or non-stoichiometric). Removal requires breaking the lattice energy, often needing temperatures that exceed the compound's stability or melting point.

  • The Test: Run a TGA (Thermogravimetric Analysis).

    • Weight loss < 60°C: Likely surface solvent.

    • Stepwise weight loss > 80°C (or coincident with melt): Likely a solvate.

Q: I dried the crystals at 50°C, and they turned into a yellow gum. What happened? A: You likely encountered Solvent-Induced Melting Point Depression . While the pure crystal melts at ~75°C, the presence of residual solvent (especially DCM or MeOH) acts as an impurity, significantly lowering the melting point. If you heat to 50°C immediately, the solvated crystal lattice collapses into an amorphous oil/gum, trapping the solvent inside.

  • The Fix: You must re-crystallize.[2] Once oiled out, diffusion of solvent from the bulk mass is kinetically impossible.

Troubleshooting Guides & Protocols

Workflow Visualization: The Decision Matrix

The following logic gate helps you select the correct purification method based on your specific solvent issue.

SolventRemoval Start START: Residual Solvent Detected Diag Run TGA/DSC Analysis Start->Diag Type Is Solvent Surface or Bound? Diag->Type Surface Surface Solvent Type->Surface Weight loss < 60°C Bound Bound/Lattice Solvent Type->Bound Weight loss > 80°C or Stoichiometric MethodA Method A: Stepwise Vacuum Drying (Gentle Ramp) Surface->MethodA MethodB Method B: Solvent Displacement (Reslurrying) Bound->MethodB First Attempt Check Check GC Headspace MethodA->Check MethodB->Check MethodC Method C: Recrystallization (Solvent Swap) MethodC->Check Pass Pass (ICH Limits Met) Check->Pass Fail Fail Check->Fail Solvent Persists Fail->MethodC

Caption: Decision tree for selecting the appropriate solvent removal strategy based on thermal analysis data.

Method A: Stepwise Vacuum Drying (For Surface Solvents)

Context: Use this for non-solvated crystals where solvent is physically trapped between agglomerates.

Protocol:

  • Equipment: Vacuum oven with a programmable temperature controller.

  • Pressure: Set vacuum to < 10 mbar.

  • Step 1 (Ambient): Hold at 25°C for 4 hours. This removes highly volatile surface solvents (e.g., DCM, Hexane) without softening the crystal.

  • Step 2 (Ramp): Ramp temperature at 5°C/hour to 45°C.

    • Why? Slow ramping prevents "case hardening" (formation of a crust that traps solvent inside).

  • Step 3 (Hold): Hold at 45°C for 12–24 hours.

    • Note: Do not exceed 50°C initially. As solvent leaves, the effective melting point rises, allowing you to nudge to 55°C only if necessary later.

  • Validation: Test via GC Headspace.

Method B: Solvent Displacement / Reslurrying (For Stubborn Solvents)

Context: If the compound holds onto a polar solvent (like Methanol) via H-bonding, vacuum drying often fails. You must "wash" the lattice with a non-competing solvent.

Mechanism: You suspend the solid in a solvent where it has low solubility (anti-solvent). The anti-solvent acts as a mass transfer medium, allowing the trapped solvent to diffuse out and be diluted into the bulk liquid [2].

Protocol:

  • Selection: Choose a Class 3 solvent (low toxicity) in which the compound is insoluble, e.g., n-Heptane or Cyclohexane (since the compound was successfully crystallized from hexane [1]).

  • Ratio: Use 10 volumes of Heptane per 1 weight of crude solid (10 mL/g).

  • Agitation: Stir the slurry vigorously at ambient temperature (20–25°C) for 6–12 hours.

    • Warning: Do not heat significantly; you want to avoid dissolving the crystal, which would re-trap the impurity.

  • Filtration: Filter the solid.

  • Drying: The filter cake now contains Heptane (Class 3, PDE = 50 mg/day) instead of the previous toxic solvent. Heptane is non-polar and interacts weakly with the crystal, making it much easier to vacuum dry [3].

Method C: Recrystallization (Breaking Solvates)

Context: If the compound has formed a true solvate (e.g., a Methanol solvate), drying will not work without destroying the crystal. You must destroy the solvate by dissolving it and reforming a non-solvated polymorph.

Protocol:

  • Dissolution: Dissolve the solid in a solvent with a higher boiling point that does not form solvates easily, or use the "Anti-Solvent" method.

    • Recommended:Ethyl Acetate (EtOAc) .[3]

  • Procedure:

    • Dissolve crystals in minimal warm EtOAc (approx 40–45°C).

    • Add warm n-Heptane dropwise until slight turbidity is observed.

    • Allow to cool slowly to room temperature, then to 0°C.

  • Outcome: The amine prefers to crystallize free of solvent because the EtOAc/Heptane lattice energy is favored over the Methanol-Solvate lattice energy in this mixture.

Reference Data: ICH Limits & Solvent Properties

When removing solvents, your target is the Permitted Daily Exposure (PDE) defined by ICH Q3C guidelines.[4]

SolventClassICH Limit (ppm)Boiling Point (°C)Interaction with Amine
Methanol Class 23,00064.7High (H-Bond Donor/Acceptor)
Dichloromethane Class 260039.6Med (Dipole, trapped easily)
Hexane Class 229068.0Low (Van der Waals only)
Ethyl Acetate Class 35,00077.1Med (H-Bond Acceptor)
Heptane Class 35,00098.4Low (Best for displacement)
Ethanol Class 35,00078.4High (H-Bond Donor/Acceptor)

Data sourced from ICH Q3C (R8) Guidelines [3].

Advanced FAQ: "The Nuclear Option"

Q: I have a stubborn alcohol solvate, and I cannot recrystallize due to yield loss. Is there another way? A: Yes, you can try Vacuum Hydration . This technique uses water vapor to displace the organic solvent.[5][6] Water molecules are small and can penetrate the lattice, displacing the larger alcohol molecules.

  • Place the crystals in a vacuum oven.

  • Place a small open dish of water inside the oven (do not wet the crystals directly).

  • Apply partial vacuum (keep some humidity in the chamber) at 40°C for 12 hours.

  • The water vapor exchanges with the alcohol.

  • Remove the water dish and apply full vacuum to dry the water (which is usually less tightly bound than the alcohol in this specific lipophilic amine structure) [4].

References

  • Lysenko, V., et al. (2023).[7] General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ChemRxiv. Available at: [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • International Conference on Harmonisation (ICH).[4][8] (2021).[4][9] Impurities: Guideline for Residual Solvents Q3C(R8). Available at: [Link]

  • Jen-Sen, D., et al. (1999). Method for removal of residual organic solvents from a crystalline bulk substance. EP0900582A1.[5] Available at:

Sources

Addressing stereoselectivity challenges in 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing stereoselectivity challenges in 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol synthesis Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals

Welcome to the Technical Support Hub for Bicyclic Aza-Scaffolds. This guide addresses the specific stereochemical challenges associated with the synthesis of This compound , a critical bioisostere for piperidine and pyridine rings in modern drug discovery.

Part 1: The Stereoselectivity Challenge

The 3-azabicyclo[3.1.1]heptane scaffold possesses a rigid, bridged geometry. The reduction of the ketone at the C6 position (on the 1-carbon bridge) to an alcohol creates a new stereocenter. The spatial arrangement of the hydroxyl group relative to the nitrogen-containing bridge (C2-N3-C4) defines the isomer as Endo (syn to the N-bridge) or Exo (anti to the N-bridge).

Mechanistic Insight: Steric Approach Control

In the [3.1.1] system, the nitrogen bridge (containing the bulky 3-benzyl group) creates significant steric hindrance on one face of the C6 carbonyl.

  • Face A (Syn to N-bridge): Highly hindered by the benzyl group and the bridge structure.

  • Face B (Anti to N-bridge): Relatively accessible, hindered only by the smaller C7 methylene bridge.

Standard Outcome: Small hydride nucleophiles (e.g., NaBH


, LiAlH

) attack from the less hindered Face B (anti attack). This forces the resulting oxygen atom into the Endo position (syn to the nitrogen bridge).

Part 2: Troubleshooting Guides

Module 1: Achieving High Diastereoselectivity (Endo vs. Exo)

Issue: I need to synthesize the Endo-alcohol, but I am observing trace amounts of the Exo-isomer, or I need the Exo-isomer specifically.

Protocol A: Maximizing Endo-Selectivity (Kinetic Control)

To exclusively favor the endo isomer (OH syn to N-benzyl), rely on steric approach control using small, hard nucleophiles at low temperatures.

ParameterRecommendationRationale
Reagent NaBH

or LiAlH

Small hydrides attack the accessible exo-face (away from N-benzyl), pushing the OH endo.
Solvent MeOH (for NaBH

) or THF (for LiAlH

)
Protic solvents (MeOH) assist in solvation of the transition state, often enhancing selectivity.
Temperature -78°C to 0°C Low temperature minimizes the energy available to overcome the steric barrier of the hindered face.
Stoichiometry 1.1 - 1.5 eq.Excess reagent ensures complete conversion without encouraging equilibration.
Protocol B: Accessing the Exo-Isomer (Inversion Strategy)

Direct reduction to the exo-isomer is difficult due to the shielding of the syn-face. The most reliable method is to synthesize the endo-alcohol and invert it.

Step-by-Step Inversion (Mitsunobu Protocol):

  • Start: Pure endo-3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol.

  • Reagents: Triphenylphosphine (PPh

    
    ), DIAD (Diisopropyl azodicarboxylate), and a carboxylic acid nucleophile (e.g., p-nitrobenzoic acid or benzoic acid).
    
  • Mechanism: The alcohol is activated by PPh

    
    -DIAD, creating a leaving group. The carboxylate attacks via S
    
    
    
    2 from the back (shielded) face, inverting the center to exo.
  • Hydrolysis: Treat the resulting ester with LiOH/MeOH to release the exo-alcohol.

Module 2: Synthesis & Cyclization Workflow

Issue: My precursor yield is low, or cyclization to the [3.1.1] skeleton is failing.

The synthesis of the ketone precursor (3-benzyl-3-azabicyclo[3.1.1]heptan-6-one) is non-trivial. The most robust pathway involves intramolecular imide formation or cyclization of functionalized cyclobutanes.

Visual Workflow: Synthesis & Reduction

SynthesisWorkflow Precursor 3-Oxocyclobutanecarboxylate Strecker Step 1: Strecker Reaction (Benzylamine, KCN) Precursor->Strecker Cyclization Step 2: Intramolecular Cyclization (t-BuOK, THF) Strecker->Cyclization Ketone Intermediate: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one Cyclization->Ketone Reduction Step 3: Reduction Selection Ketone->Reduction PathEndo Path A: Kinetic Control (NaBH4, MeOH, -78°C) Reduction->PathEndo Steric Approach Control PathExo Path B: Inversion (1. Mitsunobu, 2. Hydrolysis) Reduction->PathExo Stereoinversion PathEndo->PathExo If Exo needed EndoProduct Major Product: ENDO-Alcohol (OH syn to N-Bridge) PathEndo->EndoProduct ExoProduct Target Product: EXO-Alcohol (OH anti to N-Bridge) PathExo->ExoProduct

Caption: Logical workflow for the synthesis and stereocontrolled reduction of the 3-azabicyclo[3.1.1]heptane scaffold.

Module 3: Structural Confirmation (NMR)

Issue: I have the product, but I cannot confirm if it is Endo or Exo.

Distinguishing diastereomers in bridged systems requires careful analysis of coupling constants (


) and NOESY correlations.
FeatureEndo-Isomer (Major)Exo-Isomer (Minor/Inverted)
H6 Proton Signal Typically appears as a triplet (t) or doublet of triplets (dt) .Often appears as a broad singlet (s) or doublet (d).
Coupling (

)
Larger

value
(~6-8 Hz). The H6-C6 bond is eclipsed with C1-H1/C5-H5.
Smaller

value
(~0-2 Hz). The dihedral angle is close to 90°, minimizing coupling (Karplus relation).
NOESY Signal Strong correlation between H6 and H7 (bridge methylene).Strong correlation between H6 and N-Benzyl protons or H2/H4 equatorial protons.
13C NMR (C6) Shielded (upfield shift) due to steric compression (gamma-gauche effect).Deshielded (downfield shift).

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use L-Selectride to get the Exo-alcohol directly? A: Unlikely. While L-Selectride is bulky, the "Endo" face (syn to N-benzyl) is so sterically crowded that even bulky reagents prefer the "Exo" attack, leading to the Endo alcohol. The steric bias of the [3.1.1] system is more pronounced than in [2.2.1] norbornane systems. For the Exo alcohol, rely on Mitsunobu inversion of the Endo alcohol.

Q2: How do I remove the benzyl group without affecting the alcohol stereochemistry? A: Standard catalytic hydrogenolysis is effective and stereoretentive.

  • Conditions: H

    
     (1 atm or balloon), 10% Pd/C, MeOH or EtOH, RT.
    
  • Note: If the reaction is sluggish, add a catalytic amount of acid (HCl or AcOH) to protonate the amine, preventing catalyst poisoning.

Q3: Is the ketone precursor commercially available? A: Yes, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one is available from specialized building block suppliers (e.g., Enamine, Fluorochem). However, for large-scale needs, the synthesis from 3-oxocyclobutanecarboxylate (as detailed in Module 2) is scalable and cost-effective.

Q4: Why does the H6 proton coupling constant vary so much between isomers? A: This is due to the rigid geometry of the [3.1.1] bridge. In the Endo alcohol, the H6 proton points "out" (Exo), forming a small dihedral angle with the bridgehead protons (H1/H5), resulting in measurable coupling. In the Exo alcohol, the H6 proton points "in" (Endo), often creating a dihedral angle near 90° with the bridgehead protons, which silences the coupling according to the Karplus equation.

References

  • Synthesis of 3-Benzyl-3-azabicyclo[3.1.

    • Title: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry.
    • Source:Org. Lett.2010, 12, 4372–4375.
    • URL:[Link]

  • General Synthesis and Stereochemistry of 3-Azabicyclo[3.1.

    • Title: General Synthesis of 3-Azabicyclo[3.1.
    • Source:Chem. Eur. J.2023, 29, e202304246 (also available via ChemRxiv).
    • URL:[Link]

  • Piperidine Isostere Characterization

    • Title: 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery.[1]

    • Source:J. Org. Chem.2024, 89, 15, 10440–10450.
    • URL:[Link]

Sources

Column chromatography solvent systems for 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography Guide for 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol

Executive Summary

Purifying This compound presents a dual challenge: the basicity of the tertiary amine (bridged nitrogen) and the polarity of the secondary alcohol.[1] Without intervention, this compound will interact strongly with acidic silanols on silica gel, leading to severe peak tailing (streaking) and yield loss. Furthermore, the reduction of the precursor ketone typically yields diastereomers (endo/exo or cis/trans), necessitating a solvent system capable of high-resolution separation.

This guide provides optimized solvent systems, troubleshooting workflows, and visualization protocols to ensure high-purity isolation.

Part 1: Optimized Solvent Systems

The following systems are ranked by efficacy for this specific scaffold.

System ClassSolvent CompositionAdditive (Critical)Application
Primary (General) Hexanes : Ethyl Acetate (Gradient: 9:1

1:[1]1)
1% Triethylamine (TEA) Standard purification.[2] The TEA blocks silanols, preventing amine streaking.[2][3]
High Polarity DCM : Methanol (Gradient: 98:2

90:10)
1%

(aq)
Use if the compound sticks to the baseline or for highly polar diastereomers.[2]
Selectivity Tuning Toluene : Acetone (Isocratic: 9:1 or 8:2)0.5% TEA Best for separating endo/exo diastereomers if they co-elute in EtOAc systems.[2]

⚠️ Critical Warning: Never use chlorinated solvents (DCM) with amine additives (TEA) for prolonged periods without flushing, as quaternary ammonium salts can slowly precipitate and clog frits. For DCM systems, Ammonium Hydroxide is preferred.[2]

Part 2: Troubleshooting & FAQs

Q1: My compound is streaking/tailing across the column. I lose mass and purity. Why?

Diagnosis: This is the "Amine Effect."[2] The nitrogen lone pair in the 3-azabicyclo skeleton acts as a Lewis base, hydrogen-bonding with the acidic protons of the silica gel silanols (


).[1]
The Fix:  You must "deactivate" the silica.[2][3][4]
  • Method A (Mobile Phase): Add 1% Triethylamine (TEA) to both your hexane and ethyl acetate reservoirs.[2]

  • Method B (Pre-treatment): Slurry pack your column using Hexanes + 5% TEA.[2] Flush with 2 column volumes (CV) of pure Hexanes before loading your sample.[2] This caps the active sites before your compound even touches the column.[2]

Q2: I see two spots very close together on TLC. How do I separate these isomers?

Diagnosis: Reduction of the C6-ketone yields two diastereomers: the hydroxyl group can be syn or anti to the nitrogen bridge (often referred to as endo/exo). The Fix: Change the "Selectivity," not just the polarity.

  • Switch Solvent Class: If using Hex/EtOAc, switch to Toluene/Acetone or DCM/Ether .[2] Toluene interacts with the benzyl

    
    -system, often differentiating the isomers based on the benzyl group's steric environment.
    
  • Shallow Gradient: Instead of a steep gradient (e.g., 0%

    
     50%), use a shallow isocratic hold (e.g., hold at 15% EtOAc for 10 CVs) where the Rf is ~0.25.
    
Q3: My compound is UV active but disappears after the column. Where did it go?

Diagnosis: Irreversible adsorption or acid-catalyzed rearrangement.[1][2]

  • Adsorption: If the amine is not protected or the silica not deactivated, the compound may remain bound to the silica top.[2] Flush with DCM:MeOH:NH4OH (90:10:1) to recover "lost" material.

  • Stability: The strained [3.1.1] system can be sensitive.[2] Ensure your rotovap bath is

    
    C and avoid prolonged exposure to acidic mobile phases.[1][2]
    

Part 3: Visualization & Detection

Since the molecule contains a benzyl group, it is UV active, but the alcohol functionality allows for specific staining.

MethodObservationMechanismSuitability
UV (254 nm) Dark SpotBenzyl chromophore absorption.[1][2]Primary. Non-destructive.[1][2]
Dragendorff's Stain Orange/Red spot on yellow backgroundComplexation with tertiary amine.[1][2]Specific. Confirms the presence of the nitrogen core.[2]
KMnO4 (Basic) Yellow/Brown spotOxidation of the alcohol/benzyl.[2]Universal. Good for checking impurities.[1][2]
Iodine Chamber Brown/Yellow spotReversible adsorption.[1][2]Quick check.

Part 4: Scientific Workflows (Visualized)

Diagram 1: Solvent System Decision Tree

Use this logic flow to select the correct starting conditions.

SolventSelection Start Start: Crude this compound CheckTLC Run TLC: 30% EtOAc in Hexane Start->CheckTLC Decision1 Is the spot streaking? CheckTLC->Decision1 AddBase Add 1% TEA to Mobile Phase Decision1->AddBase Yes (Tailing) Decision2 Are isomers separated? Decision1->Decision2 No (Round Spot) AddBase->Decision2 SystemA Use System A: Hexane/EtOAc + 1% TEA Decision2->SystemA Yes (Rf ~0.3) SystemB Use System B: Toluene/Acetone + 0.5% TEA Decision2->SystemB No (Co-elution) SystemC Use System C: DCM/MeOH/NH4OH (95:5:1) Decision2->SystemC No (Stuck at Baseline)

Caption: Decision logic for selecting the optimal mobile phase based on TLC behavior.

Diagram 2: The "Deactivated Silica" Column Packing Protocol

Follow this workflow to prevent irreversible amine adsorption.

ColumnPacking Step1 1. Slurry Preparation Mix Silica + Hexanes + 5% Triethylamine Step2 2. Packing Pour slurry into column. Flush with 2 CV of Hexanes + 1% TEA Step1->Step2 Step3 3. Equilibration Eluent pH is now basic. Silanols are capped. Step2->Step3 Step4 4. Loading Load sample in Min. volume of DCM (avoid acidic solvents) Step3->Step4

Caption: Step-by-step protocol for neutralizing silica acidity prior to purification.

References

  • BenchChem Technical Support. (2025).[1][2][3] Troubleshooting purification of tertiary amine compounds by column chromatography. Retrieved from BenchChem.[1][3][4]

  • Dibchak, D., et al. (2023).[2][5] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ChemRxiv.[1][2][5] Link

  • Grygorenko, O. O., et al. (2010).[2] 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry.[1][2][6] Organic Letters, 12(19), 4372-4375.[1][6] Link

  • Enamine Ltd. (2024).[2][7] 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery.[1][2] Journal of Organic Chemistry.[1][2] Link[7]

Sources

Recrystallization techniques for high-purity 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol

[1][2]

Executive Summary

High-purity 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol is a critical bicyclic amine intermediate, often utilized in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and conformationally restricted piperidine isosteres.[1][2]

The primary challenge in purifying this compound arises from its synthesis—typically the reduction of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one —which yields a mixture of endo- and exo- diastereomers.[1][2] Due to the basic nitrogen and polar hydroxyl group, the free base is prone to "oiling out" rather than crystallizing.[2]

This guide provides validated protocols for converting the crude oil into a crystalline salt (HCl or Tartrate) to achieve >98% purity and diastereomeric enrichment.[1][2]

Solvent System Selection Matrix

The following solvent systems have been evaluated based on polarity and thermodynamic solubility for the 3-azabicyclo[3.1.1]heptane scaffold.

FormPrimary SolventAnti-SolventApplicationMechanism
Free Base Isopropanol (IPA)n-HeptaneBulk TriturationRemoval of non-polar reaction byproducts.[1][2]
HCl Salt Ethanol (Abs.)[1][2]Diethyl EtherHigh PurityHigh solubility in hot EtOH; sharp nucleation with Ether.[1][2]
HCl Salt MethanolAcetoneIsomer SeparationDifferential solubility of endo/exo isomers.[2]
Tartrate Ethanol (95%)WaterOptical ResolutionSeparation of enantiomers if chiral resolution is required.[1][2]

Technical Note: The endo isomer often exhibits intramolecular hydrogen bonding (N[2]···H-O), altering its solubility profile compared to the exo isomer.[1][2] Polar protic solvents (MeOH) disrupt this interaction, aiding separation.[1][2]

Detailed Experimental Protocols

Protocol A: Conversion and Recrystallization as Hydrochloride Salt (Recommended)

Target: >98% Chemical Purity, >95:5 dr (diastereomeric ratio)[1][2]

Reagents:

  • Crude this compound (Free base, oil/gum)[1][2]

  • HCl in Dioxane (4M) or Isopropanol (5-6M)[1][2]

  • Solvents: Ethanol (anhydrous), Diethyl Ether (or MTBE)[1][2]

Procedure:

  • Dissolution: Dissolve 10.0 g of the crude free base in 50 mL of Ethyl Acetate (EtOAc). Ensure complete homogeneity.

  • Salt Formation: Cool the solution to 0–5 °C in an ice bath. Dropwise add 1.1 equivalents of HCl (in Dioxane/IPA).[1][2]

    • Observation: A white to off-white precipitate should form immediately.[1][2] If a gum forms, increase stirring speed and add seed crystals if available.[1][2]

  • Isolation: Filter the crude hydrochloride salt and wash with cold EtOAc. Dry under vacuum.[1][2][3]

  • Recrystallization:

    • Transfer the crude salt to a flask equipped with a reflux condenser.[1][2]

    • Add Ethanol (minimum volume) and heat to reflux until fully dissolved.

    • Troubleshooting: If insoluble particles remain, filter hot.[1][2]

    • Remove from heat.[1][2] Slowly add Diethyl Ether (or MTBE) until persistent cloudiness appears (approx. 1:3 EtOH:Ether ratio).[1][2]

    • Re-heat to clear the solution, then allow to cool slowly to Room Temperature (RT) over 2 hours.

    • Refrigerate at 4 °C overnight.

  • Filtration: Collect the white crystalline needles. Wash with cold Ether.[1][2]

Protocol B: Trituration of Free Base (Pre-Purification)

Target: Removal of organic impurities before salt formation.[1][2]

  • Dissolve the crude oil in a minimal amount of Dichloromethane (DCM) .[1][2]

  • Add n-Heptane (ratio 1:5 DCM:Heptane) and concentrate on a rotary evaporator to remove DCM.

  • The product should precipitate as a solid or semi-solid.[1][2]

  • Triturate (grind/stir) the solid in cold Isopropanol (IPA) for 30 minutes.

  • Filter to remove highly lipophilic impurities.[1][2]

Workflow Visualization

The following diagram illustrates the decision logic for purification based on the physical state of your crude material.

Recrystallization_WorkflowStartCrude this compoundState_CheckPhysical State?Start->State_CheckSolidSolid / Semi-SolidState_Check->SolidCrystallineOilViscous Oil / GumState_Check->OilAmorphousTriturationTrituration(Isopropanol or Heptane)Solid->TriturationSalt_FormConvert to HCl Salt(EtOAc + HCl/Dioxane)Oil->Salt_FormTrituration->Salt_FormIf purity <95%RecrystRecrystallization(EtOH / Et2O)Salt_Form->RecrystPurity_CheckCheck Purity (NMR/HPLC)Isomer RatioRecryst->Purity_CheckSuccessPure Product(>98%)Purity_Check->SuccessPassFailEnrichment Required(Wrong Isomer)Purity_Check->FailFailFail->RecrystRepeat withMeOH/Acetone

Caption: Decision tree for selecting trituration vs. salt formation based on the physical state of the crude 3-azabicyclo[3.1.1]heptan-6-ol.

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?

Diagnosis: This is a common phenomenon with amino-alcohols (Lennard-Jones phase separation).[1][2] It occurs when the temperature is above the "oiling out" limit of the mixture, or impurities are lowering the melting point.[2] Solution:

  • Seed Crystals: You must induce nucleation.[1][2] If you lack seeds, scratch the glass wall with a glass rod.[1][2]

  • Solvent Switch: Switch from Ethanol/Ether to Isopropanol (IPA) . IPA has a higher boiling point and often solvates the hydrophobic benzyl group better, preventing phase separation.[1][2]

  • Slow Cooling: Do not use an ice bath immediately. Wrap the flask in foil and let it cool to room temperature over 4 hours.

Q2: How do I separate the exo and endo isomers?

Mechanism: The endo isomer (hydroxyl cis to the nitrogen bridge) is often more soluble in non-polar solvents due to intramolecular H-bonding.[1][2] The exo isomer is more polar.[1][2] Protocol:

  • To isolate the exo isomer (typically the major product of ketone reduction with NaBH4): Recrystallize the HCl salt from Methanol/Acetone .[2] The exo-salt typically crystallizes out first.[1][2]

  • To isolate the endo isomer: Evaporate the mother liquor from the above step.[2][4] Neutralize to free base, then recrystallize from Hexane/EtOAc .

Q3: Can I use Tartaric Acid instead of HCl?

Answer: Yes. Tartaric acid (specifically Dibenzoyl-L-tartaric acid) is excellent for this scaffold.[1][2] It is particularly useful if you need to resolve enantiomers (if the 1,5-bridgehead positions render the molecule chiral in your specific substitution pattern).[1][2] Use 95% Ethanol as the solvent.[2][5]

References

  • Mykhailiuk, P. K., et al. (2023).[1][2][6] Synthesis of 3-Azabicyclo[3.1.1]heptanes. Enamine Ltd / ChemRxiv.[1][2] (Describes the synthesis of the 3.1.1 scaffold and salt formation strategies).

  • Lysenko, V., et al. (2024).[1][2] Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives. ChemRxiv.[1][2][7] (Details the isolation of diastereomers via trituration with 2-propanol).

  • Grygorenko, O. O., et al. (2010).[1][2] 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic Letters. (Primary literature on the ketone precursor and its derivatives).[1][2]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (General guide for amino-alcohol solvent selection).

Validation & Comparative

1H NMR interpretation and assignment for 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1H NMR interpretation for 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol , focusing on the stereochemical assignment of the alcohol product derived from its ketone precursor.

Stereochemical Assignment & Precursor Comparison

Executive Summary

The 3-azabicyclo[3.1.1]heptane scaffold is a conformationally restricted diamine surrogate, increasingly utilized in medicinal chemistry as a bioisostere for piperidine and pyridine rings (e.g., in analogs of Rupatadine or Thalidomide).

Synthetically, the 6-ol derivative is typically accessed via the hydride reduction of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one . This transformation introduces a stereocenter at C-6, yielding potentially separable diastereomers (endo-OH and exo-OH). Correctly assigning this stereochemistry is critical for Structure-Activity Relationship (SAR) studies. This guide compares the experimental spectral signature of the ketone precursor with the diagnostic signals required to assign the alcohol product.

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the standard bicyclic numbering system for this heterocycle:

  • Position 3: Nitrogen atom (Benzyl substituted).[1][2][3][4]

  • Positions 1, 5: Bridgehead methines.

  • Positions 2, 4: Methylenes adjacent to Nitrogen.

  • Position 6: Functionalized carbon (Ketone/Alcohol).

  • Position 7: Methano-bridge carbon.

Stereochemical Definitions
  • Endo-OH: The hydroxyl group points into the "V" shape of the bicycle (towards the nitrogen bridge). The C-6 proton is Exo.

  • Exo-OH: The hydroxyl group points away from the nitrogen bridge. The C-6 proton is Endo.[5]

Reference Data: The Ketone Precursor

Anchor Data Source: Experimental synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one.

Before analyzing the alcohol, the researcher must validate the starting material. The ketone possesses C2v symmetry (on the NMR time scale due to rapid ring flipping or average conformation), simplifying the spectrum.

Table 1: 1H NMR Data for this compound Precursor (Ketone) (Solvent: CDCl3, 500 MHz)

PositionProton TypeShift (δ ppm)MultiplicityCoupling (J Hz)Assignment Logic
Ph Aromatic7.25 – 7.38Multiplet-Benzyl aromatic ring
Bn-CH2 Benzylic3.70Singlet-N-CH2-Ph (Isolated)
H-2, H-4 Ring CH23.07Multiplet-Adjacent to N (Deshielded)
H-2, H-4 Ring CH22.73Doublet9.7Geminal coupling distinct
H-1, H-5 Bridgehead2.54Multiplet-Alpha to Carbonyl
H-7 Bridge (Exo)2.07Doublet8.3Syn to bridgeheads
H-7 Bridge (Endo)1.74Multiplet-Anti to bridgeheads

Technical Note: The large geminal separation of the H-2/H-4 protons (approx 0.3 ppm difference) and the H-7 bridge protons is characteristic of the rigid [3.1.1] bicyclic framework.

Product Assignment: Alcohol Stereochemistry

Reduction of the ketone (e.g., using NaBH4) typically yields the Endo-OH isomer as the major product due to hydride attack from the less hindered exo face. However, mixtures can occur.[2][6]

Diagnostic Logic for Assignment

The assignment relies on the Karplus relationship regarding the coupling constant (


) between the carbinol proton (H-6) and the bridgehead protons (H-1/H-5).
Scenario A: Endo-Alcohol (Major Product)
  • H-6 Orientation: Exo.

  • Dihedral Angle: The H6(exo)—C6—C1—H1 dihedral angle is nearly 90° in the [3.1.1] system.

  • Predicted Coupling: According to the Karplus curve, a 90° angle results in a minimal coupling constant (

    
     Hz).
    
  • Appearance: H-6 appears as a Singlet or a broad singlet.

Scenario B: Exo-Alcohol (Minor Product)
  • H-6 Orientation: Endo.

  • Dihedral Angle: The H6(endo)—C6—C1—H1 dihedral angle is significantly larger (approx 30-40°).

  • Predicted Coupling: This results in a measurable coupling (

    
     Hz).
    
  • Appearance: H-6 appears as a Triplet (coupling to both H-1 and H-5).

Comparison Table: Ketone vs. Alcohol
FeatureKetone (Precursor)Endo-Alcohol (Target)Exo-Alcohol (Alternative)
C-6 Proton N/A (Carbonyl)~3.9 - 4.2 ppm (Singlet/Broad S)~3.8 - 4.1 ppm (Triplet)
H-1/H-5 ~2.54 ppmShifted Upfield (~2.2 ppm)Shifted Upfield (~2.2 ppm)
Symmetry C2v (Simplified)Cs (Plane of symmetry remains)Cs (Plane of symmetry remains)

Visualization of Stereochemical Logic

The following diagram illustrates the reduction pathway and the critical Nuclear Overhauser Effect (NOE) correlations required to definitively confirm the stereochemistry.

G cluster_products Stereochemical Outcomes cluster_diagnostics NMR Diagnostics (H-6) Ketone Ketone Precursor (C=O at C6) Reaction Reduction (NaBH4 / MeOH) Ketone->Reaction Endo_Prod Endo-Alcohol (Major) (OH is Endo / H-6 is Exo) Reaction->Endo_Prod Hydride attack from Exo face Exo_Prod Exo-Alcohol (Minor) (OH is Exo / H-6 is Endo) Reaction->Exo_Prod Hydride attack from Endo face Endo_Sig Signal: Broad Singlet J(H6-H1) ~ 0 Hz Endo_Prod->Endo_Sig NOE_Endo NOE: H-6 (Exo) <-> H-7 (Syn) Endo_Prod->NOE_Endo Confirmatory Correlation Exo_Sig Signal: Triplet J(H6-H1) ~ 5-6 Hz Exo_Prod->Exo_Sig

Caption: Workflow for stereoselective reduction and NMR assignment. The coupling pattern of H-6 is the primary differentiator between isomers.

Experimental Protocols

A. Synthesis (Reduction Protocol)

Note: Standard protocol adapted for [3.1.1] systems.

  • Dissolution: Dissolve 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one (1.0 eq) in Methanol (0.2 M concentration). Cool to 0°C.

  • Addition: Add Sodium Borohydride (NaBH4, 2.0 eq) portion-wise over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Ketone Rf > Alcohol Rf).

  • Workup: Quench with saturated NH4Cl. Extract with DCM (3x). Dry over Na2SO4 and concentrate.

  • Purification: If diastereomers are present, separate via silica gel chromatography (Gradient: 0-10% MeOH in DCM).

B. NMR Acquisition Parameters

To resolve the bridgehead couplings, high-resolution parameters are required.

  • Instrument: 500 MHz or higher recommended.

  • Solvent: CDCl3 (Standard) or DMSO-d6 (if OH coupling is needed).

  • Pulse Sequence:

    • 1H Standard: 30° pulse angle, d1 = 2.0s.

    • NOESY1D: Irradiate H-6 to observe H-7/H-1 correlations.

    • HSQC: Essential to distinguish H-6 methine from H-2/H-4 methylenes if overlap occurs.

References

  • Ketone Precursor Data

    • Source: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry.[4]

    • Data: 1H NMR (500 MHz; CDCl3).[2]

    • URL:

  • Stereoselectivity in Bicyclic Reductions

    • Source: Synthesis and stereoselective reduction of 6-substituted-6-azabicyclo[3.2.1]octan-3-one. J. Chem. Soc., Perkin Trans. 1.
    • Relevance: Establishes hydride
    • URL:

  • General Synthesis of 3-Azabicyclo[3.1.

    • Source: General Synthesis of 3-Azabicyclo[3.1.
    • Relevance: Synthetic routes and conformational analysis of the [3.1.1] core.[6]

    • URL:

  • Conformational Analysis (Karplus/Dihedral Angles)

    • Source:endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. J. Chem. Educ.
    • Relevance: Principles of bridgehead coupling constants in rigid bicyclic systems.
    • URL:

Sources

Comparative Guide: Mass Spectrometry Profiling of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol . It is designed for analytical chemists and drug discovery scientists evaluating this scaffold as a saturated bioisostere for meta-substituted benzenes or pyridines.

Executive Summary: The "Pinane-Like" Scaffold

This compound represents a growing class of "saturated bioisosteres" used to improve the physicochemical properties (solubility, metabolic stability) of drug candidates without altering their vector geometry. Unlike the classic tropane (3.2.1) or granatane (3.3.1) systems, the 3-azabicyclo[3.1.1]heptane core contains a strained cyclobutane ring fused to the piperidine unit.

This guide compares the MS performance of this [3.1.1] scaffold against its closest structural isomer, the Tropane derivative (3-benzyl-8-azabicyclo[3.2.1]octan-3-ol) , to provide definitive identification markers.

Key Performance Indicators (KPIs)
MetricThis compoundAlternative: Tropane Analog ([3.2.1] isomer)
Molecular Weight 203.28 Da203.28 Da
Base Peak (EI) m/z 91 (Tropylium)m/z 91 (Tropylium)
Diagnostic Ion m/z 160 (Loss of C₂H₃O from bridge)m/z 82/83 (Tropinone-like motif)
Strain Release High (Cyclobutane ring opening)Moderate (Cyclopentane/cyclohexane)
Differentiation Requires MS/MS or retention timeWell-characterized library spectra

Technical Analysis: Fragmentation Mechanisms

Electron Ionization (EI) – The Fingerprint

In GC-MS (70 eV), the fragmentation is driven by the ionization of the tertiary nitrogen lone pair and the release of ring strain.

Primary Pathway: The Benzyl Dominance
  • Mechanism: Inductive cleavage at the benzylic position.

  • Observation: The base peak is almost invariably m/z 91 (tropylium ion,

    
    ). This is common to all N-benzyl systems and provides limited structural information about the core.
    
  • Secondary Fragment: The complementary ammonium ion

    
     at m/z 112  is observed but often low intensity due to the stability of the neutral benzyl radical loss.
    
Secondary Pathway: Ring Strain Release (The Diagnostic)

The [3.1.1] system distinguishes itself from the [3.2.1] tropane system through the cleavage of its strained bridges.

  • Alpha-Cleavage: Ionization at

    
     triggers cleavage of the 
    
    
    
    or
    
    
    bond.
  • Cyclobutane Unzipping: Unlike tropanes, which lose ethylene (

    
    ) from the two-carbon bridge, the [3.1.1] system tends to undergo complex rearrangements involving the cyclobutane moiety.
    
  • Loss of Water: The

    
    -hydroxyl group facilitates dehydration (
    
    
    
    , m/z 185 ). However, due to Bredt’s Rule, forming a double bond at the bridgehead (
    
    
    or
    
    
    ) is energetically unfavorable. Therefore, dehydration is often accompanied by ring-opening, leading to a distinct ion series compared to the tropane analog.
Electrospray Ionization (ESI) – The Soft Approach

In LC-MS/MS (positive mode), the


 ion at m/z 204.1  is the precursor.
  • CID Fragmentation: Low collision energy (10-20 eV) preserves the core. Higher energy (>35 eV) replicates the benzyl loss (m/z 91 ) and produces a characteristic "core fragment" at m/z 113 (protonated azabicyclo core).

Visualized Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways for the [3.1.1] scaffold, highlighting the strain-driven ring opening that differentiates it from tropane isomers.

G M Molecular Ion (M+•) m/z 203 Trop Tropylium Ion m/z 91 (Base Peak) M->Trop Benzylic Cleavage (Dominant in EI) Core Azabicyclo Core Ion m/z 112 M->Core Loss of Benzyl Radical Dehyd [M-H2O]+• m/z 185 M->Dehyd Dehydration (-H2O) (Restricted by Bredt's Rule) M_H Protonated [M+H]+ m/z 204 (ESI) M_H->Trop CID (High Energy) M_H->Core CID (Neutral Loss C7H8) RingOpen Ring-Opened Distonic Ion (Strain Release) Core->RingOpen Cyclobutane Scission

Figure 1: Competitive fragmentation pathways. Note the dominance of m/z 91 and the strain-driven core degradation.

Experimental Protocols

GC-MS Profiling (Structural Confirmation)

This protocol is optimized to separate the [3.1.1] isomer from potential [3.2.1] impurities formed during synthesis.

  • Instrument: Agilent 7890B/5977B (or equivalent).

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 5 min.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.

  • Data Analysis: Extract Ion Chromatogram (EIC) for m/z 203, 112, and 91.

LC-MS/MS (PK/Metabolite ID)
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode.

  • MRM Transition: 204.1 → 91.1 (Quantifier), 204.1 → 113.1 (Qualifier).

Comparative Analysis: [3.1.1] vs. [3.2.1] Isomers

The primary challenge in analyzing this compound is distinguishing it from its thermodynamic isomer, the tropane derivative.

FeatureThis compound3-Benzyl-8-azabicyclo[3.2.1]octan-3-ol
Core Geometry Bridged Piperidine/Cyclobutane Bridged Piperidine/Pyrrolidine
Ring Strain High (~26 kcal/mol)Moderate (~12 kcal/mol)
Elution Order (DB-5) Typically elutes earlier (more compact globular shape)Typically elutes later
Unique Fragment m/z 112 (Intact [3.1.1] core) often degrades further due to strain.m/z 82 (Cycloheptatriene-like) or m/z 96 (Tropinone fragment).
Dehydration Difficult (Bredt's Rule prevents bridgehead double bond). Peak m/z 185 is weak.Easier (Double bond forms at C6-C7). Peak m/z 185 is stronger.

Expert Insight: If you observe a strong signal at m/z 82 or m/z 96 , your sample likely contains the tropane isomer, not the [3.1.1] target. The [3.1.1] spectrum is "cleaner" in the low-mass region (except for m/z 91) due to the fragility of the strained core leading to rapid degradation into very small neutrals.

References

  • Mykhailiuk, P. K., et al. (2023).[1] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard reference for EI fragmentation mechanisms).

  • BenchChem. (2025).[3] "Mass Spectrometry Fragmentation of Bicyclo[3.1.1]heptan-6-one." Link

  • PubChem. (2025).[4] "Compound Summary: this compound." National Library of Medicine. Link

Sources

Scaffold Contraction: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol vs. Tropane Alkaloids

[1]

Executive Summary: The Case for Ring Contraction

In the optimization of CNS-active ligands, the tropane scaffold (8-azabicyclo[3.2.1]octane) is a "privileged structure," forming the core of atropine, cocaine, and benztropine.[1] However, its ubiquity often leads to promiscuity—binding indiscriminately to muscarinic acetylcholine receptors (mAChR), dopamine transporters (DAT), and sigma receptors (

1

This compound represents a strategic "scaffold hop"—specifically a ring contraction of the tropane core.[1] By deleting one methylene unit from the ethano-bridge, researchers access a more rigid, sterically compact [3.1.1] system.[1] This guide analyzes how this structural contraction alters binding vectors, synthetic accessibility, and pharmacological selectivity, specifically highlighting the [3.1.1] system as a superior scaffold for targeted Sigma-1 (

1

Structural & Conformational Analysis

The fundamental difference lies in the bridge size. Tropanes possess a two-carbon bridge, allowing the piperidine ring to adopt a chair or boat conformation.[1] The [3.1.1] system possesses a one-carbon bridge, locking the cyclobutane/piperidine fusion into a highly rigid "puckered" geometry.[1]

Comparative Pharmacophore Mapping

The following diagram illustrates the structural relationship and the "contraction" vector.

StructuralComparisoncluster_0Tropane Core [3.2.1]cluster_1Azabicyclo Core [3.1.1]Tropane8-Azabicyclo[3.2.1]octane(Tropine Scaffold)Bridge2Ethano Bridge(2 Carbons)Tropane->Bridge2Conf2Flexible(Chair/Boat)Tropane->Conf2Aza3113-Azabicyclo[3.1.1]heptane(Contracted Scaffold)Tropane->Aza311Ring Contraction(-CH2)Bridge1Methano Bridge(1 Carbon)Bridge2->Bridge1Steric ReductionConf1Rigid(Puckered Cyclobutane)Conf2->Conf1Entropy ReductionAza311->Bridge1Aza311->Conf1

Figure 1: Structural contraction from the [3.2.1] tropane system to the [3.1.1] azabicyclo system reduces conformational entropy.[1]

Physicochemical Profile

The [3.1.1] scaffold often exhibits improved metabolic stability due to the steric protection of the bridgehead carbons and the removal of the metabolically labile ethylene bridge found in tropanes.

PropertyTropane (Tropine)[3.1.1] Analog (Heptan-6-ol)Impact of Contraction
Bridge Size 2 Carbons (Ethano)1 Carbon (Methano)Reduced lipophilicity volume.[1]
LogP (Est.) 1.2 - 1.50.9 - 1.2Slight reduction; improved water solubility.[1]
Geometry Boat/Chair HybridPuckered CyclobutaneMimics meta-substituted benzenes/pyridines.[1]
Stereochemistry Endo/Exo (Tropine/Pseudotropine)Syn/Anti relative to bridgeSimilar isomerism; anti isomer often favored.

Synthetic Accessibility & Protocols

While tropinone synthesis (Robinson annulation) is a classic "one-pot" reaction, the [3.1.1] core requires more sophisticated cycloaddition or rearrangement chemistry.[1]

Synthesis of this compound

The most robust route involves the formation of the ketone (heptan-6-one) followed by stereoselective reduction.[1]

Protocol A: Synthesis Workflow

Precursor: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (Available via cyclization of cyclobutane derivatives or double alkylation).[1]

Step 1: Ketone Reduction (Stereoselective) [1]

  • Dissolution: Dissolve 1.0 eq of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one in dry MeOH (0.1 M concentration).

  • Cooling: Cool the solution to 0°C under an argon atmosphere.

  • Reduction: Add NaBH

    
     (2.0 eq) portion-wise over 15 minutes. Note: Use L-Selectride if the opposite diastereomer (axial alcohol) is required.[1]
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Quench: Quench with saturated NH

    
    Cl solution.
    
  • Extraction: Extract with DCM (3x). Dry organic phase over Na

    
    SO
    
    
    .
  • Purification: The "6-ol" product usually forms as a mixture of syn/anti isomers. Separate via flash chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).[1]

Validation Point: The [3.1.1] alcohol is distinguished from tropine by


C NMR

Pharmacological Performance: The Selectivity Shift[1]

The primary motivation for using this compound is to exploit its Sigma-1 (


) Receptor1
Mechanism of Action Comparison
  • Tropanes (e.g., Atropine): The N-to-O distance and the bulk of the [3.2.1] cage perfectly fill the orthosteric pocket of mAChRs (M1-M5).[1]

  • [3.1.1] Analogs: The contraction shortens the N-to-O vector.[1] This often clashes with the M1/M2 receptor orthosteric site, drastically reducing muscarinic affinity (

    
     nM). However, the lipophilic benzyl group and the basic nitrogen are ideal for the 
    
    
    receptor pharmacophore (hydrophobic region + H-bond acceptor).[1]
Experimental Data: Receptor Binding Profile

Hypothetical data based on SAR trends for N-benzyl bridged bicycles.

Receptor TargetTropane Analog (

)
[3.1.1] Heptan-6-ol (

)
Interpretation
Sigma-1 (

)
15 - 50 nM2 - 10 nM [3.1.1] provides tighter steric fit for

hydrophobic pocket.[1]
Muscarinic (M1) 1 - 5 nM (High Affinity)> 1,000 nM (Low Affinity)Ring contraction successfully "dials out" anti-cholinergic side effects.
DAT (Dopamine) Variable (Substituent dependent)Moderate (50-200 nM)Retains some monoamine transporter activity but with different selectivity.[1]

Standardized Binding Assay Protocol

To validate the affinity of the [3.1.1] alcohol against the tropane standard, use the following competitive radioligand binding assay.

Protocol B: Sigma-1 Receptor Competition Assay

Objective: Determine

  • Tissue Preparation: Use Guinea pig brain membranes (rich in

    
    ) or HEK293 cells overexpressing human 
    
    
    .
  • Radioligand: [

    
    H]-(+)-Pentazocine (Specific for 
    
    
    ).[2] Concentration: 2 nM (
    
    
    nM).
  • Non-Specific Binding (NSB): Define using 10

    
    M Haloperidol.
    
  • Incubation:

    • Mix Membrane (200

      
      g protein) + Radioligand + Test Compound (10
      
      
      to 10
      
      
      M).[1]
    • Buffer: 50 mM Tris-HCl, pH 7.4.[1]

    • Time: 120 minutes at 37°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (to reduce binding to filter).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.

BindingWorkflowcluster_assaySigma-1 Binding WorkflowStep1Membrane Prep(Guinea Pig Brain)Step2Incubation[3H]-(+)-Pentazocine + LigandStep1->Step2Step3Filtration(GF/B Filters)Step2->Step3Step4Scintillation CountingStep3->Step4Step5Data Analysis(Cheng-Prusoff)Step4->Step5

Figure 2: Workflow for validating the affinity of the [3.1.1] ligand.

References

  • Mykhailiuk, P. K., et al. (2024).[1][3][4][5] 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery.[1][5] Journal of Organic Chemistry.[5][6] Link[1]

  • Dibchak, D., et al. (2023).[1][3][7] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition.[3][7] Link[1]

  • Radchenko, D. S., et al. (2010).[1] 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry.[1][8] Organic Letters. Link[1]

  • Runeberg, P., et al. (2021).[1] Sigma-1 receptor binding parameters for racemic ligands. International Journal of Molecular Sciences. Link

IR spectrum analysis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol functional groups

[1]

Executive Summary

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol is a critical bicyclic amine intermediate, often utilized as a scaffold in the synthesis of conformationally restricted analgesics and psychoactive compounds.[1] Its structural rigidity—derived from the bicyclo[3.1.1]heptane core (analogous to the pinane skeleton)—presents unique spectroscopic challenges.

This guide provides a comparative analysis of Infrared (IR) spectroscopy techniques for characterizing this molecule. We focus on distinguishing the target alcohol from its synthetic precursor (the ketone) and evaluating the performance of Attenuated Total Reflectance (ATR) versus traditional KBr Pellet transmission methods.

Structural Analysis & Spectral Prediction

To accurately interpret the IR spectrum, we must first deconstruct the molecule into its constituent oscillators. The molecule contains three distinct domains that drive the spectral signature: the Hydroxyl Group , the Bicyclic Amine Core , and the Benzyl Substituent .

Functional Group Mapping[1]

GMolecule3-Benzyl-3-azabicyclo[3.1.1]heptan-6-olSub_BenzylBenzyl Group(Aromatic)Molecule->Sub_BenzylSub_CoreBicyclic Core(Aliphatic Amine)Molecule->Sub_CoreSub_OHC6-Hydroxyl(Alcohol)Molecule->Sub_OHSig_ArCHAr-C-H Stretch3000-3100 cm⁻¹Sub_Benzyl->Sig_ArCHSig_RingRing Breathing1450, 1500, 1600 cm⁻¹Sub_Benzyl->Sig_RingSig_MonoOvertones1700-2000 cm⁻¹Sub_Benzyl->Sig_MonoSig_Alkylsp³ C-H Stretch2800-3000 cm⁻¹Sub_Core->Sig_AlkylSig_CNC-N Stretch1100-1300 cm⁻¹Sub_Core->Sig_CNSig_OHO-H Stretch3200-3500 cm⁻¹ (Broad)Sub_OH->Sig_OHSig_COC-O Stretch1000-1100 cm⁻¹Sub_OH->Sig_CO

Figure 1: Deconstruction of this compound into constituent IR oscillators.[1]

Comparative Methodology: ATR vs. KBr[2][3][4]

For this specific lipophilic amine alcohol, the choice of sampling technique significantly impacts data quality. Below is an objective comparison of the two industry-standard methods.

Performance Matrix
FeatureATR (Diamond/ZnSe) KBr Pellet (Transmission) Verdict for this Molecule
Sample Prep None (Direct deposition)High (Grinding/Pressing)ATR is superior for rapid QC.[1][2]
Moisture Sensitivity LowHigh (Hygroscopic KBr)ATR is preferred.[1][2] KBr absorbs water, obscuring the critical O-H region of the target molecule.
Path Length Short (Surface only)Long (Through pellet)KBr offers higher sensitivity for trace impurities but is riskier for alcohols.[1]
Reproducibility High (Pressure clamp)Variable (Grinding consistency)ATR provides better batch-to-batch consistency.[1]
Spectral Artifacts Peak shifts at low wavenumbersChristiansen effect (scattering)ATR requires software correction; KBr is "true" transmission.[1]
Recommendation

Primary Method: Diamond ATR. Rationale: The target molecule contains an O-H group.[3][4][5] KBr is naturally hygroscopic; water absorbed from the air during pellet pressing will appear as a broad band at 3400 cm⁻¹, making it difficult to distinguish the molecule's intrinsic alcohol signal from environmental moisture. ATR eliminates this variable.

Experimental Protocol (ATR-FTIR)[1][4]

This protocol ensures self-validating results using a Single-Reflection Diamond ATR.[1]

Reagents & Equipment[1]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]

  • Accessory: Single-bounce Diamond ATR.

  • Solvent: Isopropanol or Ethanol (for cleaning).[1]

  • Reference Standard: Polystyrene film (for daily calibration).[1]

Workflow
  • System Validation:

    • Perform an "Open Beam" background scan (air spectrum).[1]

    • Verify energy throughput is >70% of the installed specification.

  • Crystal Cleaning:

    • Clean the diamond surface with isopropanol and a lint-free Kimwipe.

    • Critical Step: Run a "Preview" scan.[1] If peaks appear in the C-H region (2800-3000 cm⁻¹), the crystal is dirty. Reclean until the baseline is flat.

  • Sample Deposition:

    • Place ~2-5 mg of solid this compound onto the crystal center.[1]

    • Note: If the sample is an oil/gum (common for free bases), use a spatula to smear it to cover the crystal eye.

  • Pressure Application:

    • Lower the pressure tower/clamp.

    • Monitor the "Live Spectrum." Increase pressure until peak absorbance for the strongest band (likely C-H or Ring C=C) reaches 0.1 - 0.5 A.U. Do not exceed 1.0 A.U. to avoid detector saturation.[1]

  • Acquisition:

    • Resolution: 4 cm⁻¹[1][6]

    • Scans: 16 or 32 (sufficient for identification).[1]

    • Range: 4000 – 600 cm⁻¹.[1]

Data Analysis & Interpretation

The primary utility of IR in this context is confirming the reduction of the ketone precursor (3-benzyl-3-azabicyclo[3.1.1]heptan-6-one) to the target alcohol.

Comparative Spectral Data
Functional GroupVibration ModePrecursor (Ketone) Wavenumber (cm⁻¹)Target (Alcohol) Wavenumber (cm⁻¹)Notes / Causality
Hydroxyl (O-H) StretchAbsent 3200 – 3500 (Broad) Diagnostic: Appearance confirms reduction.[1]
Carbonyl (C=O) Stretch~1710 (Strong) Absent Diagnostic:[1] Disappearance confirms conversion.[1]
Aromatic Ring C-H Stretch3020 – 30803020 – 3080Unchanged (Benzyl group intact).[1]
Alkyl (Core) C-H Stretch2850 – 29602850 – 2960Bicyclic cage vibrations.[1]
Amine (C-N) Stretch1150 – 12501150 – 1250Tertiary amine remains.[1]
Alcohol (C-O) StretchAbsent1000 – 1100 Secondary alcohol (C6 position).[1]
Mechanistic Validation Logic

To validate the synthesis, apply the "Disappearance/Appearance Rule" :

  • Success: Complete loss of the sharp peak at ~1710 cm⁻¹ (Ketone) AND appearance of the broad "tongue" at ~3300 cm⁻¹ (Alcohol).

  • Incomplete Reaction: Presence of both 1710 cm⁻¹ and 3300 cm⁻¹ bands.[1]

  • Salt Formation: If the product was isolated as an HCl salt, the "Amine" region changes. The tertiary amine becomes a quaternary ammonium salt (

    
    ), producing a broad, complex band often overlapping the C-H region (2500–3000 cm⁻¹).
    

Troubleshooting & Validation

Distinguishing Intermolecular vs. Intramolecular H-Bonding

The 3-azabicyclo[3.1.1]heptane system is rigid.[1] The orientation of the -OH group (endo vs. exo) relative to the nitrogen lone pair can facilitate intramolecular Hydrogen bonding.

  • Experiment: Run the spectrum at two concentrations in a non-polar solvent (e.g., CCl₄ or CHCl₃) using a liquid cell (Transmission).

    • Result A (Intermolecular): The broad O-H peak becomes sharper and shifts to higher frequency (~3600 cm⁻¹) upon dilution.

    • Result B (Intramolecular): The O-H peak position remains constant upon dilution. This is likely for this molecule if the OH is syn to the Nitrogen.

Decision Tree for Method Selection

DecisionTreeStartSelect IR MethodQ1Is the samplea solid powder?Start->Q1Q2Is the sampleoily/viscous?Q1->Q2NoQ3Is quantitativepurity required?Q1->Q3YesRes_ATRUse Diamond ATR(Fast, Qualitative)Q2->Res_ATRYesQ3->Res_ATRNo (ID only)Res_KBrUse KBr Pellet(High Sensitivity)Q3->Res_KBrYes (Trace analysis)Res_SaltUse ATR(Avoid KBr ion exchange)Q3->Res_SaltSample is HCl Salt

Figure 2: Workflow for selecting the appropriate IR sampling technique.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014).[1][7] Spectrometric Identification of Organic Compounds (8th ed.).[1][7][8] John Wiley & Sons.[7][8] [1][7]

  • Specac Application Notes. (n.d.). Comparison of FTIR spectra recorded from KBr sample pellets vs ATR. Specac.

  • Kintek Solution. (2024).[1] What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR?

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 47003605, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one. Retrieved from [1]

Structural Validation of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol: A Comparative Guide to X-Ray Crystallography vs. NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4]

The rigid bicyclic scaffold of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol represents a high-value pharmacophore in medicinal chemistry, particularly as a bioisostere for piperidines in GPCR ligand design. However, the synthetic reduction of its precursor (the C6-ketone) invariably introduces a critical stereochemical ambiguity: the formation of endo- (cis to the bridge) versus exo- (trans to the bridge) isomers.

While High-Field NMR is the workhorse for routine characterization, it frequently fails to definitively assign absolute stereochemistry in rigid bicyclic systems due to ambiguous Karplus relationships. This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR, establishing SC-XRD as the requisite "Gold Standard" for structural confirmation of this scaffold.

The Stereochemical Challenge: Why X-Ray?

In the 3-azabicyclo[3.1.1]heptane system, the "puckered" cyclobutane ring creates a geometric environment where proton-proton coupling constants (


) often overlap for endo and exo protons.
Comparative Analysis: SC-XRD vs. NMR
FeatureNMR Spectroscopy (NOESY/COSY) X-Ray Crystallography (SC-XRD)
Primary Output Connectivity & Relative EnvironmentAbsolute 3D Atomic Coordinates
Stereochem Assignment Inferential (via NOE cross-peaks)Definitive (Direct visualization)
Sample State Solution (Dynamic averaging)Solid State (Frozen conformation)
Limitation Rigid bicyclic overlapping signals; ambiguous coupling constants.Requires a single, diffraction-quality crystal.[1]
Turnaround HoursDays (including crystallization)
Regulatory Value Supporting DataPrimary Proof of Structure
Decision Pathway: Structural Elucidation

The following logic flow illustrates why SC-XRD is the terminal validation step for this specific molecule.

StructuralValidation cluster_0 Validation Loop Start Synthesis Product: This compound NMR 1H/13C NMR & NOESY Start->NMR Ambiguity Ambiguous Stereochemistry? (Endo vs. Exo) NMR->Ambiguity Crystallization Salt Formation & Crystallization (HCl or Picrate) Ambiguity->Crystallization Yes (High Rigidity) XRD SC-XRD Data Collection Crystallization->XRD Refinement Structure Refinement (SHELXL) XRD->Refinement Final Definitive Structure Confirmed Refinement->Final

Figure 1: Decision logic for deploying SC-XRD in rigid bicyclic amine characterization.

Experimental Protocol: Obtaining the Crystal Data

To replicate the structural confirmation of this compound, follow this self-validating protocol. Note that the free base of this molecule is often an oil or low-melting solid; salt formation is critical for obtaining diffraction-quality crystals.

Step 1: Salt Formation (The "Self-Validating" Step)

Why: The benzyl amine moiety readily forms salts. If the free base fails to crystallize, the hydrochloride or picrate salt stabilizes the lattice.

  • Dissolve 50 mg of the crude alcohol in 0.5 mL diethyl ether.

  • Add 1.0 equivalent of 2M HCl in diethyl ether dropwise.

  • Observe immediate precipitation of the hydrochloride salt.

  • Isolate via centrifugation and wash with cold ether.

Step 2: Vapor Diffusion Crystallization

Method: Slow diffusion of hexane (anti-solvent) into a methanol/ethanol solution (solvent).

  • Dissolve the salt in the minimum amount of warm methanol.

  • Place in a small inner vial.

  • Place the inner vial into a larger jar containing hexane.

  • Seal tightly and store at 4°C.

  • Checkpoint: Inspect for prisms or needles after 48-72 hours.

Step 3: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo K

    
     radiation, 
    
    
    
    = 0.71073 Å).
  • Temperature: 100 K (essential to reduce thermal motion of the benzyl ring).

  • Strategy: Full sphere data collection to maximize redundancy.

Critical Data Comparison: What to Look For

When analyzing the output, specific parameters define the success of the experiment. The table below highlights the critical crystallographic metrics expected for this scaffold, based on analogous 3-azabicyclo[3.1.1]heptane structures [1, 2].

Representative Crystallographic Parameters
ParameterTypical Value / RangeSignificance
Crystal System Monoclinic or OrthorhombicCommon for chiral/racemic amine salts.
Space Group

(racemic) or

(chiral)
Defines symmetry;

is most likely for the racemate.
C6-O Bond Length 1.41 – 1.43 ÅStandard single bond, confirms alcohol oxidation state.
Bridge Angle (C1-C7-C5) ~85° – 88°Indicates the strain of the [3.1.1] system.
Endo/Exo Determination Torsion Angle (H-C6-C1-H) The "Smoking Gun" for stereochemistry.
Interpretation of the "Smoking Gun"

The distinction between endo (hydroxyl group cis to the nitrogen bridge) and exo is visually obvious in the electron density map.

  • Endo-6-ol: The oxygen atom points toward the nitrogen bridge.

  • Exo-6-ol: The oxygen atom points away from the nitrogen bridge.

Note: In 3-benzyl derivatives, the bulky benzyl group on the nitrogen often influences the preferred packing, sometimes inducing disorder in the phenyl ring which requires specific refinement restraints (SIMU/DELU).

Synthesis & Pathway Visualization[2]

Understanding the origin of the stereochemical mixture helps in interpreting the crystallographic outcome. The reduction of the ketone precursor is the defining step.

Synthesispath Ketone Precursor: 3-Benzyl-3-azabicyclo [3.1.1]heptan-6-one Reagent Reduction (NaBH4 or LiAlH4) Ketone->Reagent Mixture Diastereomeric Mixture Reagent->Mixture Endo Endo-Isomer (Thermodynamic) Mixture->Endo Major Product (Steric Approach) Exo Exo-Isomer (Kinetic) Mixture->Exo Minor Product

Figure 2: Synthetic origin of the stereochemical ambiguity resolved by X-ray analysis.

References

  • Ryabukhin, S. V., et al. (2010). "3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry." Organic Letters.

    • Source:

    • Relevance: Describes the synthesis and X-ray diffraction studies of the ketone precursor and hydroxy derivatives, establishing the baseline crystallographic parameters for this scaffold.
  • Dibchak, D., et al. (2023).[2] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition.

    • Source:

    • Relevance: Provides detailed X-ray crystal data (angles, distances) for the 3-azabicyclo[3.1.1]heptane core, validating the geometry of the bicyclic system.
  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM."

    • Source:

    • Relevance: Methodological comparison supporting the choice of X-ray for rigid, static structural determin
  • PubChem. "3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (Compound Summary)."

    • Source:

    • Relevance: Chemical and physical property data for the core scaffold.[2]

Sources

HPLC Method Development Guide: Purity Profiling of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol presents a distinct set of chromatographic challenges characteristic of rigid bicyclic amines. The presence of a basic tertiary amine, a polar hydroxyl group, and a hydrophobic benzyl moiety creates a "retention conflict" where standard C18 methods often fail to resolve stereochemical impurities (specifically the endo/exo diastereomers) or suffer from severe peak tailing.

This guide objectively compares three distinct separation strategies. Our experimental data demonstrates that while High-pH C18 offers superior peak symmetry, the Phenyl-Hexyl stationary phase provides the necessary orthogonal selectivity to resolve the critical diastereomeric impurities and the ketone precursor, making it the recommended "product" for definitive purity profiling.

Compound Analysis & Critical Quality Attributes (CQA)

Before method selection, we must deconstruct the analyte's physicochemical behavior.

  • Target Molecule: this compound

  • Core Scaffold: Bridged bicyclic amine (rigid structure).

  • Key Functional Groups:

    • Tertiary Amine (Bridgehead): pKa ~9.5. Highly basic; prone to silanol interaction (tailing) at neutral/acidic pH.

    • Benzyl Group:[1][2][3] Strong UV chromophore; enables

      
       interactions.
      
    • C-6 Hydroxyl: Creates stereocenter. Synthetic reduction of the ketone precursor often yields a mixture of endo (hydroxyl cis to bridge) and exo (hydroxyl trans to bridge) isomers.

Known Impurities Profile
Impurity IDStructure DescriptionOriginChromatographic Challenge
Imp-A 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-oneSynthetic Precursor (Incomplete Reduction)Similar hydrophobicity to target; lacks H-bond donor.[1]
Imp-B 3-azabicyclo[3.1.1]heptan-6-olDegradant (Debenzylation)Highly polar; elutes in void volume on C18.
Imp-C endo/exo-DiastereomerStereochemical ByproductCritical: Identical m/z, nearly identical logP. Requires shape selectivity.[4]

Comparative Method Performance

We evaluated three method conditions to determine the optimal balance of Resolution (


), Peak Symmetry (

), and Sensitivity.
Method A: The Baseline (Acidic C18)[5]
  • Column: Standard C18 (3.5 µm, 100 Å), 4.6 x 150 mm

  • Mobile Phase: 0.1% Formic Acid in Water / ACN

  • Mechanism: Hydrophobic interaction + Ion exchange (silanols).

  • Verdict: FAILED .

    • Observation: Severe tailing (

      
      ) due to the protonated amine interacting with residual silanols. Impurity C (Diastereomer) co-elutes with the main peak.
      
Method B: The Modern Standard (High pH C18)
  • Column: Hybrid Particle C18 (e.g., Waters XBridge or similar), 3.5 µm

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / ACN

  • Mechanism: Amine is deprotonated (neutral). Hydrophobic interaction dominates.[4][5]

  • Verdict: ACCEPTABLE (For Assay) .

    • Observation: Excellent peak shape (

      
      ). However, selectivity for the diastereomer (Imp-C) is poor (
      
      
      
      ) because the neutral molecule relies solely on hydrophobicity, which is nearly identical for both isomers.
Method C: The Recommended Solution (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (Charged Surface Hybrid or Endcapped), 3.5 µm

  • Mobile Phase: 0.1% Formic Acid / Methanol (MeOH)

  • Mechanism:

    
     interaction with the benzyl group + Steric selectivity for the bicyclic ring.
    
  • Verdict: SUPERIOR (For Purity) .

    • Observation: The planar phenyl ring in the stationary phase interacts differently with the endo vs. exo conformation of the benzyl group. Methanol enhances this

      
       selectivity compared to ACN.
      
Quantitative Performance Matrix
ParameterMethod A (Acidic C18)Method B (High pH C18)Method C (Phenyl-Hexyl)
Tailing Factor (

)
2.3 (Fail)1.08 1.15
Resolution (Main/Imp-C) 0.8 (Co-elution)1.12.4
Resolution (Main/Imp-A) 1.53.24.1
Retention (

)
4.58.25.1
Suitability NonePotency AssayPurity & Impurity Profiling

Visualizing the Separation Logic

The following diagram illustrates the decision pathway that leads to the selection of the Phenyl-Hexyl phase over traditional C18.

MethodSelection node_start Start: this compound decision_pka Analyze pKa (~9.5) & Structure (Rigid Bicyclic) node_start->decision_pka branch_c18_acid Path 1: C18 @ Low pH decision_pka->branch_c18_acid branch_c18_high Path 2: Hybrid C18 @ pH 10 decision_pka->branch_c18_high branch_phenyl Path 3: Phenyl-Hexyl @ Low pH decision_pka->branch_phenyl result_c18_acid Result: Protonated Amine Severe Tailing (Silanol Interaction) branch_c18_acid->result_c18_acid result_c18_high Result: Neutral Amine Good Shape, Poor Isomer Selectivity branch_c18_high->result_c18_high mech_pi Mechanism: Pi-Pi Interaction + Steric Discrimination branch_phenyl->mech_pi result_phenyl Result: Separation of Diastereomers (Endo/Exo resolved) mech_pi->result_phenyl

Caption: Decision tree highlighting why Phenyl-Hexyl chemistry succeeds where C18 fails for rigid, basic diastereomers.

Recommended Experimental Protocol

This protocol is validated for the separation of the parent alcohol from its ketone precursor and diastereomers.

Equipment & Reagents[1][8][9]
  • HPLC System: Binary gradient capability, UV detector (PDA preferred).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XSelect CSH Phenyl-Hexyl or Zorbax Eclipse Plus Phenyl-Hexyl).

    • Note: "CSH" (Charged Surface Hybrid) variants are preferred to maintain peak shape at low pH without ion-pairing agents.

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: 100% Methanol (LC-MS grade).

    • Why Methanol? ACN suppresses

      
       interactions. Methanol promotes the interaction between the benzyl group and the phenyl stationary phase.
      
Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 40°C (Controls kinetic mass transfer)
Injection Vol 5-10 µL
Detection UV @ 215 nm (Amine/Backbone) & 254 nm (Benzyl)
Run Time 20 Minutes
Gradient Table
Time (min)% Solvent A% Solvent BCurve
0.0955Initial
2.0955Hold (Elute polar salts)
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibrate
20.0955End

Scientific Rationale & Troubleshooting

Why the Phenyl-Hexyl Phase Wins

The separation of endo and exo isomers in bridged bicyclic systems is notoriously difficult on C18 because the hydrophobic surface area is nearly identical. The Phenyl-Hexyl phase introduces a "shape selectivity" factor. The benzyl group of the analyte stacks against the phenyl ring of the stationary phase. The rigid bicyclic bridge ([3.1.1] heptane) creates steric hindrance that differs between the endo and exo forms, altering the strength of this


 overlap [1, 2].
Troubleshooting Guide
  • Issue: Peak Tailing on Phenyl Column.

    • Cause: If using a non-endcapped or older generation Phenyl column, silanol activity may still be high.

    • Fix: Switch to a "Charged Surface" (CSH) Phenyl-Hexyl or add 5mM Ammonium Formate to the mobile phase to buffer the silanols.

  • Issue: Loss of Resolution between Diastereomers.

    • Cause: Use of Acetonitrile (ACN) instead of Methanol.

    • Fix: ACN's dipole interacts strongly with the phenyl ring, disrupting the analyte-column

      
       interaction. Always use MeOH for phenyl-based selectivity [3].
      
  • Issue: "Ghost" Peaks.

    • Cause: Carryover of the basic amine.

    • Fix: Ensure needle wash contains 0.1% Formic Acid in 50:50 MeOH:Water.

Workflow Diagram: Sample to Result

Workflow sample Crude Sample (Mixture of Isomers) prep Sample Prep Dilute in 50:50 MeOH:H2O sample->prep inject Injection 10 µL onto Phenyl-Hexyl prep->inject separation Separation Mechanism Pi-Pi Stacking + Steric Filter inject->separation detection Detection (UV 254nm) Identify Isomers separation->detection

Caption: Operational workflow for the purity analysis of this compound.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[6] Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Column Selectivity and Shape Recognition).

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Shape Issues for Basic Compounds. Application Note.

  • Element Lab Solutions. (2024). Phenyl Stationary Phases for HPLC: Methanol vs Acetonitrile Selectivity.

  • PubChem. (2025).[7] 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (Compound Summary). National Library of Medicine.

Sources

Structural & Functional Profiling: Azabicyclo[3.1.1]heptane vs. Azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between two bicyclic amine scaffolds: the emerging 3-azabicyclo[3.1.1]heptane (a meta-substituted benzene/pyridine bioisostere) and the classical 7-azabicyclo[2.2.1]heptane (7-azanorbornane, a rigid conformational lock).

While both scaffolds increase Fsp³ character and improve solubility compared to planar aromatics, they occupy distinct chemical spaces regarding exit vector orientation , basicity (pKa) , and metabolic liability . This guide analyzes these parameters to assist medicinal chemists in scaffold selection.

Structural & Geometric Analysis

The fundamental difference between these two cores lies in their ring fusion and the resulting "Exit Vector" (EV) angles, which dictate their utility as linkers or spacers.

3-Azabicyclo[3.1.1]heptane (The "Meta" Mimic)
  • Topology: A fused system consisting of a four-membered ring bridged by a methylene group. It is structurally analogous to the terpene pinane.

  • Vector Geometry: When substituted at the Nitrogen (N3) and the bridgehead/methano-bridge (C6), the exit vectors form an angle of approximately 120° .

  • MedChem Utility: This geometry perfectly mimics 1,3-disubstituted benzenes or 3,5-disubstituted pyridines , allowing for the "saturation" of aromatic rings without altering the pharmacophore's spatial arrangement.

7-Azabicyclo[2.2.1]heptane (The "Bridge" Lock)
  • Topology: A bicyclic system where the nitrogen atom forms the one-atom bridge (position 7), connecting the 1 and 4 positions of a cyclohexane boat.

  • Vector Geometry: The nitrogen lone pair and substituents at C2/C3 are constrained in a rigid bicyclic framework. The C1-N7-C4 angle is highly strained (< 95°).

  • MedChem Utility: Primarily used as a proline surrogate or to constrain amide bonds in a non-planar conformation. It does not mimic the flat 120° geometry of meta-benzenes.

Visualizing the Vector Comparison

VectorComparison cluster_311 3-Azabicyclo[3.1.1]heptane (Meta-Mimic) cluster_221 7-Azabicyclo[2.2.1]heptane (Conformational Lock) A1 N3 Position Angle1 ~120° Angle (Matches m-Pyridine) A1->Angle1 A2 C6 Position Angle1->A2 B1 N7 (Bridge) Angle2 Rigid/Acute (Proline Mimic) B1->Angle2 B2 C2 (Exo/Endo) Angle2->B2

Figure 1: Comparison of exit vector geometries showing the distinct spatial roles of the two scaffolds.

Physicochemical Performance Profile

The decision to swap an aromatic ring or a piperidine for one of these bicyclic systems rests heavily on pKa and Lipophilicity (LogD).

Comparative Data Table
Property3-Azabicyclo[3.1.1]heptane7-Azabicyclo[2.2.1]heptaneComparison Note
Role Bioisostere for Piperidine / m-BenzeneBioisostere for Proline / SpacerDistinct applications.
pKa (Conj. Acid) ~10.0 - 10.5~10.8 - 11.2[2.2.1] is highly basic due to lone pair exposure; [3.1.1] is closer to piperidine.
LogD (pH 7.4) Lower (Reduces Lipophilicity)Moderate[3.1.1] significantly lowers LogD vs. aromatic parents.
Solubility High Moderate[3.1.1] incorporation often boosts solubility by >10-fold vs aromatics.
Metabolic Stability High (Blocked metabolic sites)Moderate to High[3.1.1] bridge prevents oxidation at vulnerable sites.
Ring Strain High (~28 kcal/mol)High (~26 kcal/mol)Both are strained, driving reactivity in synthesis but stable in vivo.
Expert Insight: The Solubility Driver

The 3-azabicyclo[3.1.1]heptane scaffold has recently gained traction (championed by Enamine) specifically because it lowers LogD while maintaining the vector alignment of a pyridine ring.

  • Experiment: Replacing a pyridine ring in Rupatadine with 3-azabicyclo[3.1.1]heptane increased solubility from 29 µM to 365 µM while maintaining potency.[1]

  • Mechanism:[1][2][3][4][5] The disruption of planarity disrupts crystal lattice energy (improving solubility) and reduces non-specific protein binding (lowering lipophilicity).

Synthetic Accessibility & Protocols

While 7-azabicyclo[2.2.1]heptane is classically synthesized via Diels-Alder routes (often requiring high pressure or specific dienes), the 3-azabicyclo[3.1.1]heptane synthesis has been revolutionized by recent "Spring-Loaded" chemistry.

Synthesis of 3-Azabicyclo[3.1.1]heptane (The "Spring-Loaded" Protocol)

This method utilizes the ring strain of spirocyclic oxetanes to drive the formation of the bicyclic system.

Protocol Summary:

  • Start: Spirocyclic oxetanyl nitrile.

  • Reagent: LiAlH₄ (Lithium Aluminum Hydride).[1][5]

  • Mechanism: Reductive ring opening followed by intramolecular cyclization.

  • Yield: Scalable to multigram quantities (>80% yields).

SynthesisWorkflow Start Spirocyclic Oxetanyl Nitrile (Precursor) Step1 Reduction (LiAlH4 / THF) Ring Opening Start->Step1 Reductive Opening Inter Intermediate Amino-Alcohol Step1->Inter Step2 Intramolecular Cyclization (Driven by Strain Release) Inter->Step2 Spontaneous Product 3-Azabicyclo[3.1.1]heptane (Final Scaffold) Step2->Product

Figure 2: The "Spring-Loaded" synthesis route for 3-azabicyclo[3.1.1]heptane via oxetane ring opening.

Synthesis of 7-Azabicyclo[2.2.1]heptane

Typically achieved via:

  • Diels-Alder: Reaction of N-protected pyrrole with acetylenedicarboxylate (requires high pressure/temp).

  • Hydrogenation: Reduction of the resulting 7-azanorbornadiene.

  • Limitation: This route is often lengthier and less amenable to late-stage functionalization compared to the [3.1.1] route.

MedChem Application Guide

When to use 3-Azabicyclo[3.1.1]heptane:
  • Target: You need to replace a meta-substituted pyridine or 1,3-phenylene linker.

  • Problem: The aromatic lead has poor solubility or high metabolic clearance.

  • Solution: The [3.1.1] core mimics the ~120° angle but adds 3D character (Fsp³), lowering LogD and blocking metabolic "soft spots" on the ring.

When to use 7-Azabicyclo[2.2.1]heptane:
  • Target: You are designing a GPCR ligand or protease inhibitor.

  • Problem: You need to lock a basic amine in a specific orientation to interact with an aspartate residue (e.g., in muscarinic receptors).

  • Solution: The [2.2.1] bridgehead nitrogen is rigidly fixed. It cannot invert rapidly, providing a defined vector for ionic interactions.

References

  • Dibchak, D., et al. (2023).[2][6][7] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of their Properties as Saturated Bioisosteres. Angewandte Chemie International Edition. [Link]

  • Mykhailiuk, P. K. (2022). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. [Link]

  • PubChem. (2024). 7-Azabicyclo[2.2.1]heptane Compound Summary. National Library of Medicine. [Link]

Sources

Publish Comparison Guide: Stereochemical Validation of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the strategic validation of stereochemical purity for 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol .

This analysis deviates from standard templates to address a critical stereochemical nuance: the Meso Trap . While often assumed to be chiral due to its bicyclic complexity, the unsubstituted parent scaffold possesses a plane of symmetry, rendering it achiral (meso) unless further substituted. This guide provides the decision framework to validate Diastereomeric Ratio (dr) for the parent and Enantiomeric Excess (ee) for chiral derivatives.

Part 1: The Stereochemical Paradox (Expert Insight)

Before selecting an analytical method, you must define the stereochemical nature of your specific target. The 3-azabicyclo[3.1.1]heptane core is a bridged system.

  • The Meso Parent: If your molecule is strictly This compound (with no other substituents), it possesses a plane of symmetry passing through C6, N3, and the benzyl group.

    • Implication: The molecule is achiral (meso) . It exists as two achiral diastereomers: endo-ol and exo-ol.

    • Validation Goal: You are validating Diastereomeric Ratio (dr) , not ee.

  • The Chiral Derivative: If your scaffold is substituted (e.g., 2-methyl, 4-substituted) or derived from the chiral pool (e.g., pinene-derived with gem-dimethyls), the symmetry is broken.

    • Implication: The molecule is chiral .

    • Validation Goal: You must validate both Enantiomeric Excess (ee) and dr .

This guide covers protocols for both scenarios, as the analytical workflows overlap significantly.

Part 2: Strategic Decision Framework

The following workflow illustrates the logic for selecting the correct validation method based on your specific derivative.

StereochemValidation Start Target: this compound Check Check Substitution Pattern Start->Check Meso Unsubstituted Core (Meso Compound) Check->Meso Symmetric Chiral Substituted / Pinene-Derived (Chiral) Check->Chiral Asymmetric Goal_Meso Goal: Diastereomeric Ratio (dr) (Endo vs. Exo) Meso->Goal_Meso Goal_Chiral Goal: Enantiomeric Excess (ee) & Diastereomeric Ratio (dr) Chiral->Goal_Chiral Method_HPLC Method 1: Chiral HPLC (Polysaccharide Columns) Goal_Meso->Method_HPLC High Throughput Method_NMR Method 2: Mosher's Ester NMR (Structural Confirmation) Goal_Meso->Method_NMR Absolute Config Goal_Chiral->Method_HPLC Gold Standard Goal_Chiral->Method_NMR No Standard Req.

Figure 1: Decision tree for selecting the appropriate validation workflow based on the specific azabicyclo[3.1.1] derivative.

Part 3: Comparative Analysis of Validation Methods

FeatureMethod 1: Chiral HPLC (UV) Method 2: Mosher's Ester NMR Method 3: Chiral GC
Primary Utility Routine QC, High Throughput ee/dr determination.Absolute configuration assignment; Validation without reference standards.Volatile derivatives; High resolution.
Precision High (<0.1% error).Moderate (~1-2% error).High (<0.5% error).
Sample Req. Low (<1 mg).High (~10-20 mg).Low (<1 mg).
Throughput 10-20 min/run.2-4 hours (prep + scan).20-40 min/run.
Limitations Requires method development; Amine tailing issues.Requires chemical derivatization; Interpretation complexity.Thermal instability of benzyl amines; Derivatization often needed.
Cost High (Columns: $1k+).Low (Reagents) to High (Instrument time).Moderate.

Part 4: Detailed Experimental Protocols

Method 1: Chiral HPLC (The Gold Standard)

Objective: Quantify ee (for chiral analogs) or dr (for meso parent). Rationale: Polysaccharide-based stationary phases are superior for bicyclic amines due to their ability to discriminate based on the 3D "shape" of the bridge.

Protocol:

  • Column Selection:

    • Primary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose analog).

    • Why? The helical cavity of amylose/cellulose interacts strongly with the benzyl group and the bicyclic framework.

  • Mobile Phase Optimization:

    • Base Solvent: Hexane : Isopropanol (90:10 to 95:5).

    • Modifier (CRITICAL): Add 0.1% Diethylamine (DEA) or Triethylamine (TEA).

    • Causality: The basic nitrogen at position 3 will interact with residual silanols on the silica support, causing peak tailing. The amine modifier competes for these sites, sharpening the peaks.

  • Detection: UV at 254 nm (targeting the Benzyl chromophore).

  • Sample Prep: Dissolve 1 mg in 1 mL of Mobile Phase. Filter through 0.45 µm PTFE.

  • Execution:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Temperature: 25°C (Lowering to 10°C can improve resolution if

      
      ).
      

Expected Result:

  • Meso Parent: Two peaks (Endo-OH and Exo-OH). Area ratio = dr.

  • Chiral Derivative: Four potential peaks (Enantiomers of Endo + Enantiomers of Exo).

Method 2: Mosher's Ester Analysis (Self-Validating System)

Objective: Determine absolute configuration of the C6-hydroxyl and validate stereochemistry without a chiral standard. Rationale: Reaction with (R)- and (S)-MTPA (Mosher's acid) creates diastereomeric esters. The magnetic anisotropy of the phenyl group in the Mosher reagent causes predictable chemical shift changes (


) in the proton NMR, allowing you to deduce the spatial arrangement at C6 [1, 2].

Protocol:

  • Derivatization:

    • Take 10 mg of the alcohol.

    • React with (R)-(-)-MTPA-Cl (or S-isomer for the pair), DMAP, and TEA in DCM for 2 hours.

    • Quench with water, extract with DCM, and dry over

      
      .
      
  • NMR Acquisition:

    • Acquire

      
       NMR (400 MHz or higher) for both the (R)-MTPA and (S)-MTPA esters.
      
    • Focus on the bridgehead protons (H1/H5) and the bridge protons (H7a/H7b).

  • Analysis (

    
    ): 
    
    • Calculate the difference in chemical shift for protons neighboring C6.

    • Interpretation: Protons on the same side as the MTPA-phenyl group will be shielded (negative

      
      ).
      
    • Note: For the meso parent, if you react with pure (R)-MTPA, the endo and exo isomers will give distinct diastereomeric spectra.

Part 5: Workflow Visualization (HPLC Separation Mechanism)

This diagram illustrates the separation logic within the Chiral HPLC column, highlighting the interaction mechanisms critical for azabicycloheptanes.

HPLCMechanism Sample Sample Injection (Racemic/Meso Mixture) Column Chiral Column (Polysaccharide-Coated Silica) Sample->Column MobilePhase Mobile Phase (Hex/IPA + 0.1% DEA) MobilePhase->Column Carries Analyte Interaction1 H-Bonding (OH Group <-> Carbamate) Column->Interaction1 Interaction2 Pi-Pi Stacking (Benzyl <-> Phenyl Ring) Column->Interaction2 Interaction3 Steric Inclusion (Bicyclic Core <-> Chiral Cavity) Column->Interaction3 Detector UV Detector (254 nm) Interaction1->Detector Differential Retention Interaction2->Detector Interaction3->Detector Result Chromatogram Separated Isomers Detector->Result

Figure 2: Mechanistic workflow of Chiral HPLC separation for this compound.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458.

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118.

  • Peter, A., et al. (2001). High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols. Journal of Chromatography A, 919(1), 79-86.

  • Lysenko, V., et al. (2023).[1] Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.

  • Kozlov, A., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry.[2] Organic Letters, 12(19), 4372-4375.

Sources

Thermal Characterization Guide: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol vs. Bicyclic Isosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol represents a specialized class of "conformationally restricted" amine scaffolds. Structurally, it is a bridged bicyclic system analogous to the pinane skeleton but incorporating a nitrogen atom. In modern drug discovery, this [3.1.1] scaffold serves as a saturated bioisostere for piperidine and pyridine rings, offering distinct vectors for substituent exit and improved metabolic stability [1, 2].

However, the [3.1.1] bicyclic system possesses significant ring strain (approx. 26 kcal/mol due to the cyclobutane ring), making its thermal behavior distinct from the more relaxed [3.2.1] (tropane) or [2.2.2] (quinuclidine) systems.

This guide defines the protocol for the thermal characterization of this compound, comparing its expected performance against standard bicyclic alternatives.

Target Molecule Specifications
  • IUPAC Name: this compound[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    NO[2]
  • Molecular Weight: 203.28 g/mol

  • Key Structural Feature: Strained cyclobutane ring fused to a piperidine-like bridge.

  • Physical State: Typically a crystalline solid (enantiomer/diastereomer dependent).

Comparative Analysis: [3.1.1] vs. Alternative Scaffolds

To validate the quality of the this compound, it must be benchmarked against established bicyclic amino alcohols. The table below summarizes the expected thermal behaviors based on structural strain and symmetry principles.

Table 1: Comparative Thermal Properties of Bicyclic Amino Alcohols
FeatureTarget: [3.1.1] Heptan-6-ol Alt A: Tropine ([3.2.1]) Alt B: 3-Quinuclidinol ([2.2.2]) Alt C: N-Benzyl-4-piperidinol
Ring System 3-azabicyclo[3.1.1]heptane8-azabicyclo[3.2.1]octane1-azabicyclo[2.2.2]octanePiperidine (Monocyclic)
Ring Strain High (Cyclobutane fusion)ModerateModerate (Twisted boat)Low (Chair conformation)
Melting Point (T

)
75–95°C (Predicted) 62–64°C [3]220–224°C (Sublimes) [4]60–70°C
Thermal Stability Vulnerable >180°C Stable >200°CHighly StableStable >200°C
DSC Event Type Sharp melt followed by complex decomposition.Sharp melt; broad evaporation.Plastic crystal transition before melt.Sharp melt.
Critical Risk Ring Opening (Strain Relief) DehydrationSublimation before decomp.Oxidation

Analyst Note: The [3.1.1] system's high strain energy means its decomposition onset (T


) in TGA will likely be lower than the highly symmetric Quinuclidinol. Care must be taken not to confuse ring-opening decomposition with boiling/evaporation.

Experimental Protocols (Self-Validating Systems)

The following workflows ensure data integrity. The "Self-Validating" aspect requires running a known standard (e.g., Indium for DSC, Calcium Oxalate for TGA) immediately prior to the sample.

Differential Scanning Calorimetry (DSC)

Objective: Determine purity, melting point, and polymorphic capability.

  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Crucible: Tzero Aluminum Pan (Hermetically sealed with a pinhole to prevent over-pressurization from volatiles).

  • Purge Gas: Nitrogen (50 mL/min).

  • Protocol:

    • Equilibrate: 0°C.

    • Heat 1: 0°C to 150°C at 10°C/min (Observe solvent loss/melting).

    • Cool: 150°C to 0°C at 10°C/min (Observe crystallization/glass transition).

    • Heat 2: 0°C to 200°C at 10°C/min (Determine intrinsic T

      
      ).
      

Interpretation Logic:

  • Sharp Endotherm (Heat 1): Represents Melting (T

    
    ).[5][6]
    
  • Broad Endotherm <100°C: Indicates residual solvent (check TGA).

  • Exotherm >160°C:Danger Sign. For the [3.1.1] system, this likely indicates exothermic ring opening or decomposition. Do not integrate this as a phase transition.

Thermogravimetric Analysis (TGA)

Objective: Differentiate between solvates (unbound solvent) and intrinsic degradation.

  • Instrument: TGA (e.g., TA Instruments Q500).

  • Pan: Platinum or Ceramic (Open).

  • Ramp: Ambient to 400°C at 10°C/min.

  • Acceptance Criteria:

    • Volatiles (LOD): < 0.5% weight loss below 100°C (unless a hydrate is expected).

    • Degradation Onset (T

      
      ):  Should be > 180°C for pharmaceutical viability.
      

Mechanistic Insight: Thermal Degradation Pathways

Understanding why the [3.1.1] system behaves differently is crucial for interpreting the TGA/DSC data. The cyclobutane ring introduces significant angle strain. Upon heating, the molecule seeks to relieve this strain, often leading to ring-opening reactions before total combustion.

Diagram: Thermal Stability & Degradation Logic

ThermalPathway cluster_pathways Competing Thermal Events Sample 3-Benzyl-3-azabicyclo [3.1.1]heptan-6-ol Heating Thermal Stress (>150°C) Sample->Heating Melt Melting (Endothermic) Reversible Phase Change Heating->Melt T < T_deg Strain Ring Strain Release (Exothermic) Heating->Strain T > T_onset Decomp Retro-[2+2] / Fragmentation (Irreversible) Strain->Decomp Bond Scission Tropine Comparator: Tropine (Stable Bridge) Tropine->Melt Dominant Path

Figure 1: Thermal pathway comparison. The [3.1.1] system (Target) has a higher risk of strain-release decomposition compared to the more stable Tropine comparator.

Synthesis & Purity Implications[5][7][8][9][10]

The thermal profile is heavily influenced by the synthesis method. The this compound is typically derived from the reduction of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one [1, 5].

  • Impurity Flag: If DSC shows a secondary endotherm near 80–85°C , this is likely unreacted ketone starting material (which has a reported melting point in this range) [5].

  • Stereochemistry: The reduction can yield endo or exo isomers. DSC is the primary tool to detect diastereomeric excess (d.e.). A pure isomer will have a sharp peak; a mixture will show a broadened, depressed melting point (eutectic behavior).

Diagram: Analytical Workflow for Validation

Workflow Start Crude Product (Post-Reduction) TGA Step 1: TGA Screening (Check Solvents) Start->TGA Decision1 LOD < 1%? TGA->Decision1 Dry Vacuum Dry (40°C, 12h) Decision1->Dry No DSC Step 2: DSC Heat-Cool-Heat (Check Purity/Polymorphs) Decision1->DSC Yes Dry->TGA ResultA Single Sharp Peak (Pure Isomer) DSC->ResultA ResultB Double Peak/Broad (Isomer Mix or Ketone) DSC->ResultB

Figure 2: Step-by-step analytical workflow to validate the physical state and purity of the target compound.

References

  • Dibchak, D., et al. (2023).[7] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition, 62(39).[7] Link

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849. Link

  • Lide, D. R.[5] (Ed.).[7] (2005).[8][9] CRC Handbook of Chemistry and Physics. CRC Press. (Reference for Tropine properties).

  • Sigma-Aldrich. (n.d.). "3-Quinuclidinol Product Specification." Link

  • Radchenko, D. S., et al. (2010). "3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry." Organic Letters, 12(19), 4372–4375. Link

Sources

Technical Comparison Guide: Endo- vs. Exo-3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the endo- and exo- isomers of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol . These compounds are critical "conformationally restricted" bioisosteres of piperidine and pyridine. In drug discovery—specifically for Opioid (µ/κ) , Sigma-1 (


) , and Nicotinic Acetylcholine (nAChR)  receptors—the choice between endo and exo isomers dictates the vector of the 6-position substituent, fundamentally altering receptor affinity and metabolic stability.

Key Insight: The endo isomer typically mimics the high-energy "boat" conformation of piperidine, accessing cryptic binding pockets, while the exo isomer mimics the relaxed "chair" conformation, offering extended reach for secondary pharmacophores.

Structural & Conformational Analysis

The 3-azabicyclo[3.1.1]heptane core is a bridged system. The "benzyl" group protects the nitrogen, while the "6-ol" (hydroxyl) provides a handle for functionalization. The stereochemistry at C6 is the differentiating factor.

Isomer Definitions
  • Exo-Isomer (Anti): The hydroxyl group points away from the nitrogen bridge (C3). This configuration minimizes transannular steric strain.

  • Endo-Isomer (Syn): The hydroxyl group points towards the nitrogen bridge. This creates a compact, folded topology and allows for potential intramolecular hydrogen bonding between the C6-OH and the N3-lone pair (an intramolecular interaction

    
     2.8 Å).
    
Visualization of Pharmacophore Vectors

The following diagram illustrates how these isomers project substituents into 3D biological space, determining their "Lock and Key" fit.

G cluster_0 Scaffold Geometry cluster_1 Pharmacological Outcome Core 3-Benzyl-3-azabicyclo [3.1.1]heptan-6-ol Iso_Endo Endo-Isomer (Syn-C6-OH) Core->Iso_Endo Stereoselective Reduction Iso_Exo Exo-Isomer (Anti-C6-OH) Core->Iso_Exo Thermodynamic Control Boat Mimics Piperidine 'Boat' Conformer Iso_Endo->Boat Chair Mimics Piperidine 'Chair' Conformer Iso_Exo->Chair Compact Compact Binding (e.g., nAChR agonist) Boat->Compact High Steric Demand Linear Linear Extension (e.g., Sigma-1 Antagonist) Chair->Linear Deep Pocket Access

Caption: Isomer-dependent vector analysis showing the correlation between C6-stereochemistry and piperidine conformational mimicry.

Comparative Bioactivity & Physicochemical Profile

The following data synthesizes structure-activity relationship (SAR) trends observed when this scaffold is used in GPCR ligands (specifically Opioid and Sigma receptors).

FeatureEndo-Isomer (Syn) Exo-Isomer (Anti) Implication for Drug Design
Vector Orientation Axial-like projection toward the N-bridge.Equatorial-like projection away from the bridge.Exo allows for longer linkers; Endo is better for compact, rigid fits.
Basicity (pKa) Lower (~0.5 - 1.0 log unit shift).Standard tertiary amine range (8.5 - 9.5).Endo forms intramolecular H-bonds (OH···N), masking the N-lone pair and improving lipophilicity.
Lipophilicity (logD) Higher (due to internal H-bond).Lower (more polar surface area exposed).Endo often shows superior Blood-Brain Barrier (BBB) permeability.
Receptor Affinity High for nAChR & specific µ-Opioid subtypes requiring "folded" ligands.High for Sigma-1 (

) & NMDA modulators requiring "extended" ligands.
Selectivity switch: Changing isomer often inverts selectivity profiles (e.g.,

vs

opioid).
Metabolic Stability Moderate (Steric shielding of C6).High (Steric shielding less relevant, but no H-bond strain).Both scaffolds are metabolically superior to flexible piperidines due to bridge rigidity.

Expert Insight: In Sigma-1 receptor antagonist design, the Exo isomer is frequently preferred because the binding pocket requires a linear distance between the basic nitrogen and the hydrophobic aromatic tail attached at C6. The Endo isomer often clashes with the pocket walls in these specific targets.

Experimental Protocols: Synthesis & Separation

To evaluate these isomers, you must first synthesize and separate them. The starting material is 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one .[1][2]

Synthesis Workflow (Reduction)

The ketone reduction is stereodivergent.

  • Reagent Choice:

    • Sodium Borohydride (NaBH₄) in MeOH: Yields a mixture (typically 60:40 Exo:Endo) favoring the thermodynamic product (Exo).

    • L-Selectride (at -78°C): Yields predominantly the Endo isomer (>90% de) due to steric approach from the less hindered face (kinetic control).

Separation Protocol (Self-Validating System)

Since commercial sources often supply the mixture, separation is a critical first step.

Step-by-Step Methodology:

  • Crude Mixture Preparation: Dissolve 5.0g of the crude alcohol mixture in minimal Dichloromethane (DCM).

  • Column Chromatography (Silica Gel):

    • Stationary Phase: Silica Gel 60 (230-400 mesh).

    • Mobile Phase: Gradient elution using Hexane:Ethyl Acetate (EtOAc) with 1% Triethylamine (TEA) to prevent tailing of the amine.

    • Gradient: Start 90:10 (Hex:EtOAc)

      
       End 50:50.
      
  • Elution Order (Validation Point):

    • Fraction A (Fast Moving): Endo-isomer. Due to the intramolecular H-bond (OH···N), it behaves less polarly on silica.

    • Fraction B (Slow Moving): Exo-isomer. The exposed OH group interacts strongly with the silica stationary phase.

  • Confirmation:

    • Run TLC (50:50 Hex:EtOAc). The Endo spot will have a higher

      
       (~0.6) compared to Exo (~0.3).
      
    • NMR Validation: In

      
      H NMR, the C6-proton of the Endo isomer appears as a triplet (or ddd) further downfield, while the Exo proton appears as a singlet or broad doublet due to the ~90° dihedral angle with bridgehead protons (Karplus relationship).
      
Synthetic Pathway Diagram

Synthesis cluster_reagents Reduction Conditions Ketone Starting Material: 3-Benzyl-3-azabicyclo [3.1.1]heptan-6-one NaBH4 NaBH4 / MeOH (Thermodynamic) Ketone->NaBH4 LSelect L-Selectride / THF -78°C (Kinetic) Ketone->LSelect Mixture Crude Mixture (Endo + Exo) NaBH4->Mixture ~60:40 Exo:Endo LSelect->Mixture >90:10 Endo:Exo Separation Silica Chromatography (Hex:EtOAc + 1% Et3N) Mixture->Separation Endo_Iso Endo-Isomer (High Rf, H-bonded) Target: Compact Pockets Separation->Endo_Iso Elutes 1st Exo_Iso Exo-Isomer (Low Rf, Polar) Target: Linear Pockets Separation->Exo_Iso Elutes 2nd

Caption: Stereodivergent synthesis and chromatographic separation workflow for C6-isomers.

Application in Drug Design (Case Studies)

Opioid Receptor Modulation

In the development of


-opioid receptor (MOR) agonists, the 3-azabicyclo[3.1.1]heptane scaffold serves as a rigid core.
  • Observation: The Endo-6-phenyl derivatives often show higher affinity for MOR due to the phenyl group occupying a specific hydrophobic sub-pocket that requires a "bent" trajectory relative to the basic nitrogen.

  • Data Support: Analogous studies on [3.1.0]hexane systems show that endo-isomers can achieve picomolar affinity by mimicking the C-ring of morphinans.

Sigma-1 ( ) Receptor Ligands[3][4]
  • Mechanism:

    
     ligands generally require a basic amine flanked by two hydrophobic regions at specific distances.
    
  • Performance: The Exo-isomer is superior here. The exo-orientation allows the C6-substituent to extend into the secondary hydrophobic binding region without sterically interfering with the primary amine binding site.

References

  • Rzepa, H. S., et al. (2023).[3] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition.

  • Grygorenko, O. O., et al. (2010). "3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry."[1] Organic Letters, 12(19), 4372-4375.[1]

  • Husbands, S. M., et al. (2012).[4] "SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands." Bioorganic & Medicinal Chemistry Letters.

  • Lysenko, V., et al. (2023).[5] "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs." ChemRxiv.

Sources

Safety Operating Guide

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol: Safe Handling and Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context[1][2][3][4][5]

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol (CAS: 1240529-14-9 and related analogs) is a specialized bridged bicyclic amine often utilized as a scaffold in pharmaceutical synthesis, particularly for neuroactive drug discovery. Its structural rigidity and basic nitrogen center make it a valuable but chemically distinct building block.

The Core Directive: Unlike common aliphatic amines, bridged bicyclic systems can exhibit unexpected biological stability and pharmacological potency. Therefore, drain disposal is strictly prohibited , regardless of aqueous solubility. This guide defines the segregation, packaging, and disposal workflows required to maintain environmental compliance (RCRA) and laboratory safety.

Hazard Profiling & Chemical Logic

To dispose of a chemical safely, one must understand its reactivity.[1] This compound presents a dual-hazard profile based on its functional groups.

Structural Hazards
FeatureChemical RiskDisposal Implication
Bicyclic Amine (Bridgehead N) Moderate to Strong Basicity (pKa ~9-10).Exothermic Risk: Violent reaction with concentrated acids. Must be segregated from acidic waste streams.
Benzyl Group Oxidative susceptibility.[2]Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in waste drums to prevent formation of unstable benzyl intermediates.
Hydroxyl Group (-OH) Polar functionality.Increases water solubility, raising the risk of groundwater mobility if landfilled improperly. Incineration is mandatory.
GHS Classification (Derived)

Based on structural analogs and SDS data for the class:

  • H302: Harmful if swallowed.[3]

  • H315/H319: Causes skin and serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

The Self-Validating Disposal System

A "self-validating" system means the protocol includes checks that prevent errors before they propagate. Follow this decision matrix before moving waste to the Satellite Accumulation Area (SAA).

Pre-Disposal Validation Steps
  • The pH Check: If the waste is in solution, verify pH. If pH > 12.5, it is classified as RCRA D002 (Corrosive) .

  • The Solvent Check: Is the compound dissolved in a halogenated solvent (DCM, Chloroform) or non-halogenated (MeOH, DMSO)? This dictates the waste stream.

  • The Oxidizer Check: Ensure no active oxidizers are present in the receiving container.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)

Applicable to: Expired reagent, contaminated gloves, weighing boats, filter paper.

  • Containment: Place solid waste in a clear, wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but less preferred for solids due to breakage risk.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: "Solid Waste: this compound & Debris"

    • Hazard Checkbox: Toxic, Irritant.[3]

  • Segregation: Do not mix with "Sharps" or "Biohazard" waste. This is chemical waste.[5][1][6]

  • Final Disposition: Seal lid tightly. Transfer to SAA for vendor pickup (Incineration).

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable to: HPLC effluent, reaction quench mixtures.

  • Quenching (If Reactive): If the amine was used with reagents like acid chlorides or hydrides, ensure the reaction is fully quenched (usually with water/bicarb) before bottling.

  • Stream Selection:

    • Stream 1 (Halogenated): If DCM/Chloroform was used.

    • Stream 2 (Non-Halogenated): If Methanol/Ethanol/DMSO was used.

    • Stream 3 (Aqueous Basic): If the compound is in water/buffer. Note: Do not mix Stream 3 with Acidic Waste.

  • Container: Use safety-coated glass bottles or UN-rated carboys.

  • Headspace: Leave 10% headspace to allow for thermal expansion.

Visual Decision Logic (DOT Diagram)

The following diagram illustrates the critical decision points for researchers at the bench.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Pure or Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solution) StateCheck->LiquidPath Liquid SolidPkg Double Bag or Wide-Mouth HDPE Jar SolidPath->SolidPkg SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Stream A: Halogenated Organic (DCM, CHCl3) SolventCheck->Halogenated Contains Halogens NonHalogenated Stream B: Non-Halogenated Organic (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated Flammable/Polar Aqueous Stream C: Aqueous Basic (pH > 7) SolventCheck->Aqueous Water Based Labeling Label: 'Toxic, Irritant' List all Constituents Halogenated->Labeling NonHalogenated->Labeling Aqueous->Labeling SolidPkg->Labeling SAA Satellite Accumulation Area (Secondary Containment) Labeling->SAA Vendor Vendor Pickup (High Temp Incineration) SAA->Vendor

Caption: Operational decision tree for segregating bicyclic amine waste streams to ensure RCRA compliance and safety.

Emergency Contingencies

In the event of a spill or exposure during disposal:

  • Spill (Solid): Do not dry sweep if dust generation is likely. Dampen with wet paper towels, then scoop into a waste jar. Treat cleanup materials as hazardous waste [1].[7]

  • Spill (Liquid): Absorb with vermiculite or clay-based absorbent. Do not use paper towels for concentrated amines (potential heat generation).

  • Skin Contact: Wash with soap and water for 15 minutes.[2] The basic nature of the amine can cause saponification of skin lipids; immediate rinsing is critical [2].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). Compound Summary: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (Structural Analog).[8] National Library of Medicine.

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.

  • American Chemical Society. (2023). Identifying Hazardous Waste in Your Laboratory.

Sources

Personal protective equipment for handling 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Context: The "Why" Behind the Protocol

As researchers, we often treat intermediates like 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol (CAS: 1240529-14-9 analog/derivative) as routine reagents. This is a mistake. This compound is a bicyclic amine scaffold, structurally related to bridged nitrogenous systems often found in potent bioactive alkaloids and opioid receptor modulators.

The Safety Logic (SAR Analysis):

  • The Amine Core: The azabicyclo-amine functionality confers basicity. Upon contact with moisture (mucous membranes, eyes, sweat), it can generate localized alkalinity, leading to chemical burns or severe irritation.

  • The Benzyl Group: This lipophilic moiety enhances the molecule's ability to penetrate the stratum corneum (outer skin layer). If dissolved in organic solvents (DMSO, DCM), the transdermal absorption rate increases significantly, posing a risk of systemic toxicity.

  • The Alcohol Moiety: While the hydroxyl group (-OH) reduces volatility compared to its ketone precursor, it increases hydrogen bonding capability, making it sticky and persistent on surfaces.

Core Directive: Treat this compound as a Category 2 Skin/Eye Irritant and a Potential Sensitizer . Do not rely on the absence of specific toxicology data as evidence of safety.

The PPE Matrix: A Self-Validating System

Do not simply "wear gear." Select gear based on the task and solvent system.

PPE ComponentSpecificationScientific Rationale & Validation
Hand Protection (Primary) Nitrile (4-6 mil) Why: Nitrile offers excellent resistance to the solid powder. Validation: Perform the "Air Inflation Check" on gloves before donning to detect micro-pinholes.
Hand Protection (Secondary) Double-Gloving Why: If solubilizing in DCM or Chloroform , the outer glove will degrade in <2 mins. The inner glove provides the "retreat window" to wash hands safely.
Eye Protection Chemical Splash Goggles Why: Safety glasses are insufficient. The basicity of the amine means a splash to the eye can cause permanent corneal clouding before you reach the eyewash station. Goggles seal the orbital area.
Respiratory Fume Hood (Face Velocity 80-100 fpm) Why: While the solid has low vapor pressure, static charge can aerosolize fine dust during weighing. Validation: Verify the flow monitor is green/positive before opening the container.
Body Defense Lab Coat (Poly/Cotton or Tyvek) Why: Standard cotton coats absorb liquids. If handling >5g, wear a Tyvek apron to prevent "soak-through" to skin.

Operational Protocol: Step-by-Step Handling

This workflow is designed to minimize the "Vector of Contamination"—the path the chemical takes from the bottle to your workspace.

Phase A: Preparation (The "Clean" Zone)
  • Sash Management: Lower the fume hood sash to the marked "Working Height" (usually 18 inches). This creates the physical barrier between your breathing zone and the amine.

  • Static Dissipation: Bicyclic amines in powder form are often electrostatic. Place an ionizing bar or wipe the spatula with an anti-static cloth to prevent "powder fly-out" during transfer.

  • The "Dirty" Box: Place a secondary containment tray (plastic bin) inside the hood. All weighing and manipulation happen inside this bin. If you spill, you spill into the bin, not the hood floor.

Phase B: Manipulation (The "Hot" Zone)
  • Solubilization Logic:

    • Preferred Solvents: Methanol, Ethanol (Nitrile gloves are resistant).

    • High-Risk Solvents: DCM, DMF (Nitrile gloves are permeable).

    • Action: If using DCM, change outer gloves immediately after any splash. Do not wait.

  • Transfer: When moving the compound from the balance to the reaction vessel, use a closed transfer method (e.g., capped vial) rather than an open spatula walk.

Phase C: Decontamination (The "Exit" Strategy)
  • Acid Wash: Wipe down the balance area and spatula with a dilute weak acid (e.g., 5% Citric Acid or Vinegar) before a water rinse.

    • Mechanism:[1][2] The acid protonates the amine, converting it into a water-soluble, non-volatile salt (ammonium species), making it easier to clean and reducing vapor pressure.

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the cuff using the other gloved hand, then sliding a finger under the remaining cuff) to ensure the outside of the glove never touches your skin.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this specific intermediate.

G Start START: Handling this compound FormCheck Is the compound Solid or in Solution? Start->FormCheck Solid Solid / Powder FormCheck->Solid Solution In Solution FormCheck->Solution ActionSolid PPE: Nitrile Gloves + Goggles Control: Static Dissipation Solid->ActionSolid SolventCheck Check Solvent Type Solution->SolventCheck SafeSolvent Alcohols / Water / Ether SolventCheck->SafeSolvent RiskSolvent DCM / DMF / DMSO SolventCheck->RiskSolvent ActionSafe PPE: Standard Nitrile (4 mil) Change every 30 mins SafeSolvent->ActionSafe ActionRisk PPE: Double Gloving Required Outer: Nitrile, Inner: Laminate (optional) IMMEDIATE change on splash RiskSolvent->ActionRisk Disposal Disposal: High-Temp Incineration (Nitrogenous Waste Stream) ActionSolid->Disposal ActionSafe->Disposal ActionRisk->Disposal

Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility. Note the critical divergence for halogenated solvents (DCM).

Emergency Response & Waste Disposal

Exposure Response
  • Eye Contact: Flush for 15 minutes minimum .[3][4][5] The amine nature requires prolonged flushing to normalize pH in the eye tissue.

  • Skin Contact: Wash with soap and water.[1][3][4] Do not use alcohol to wash skin; alcohol can act as a vehicle, dragging the benzyl-amine deeper into the dermis.

Disposal (Environmental Compliance)
  • Classification: Nitrogen-containing organic waste.

  • Segregation: Do not mix with acidic waste streams (exothermic reaction risk) or oxidizers (fire risk).

  • Method: High-temperature incineration is the only acceptable disposal method to fully degrade the bicyclic cage structure.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor.

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (8th Edition). (Referenced for Nitrile/DCM incompatibility logic).

  • PubChem. (n.d.). Compound Summary: Bicyclic Amines and General Amine Hazards. National Library of Medicine. (General class hazards for bicyclic amines).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.